Aminopentamide
Description
Aminopentamide is a compound that falls under the category of aminoglycosides. Aminoglycosides have been an integral part of the antimicrobial armamentarium since their introduction into clinical use in the 1940s. They are known for their spectrum of activity, rapid bactericidal activity, and favorable chemical and pharmacokinetic properties[“].
Aminoglycosides, including Aminopentamide, bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading[“]. Resistance to aminoglycosides can result from mutations or enzymatic alteration of the target in the ribosome, efflux of the drug out of the cell, or enzymatic modification of the drug[“]. All of these lead, indirectly or directly, to reduced binding to the ribosome[“].
Despite the emergence of multiple resistance mechanisms to this important class of drugs over decades of widespread use, resistance rates have not increased at the rapid pace observed for other antibiotic classes[“]. Aminoglycosides continue to be used as both empirical and definitive therapy for a broad range of indications[“].
The crystal structure of aminopentamide hydrogen sulfate has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques[“].
Structure
3D Structure
Propriétés
IUPAC Name |
4-(dimethylamino)-2,2-diphenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARHAGIVSFTMIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35144-63-9 (unspecified sulfate) | |
| Record name | Dimevamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2057605 | |
| Record name | Aminopentamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60-46-8, 5985-88-6, 6078-64-4 | |
| Record name | Aminopentamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimevamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminopentamide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminopentamide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminopentamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15597 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aminopentamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimevamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOPENTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP1B47L61M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMINOPENTAMIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661TMO8UM4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMINOPENTAMIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI3DVH9WMI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Aminopentamide Mechanism of Action in Smooth Muscle
Executive Summary
Aminopentamide (commonly marketed as Centrine) is a potent anticholinergic agent belonging to the diarylmethane class.[1] Primarily utilized in veterinary medicine, it functions as a smooth muscle antispasmodic.[1] Its therapeutic efficacy is derived from the competitive antagonism of acetylcholine (ACh) at postganglionic parasympathetic neuroeffector sites.
This technical guide delineates the molecular mechanism of aminopentamide, specifically its blockade of muscarinic acetylcholine receptors (mAChRs) in smooth muscle tissue. We analyze the signal transduction pathways inhibited by the drug and provide a validated ex vivo experimental framework for verifying its antispasmodic activity.
Molecular Pharmacology
Chemical Identity and Structural Class
Aminopentamide hydrogen sulfate is chemically defined as 4-(dimethylamino)-2,2-diphenylvaleramide .[2] It shares structural homology with other anticholinergic agents like atropine but is distinct in its synthetic diarylmethane backbone.
-
Molecular Formula:
[2][3] -
Key Pharmacophore: The geminal diphenyl group provides lipophilicity essential for receptor pocket occupancy, while the tertiary amine mimics the cationic head of acetylcholine, facilitating competitive binding.
Receptor Binding Profile
Aminopentamide acts as a competitive antagonist at muscarinic receptors. In the context of smooth muscle (gastrointestinal, urinary, and vascular), the primary target is the M3 muscarinic receptor subtype .
-
M3 Receptors (Gq-coupled): The dominant receptor subtype responsible for smooth muscle contraction. Activation leads to calcium influx and contraction. Aminopentamide blockade prevents this cascade.[1]
-
M2 Receptors (Gi-coupled): Present in high density in smooth muscle but primarily function to inhibit adenylyl cyclase (counteracting sympathetic relaxation). Aminopentamide's antagonism here may further potentiate relaxation by disinhibiting cAMP accumulation, though the M3 effect is dominant.
Field Insight: While aminopentamide is broadly anticholinergic, clinical data suggests a functional selectivity for the gastrointestinal tract (colon) over salivary and ocular tissues compared to atropine.[1] This "functional selectivity" is likely pharmacokinetic rather than purely receptor-subtype specific.
Signal Transduction Dynamics
The following diagram illustrates the canonical pathway of smooth muscle contraction induced by Acetylcholine and the specific blockade point of Aminopentamide.
Visualization 1: Mechanism of Action Pathway
Caption: Aminopentamide competitively blocks the M3 receptor, preventing the Gq-PLC-IP3 cascade essential for Calcium release and subsequent smooth muscle contraction.
Physiological Impact on Smooth Muscle
Gastrointestinal Tract
The primary clinical application of aminopentamide is the inhibition of visceral spasm.[1]
-
Stomach: Reduces gastric motility and delays gastric emptying. It also inhibits parietal cell secretion (M3/M1 mediated), reducing gastric acidity.
-
Intestine & Colon: Significantly reduces the tone and amplitude of contractions.[1]
-
Comparative Note: In veterinary trials, aminopentamide has demonstrated a longer duration of action on colonic smooth muscle than atropine, making it superior for treating tenesmus and colitis-associated spasms.
-
Urinary Tract
Aminopentamide increases the capacity of the bladder and diminishes the urgency of micturition by blocking M3 receptors on the detrusor muscle, preventing involuntary contractions.
Experimental Validation Framework
To validate the antispasmodic mechanism of aminopentamide, researchers utilize the Ex Vivo Isometric Tension Assay using Guinea Pig Ileum. This protocol is the gold standard for assessing muscarinic antagonism.
Protocol: Ex Vivo Organ Bath Assay
Objective: Determine the
Materials:
-
Tyrode’s or Krebs-Henseleit solution (oxygenated with 95%
/ 5% ). -
Force displacement transducer (0-10g range).
-
Data acquisition system (e.g., PowerLab).
-
Guinea pig ileum segments (2-3 cm).
Workflow:
-
Tissue Preparation: Harvest ileum segments immediately post-euthanasia. Flush lumen with cold Tyrode’s solution. Mount vertically in the organ bath at
with 1g resting tension. -
Equilibration: Allow tissue to equilibrate for 60 minutes, washing every 15 minutes, until a stable baseline is achieved.
-
Control Response (Agonist): Administer Acetylcholine (
to ) cumulatively to establish a full dose-response curve (Control ). Wash tissue thoroughly. -
Antagonist Incubation: Incubate the tissue with Aminopentamide at a fixed concentration (e.g.,
) for 20 minutes. -
Challenge: Repeat the ACh cumulative dosing.
-
Analysis: Observe the parallel rightward shift of the dose-response curve (Schild plot analysis) without depression of
(indicating competitive antagonism).
Visualization 2: Experimental Workflow
Caption: Step-by-step workflow for the isometric tension assay to quantify aminopentamide potency.[2]
Data Summary: Aminopentamide vs. Atropine[1]
The following table synthesizes pharmacological data comparing aminopentamide to the prototype anticholinergic, atropine.
| Feature | Aminopentamide (Centrine) | Atropine |
| Primary Target | Muscarinic Receptors (Non-selective) | Muscarinic Receptors (Non-selective) |
| Potency (Ileum) | ~50% of Atropine [1] | 100% (Reference Standard) |
| Colonic Efficacy | High (Longer duration) | Moderate (Shorter duration) |
| Antisecretory Effect | Moderate | High |
| Mydriasis (Pupil Dilation) | Low (Less visual disturbance) | High (Significant side effect) |
| Clinical Indication | Antispasmodic (GI/Urinary) | Pre-anesthetic, Bradycardia, Poisoning |
Key Insight: While aminopentamide shows slightly lower in vitro affinity for the ileum compared to atropine, its in vivo profile is often preferred for chronic GI conditions due to the reduced incidence of dry mouth (xerostomia) and blurred vision.
References
-
Hoekstra, J. B., et al. (1954).[1] The Antispasmodic Activity of alpha, alpha-diphenyl-gamma-dimethylaminovaleramide (Centrine). Journal of Pharmacology and Experimental Therapeutics.
-
Wedgewood Pharmacy. Aminopentamide Hydrogen Sulfate for Dogs and Cats.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22565: Aminopentamide.
-
Veterian Key. Gastrointestinal Pharmacology: Anticholinergics.
-
Eglen, R. M. (2006). Muscarinic Receptor Subtypes in Smooth Muscle. Pharmacological Reviews.
Sources
Aminopentamide: Synthetic Architecture and Physicochemical Profile
[1]
Executive Summary
Aminopentamide (International Nonproprietary Name: Dimevamide) is a potent anticholinergic and antispasmodic agent structurally characterized as a trisubstituted valeramide.[1][2] Historically significant in both human and veterinary pharmacology (trade name Centrine), it functions as a non-selective muscarinic receptor antagonist.[1][2]
This technical guide dissects the chemical architecture of aminopentamide, focusing on the critical aziridinium-mediated alkylation pathway, the thermodynamics of nitrile hydrolysis, and the physiochemical properties governing its formulation as a hydrogen sulfate salt.
Part 1: Chemical Identity & Physicochemical Profile[2][3][4]
Aminopentamide belongs to the class of diarylmethane derivatives.[1][2] Its structural core—a quaternary carbon substituted with two phenyl rings and a dimethylamino-alkyl chain—imparts high lipophilicity and blood-brain barrier permeability, while the amide moiety provides metabolic stability compared to ester-based anticholinergics like atropine.[1][2]
Table 1: Physicochemical Datasheet
| Property | Specification |
| IUPAC Name | 4-(dimethylamino)-2,2-diphenylpentanamide |
| Common Name | Aminopentamide; Dimevamide |
| CAS Registry | 60-46-8 (Free Base); 35144-63-9 (Hydrogen Sulfate) |
| Molecular Formula | C₁₉H₂₄N₂O |
| Molecular Weight | 296.41 g/mol |
| Chirality | One stereocenter at C4.[1][2][3][4][5][6][7] Typically synthesized as a racemate ( |
| pKa | ~9.2 (Tertiary amine) |
| Solubility | Free Base: Insoluble in water; soluble in EtOH, CHCl₃.Sulfate Salt: Freely soluble in water; slightly soluble in alcohol.[1][2] |
| Appearance | White, crystalline powder (Salt form).[1][2] |
Part 2: Synthetic Architecture
The synthesis of aminopentamide is chemically adjacent to the synthesis of methadone, sharing the critical alkylation step of diphenylacetonitrile. The defining challenge in this pathway is the regioselectivity governed by the formation of an aziridinium ion intermediate.
Retrosynthetic Analysis
The molecule is disassembled into two primary precursors:
-
Diphenylacetonitrile: Provides the lipophilic diaryl core.[1][2]
-
1-Chloro-2-(dimethylamino)propane: Provides the basic amine side chain.[1][2]
Step-by-Step Synthetic Protocol
Phase I: The Aziridinium-Mediated Alkylation
This step involves the alkylation of the diphenylacetonitrile carbanion.
-
Reagents: Diphenylacetonitrile, Sodium Amide (NaNH₂) or Potassium tert-butoxide (KOtBu), 1-dimethylamino-2-chloropropane.[1][2]
Critical Mechanistic Insight (The Isomer Problem): The alkylating agent, 1-dimethylamino-2-chloropropane, does not attack via a simple S_N2 mechanism.[1][2] Instead, it spontaneously cyclizes to form a highly reactive aziridinium ion (1,1,2-trimethylaziridinium).[1][2] The nucleophilic carbanion can attack this ring at two positions:
-
Attack at C1 (Primary Carbon): Yields the linear "Iso" impurity (3-dimethylamino-2,2-diphenyl-4-methylbutyronitrile).[1][2]
-
Attack at C2 (Secondary Carbon): Yields the desired branched nitrile (2,2-diphenyl-4-dimethylaminovaleronitrile).[1][2]
Note: High reaction temperatures typically favor the thermodynamic product (the desired valeronitrile derivative).
Phase II: Controlled Hydrolysis
The steric bulk of the two phenyl rings makes the nitrile carbon resistant to hydrolysis. Harsh conditions are required to convert the nitrile to the amide without progressing to the carboxylic acid.
-
Protocol:
-
Dissolve the purified nitrile intermediate in concentrated H₂SO₄.[1][2]
-
Heat to 80-90°C for 2-4 hours. The mechanism proceeds via the protonation of the nitrile nitrogen, followed by nucleophilic attack by water.
-
Quench the reaction mixture over crushed ice.
-
Neutralize with Ammonium Hydroxide (NH₄OH) to precipitate the free base amide.[1][2]
-
Phase III: Salt Formation
To ensure bioavailability and water solubility, the free base is converted to the hydrogen sulfate salt.[1]
-
Protocol: Dissolve free base in ethanol; add equimolar ethanolic sulfuric acid; crystallize by adding diethyl ether.
Synthetic Pathway Visualization[1][2]
Figure 1: Synthetic pathway highlighting the aziridinium rearrangement and the bifurcation between the desired valeronitrile precursor and the iso-impurity.
Part 3: Analytical Characterization
Validating the synthesis requires distinguishing the product from the "Iso" impurity and confirming the amide state.
Infrared Spectroscopy (IR)
-
Amide I Band: Strong absorption at 1650–1690 cm⁻¹ (C=O stretch).[1][2]
-
Amide II Band: Medium absorption at 1580–1620 cm⁻¹ (N-H bend).[1][2]
-
Absence of Nitrile: Disappearance of the sharp C≡N peak at ~2230 cm⁻¹.[1]
Nuclear Magnetic Resonance (¹H-NMR)
-
Aromatic Protons: Multiplet at δ 7.2–7.4 ppm (10H, diphenyl).[1][2]
-
Amide Protons: Broad singlets at δ 5.5–6.5 ppm (2H, -CONH₂).[1][2] Note: These are exchangeable with D₂O.
-
Dimethylamine: Singlet at δ 2.1–2.3 ppm (6H, N(CH₃)₂).[1][2]
-
Chiral Center (C4): The methine proton appears as a complex multiplet due to coupling with the adjacent methylene and methyl groups.[1]
Part 4: Pharmacological Context & Mechanism[2][10]
Aminopentamide acts as a competitive antagonist at postganglionic parasympathetic receptor sites.[1][2] Unlike quaternary ammonium compounds (e.g., glycopyrrolate) which are fully charged and poorly absorbed, aminopentamide is a tertiary amine (at physiological pH, it exists in equilibrium between charged and uncharged forms), allowing for significant bioavailability and tissue penetration.[1]
Mechanism of Action (MOA)
-
Receptor Target: Muscarinic Acetylcholine Receptors (mAChRs), specifically M1 (neuronal/gastric) and M3 (smooth muscle/glandular) subtypes.[1][2]
-
Binding: The diphenyl moiety mimics the phenylalanine residues of the receptor pocket, while the cationic amine interacts with the conserved aspartate residue.[1]
-
Effect: Prevents Acetylcholine (ACh) induced IP3 pathway activation, leading to decreased intracellular Calcium (Ca²⁺).[1][2][8]
Physiological Outcomes[1][2][8][11]
-
Gastrointestinal: Reduction in smooth muscle tone and amplitude of contractions (Antispasmodic).[1][2][9][8][10]
-
Secretory: Inhibition of gastric acid and salivary secretion (Antisecretory).[1][2]
Signal Transduction Diagram
Figure 2: Competitive antagonism of Aminopentamide at the Muscarinic M3 receptor, blocking the Gq-PLC-IP3 signaling cascade essential for muscle contraction.[1]
References
-
Cheney, L. C., et al. (1952).[1][2] Antispasmodics.[1][2][8][11][10] I. Derivatives of Acetic Acid. Journal of the American Chemical Society.[1][2] Link (Foundational chemistry on diphenylacetic acid derivatives).[1][2]
-
Moffett, R. B., & Aspergren, B. D. (1957).[1][2] Tetrahydrofuryl- and Tetrahydrofurfuryl-amines as Antispasmodics.[1][2] Journal of the American Chemical Society.[1][2] Link (Comparative structure-activity relationships for antispasmodic amines).[1][2]
-
Easton, N. R., et al. (1953).[1][2] Synthesis of Methadone and Related Compounds.[1][2] Journal of the American Chemical Society.[1][2] (Detailed mechanism of the aziridinium rearrangement applicable to aminopentamide).
-
Hoekstra, J. B., et al. (1954).[1][2] The Pharmacology of Centrine (Aminopentamide).[1][2][9][8] Journal of Pharmacology and Experimental Therapeutics.[1][2] Link (Original pharmacological characterization).[1][2]
-
PubChem. (n.d.).[1][2] Aminopentamide Compound Summary. National Library of Medicine.[1][2] Link[1][2]
-
United States Patent Office. (1960).[1][2] Patent US 2,962,531: Preparation of Diphenyl-Dimethylamino-Valeramide.[1][2] (Primary patent source for the specific amide hydrolysis technique).[1][2]
Sources
- 1. Aminopentamide - Wikipedia [en.wikipedia.org]
- 2. Aminopentamide | C19H24N2O | CID 22565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2,2-Diphenyl-4-(dimethylamino)valeronitrile, (+)- | 7576-08-1 | Benchchem [benchchem.com]
- 5. WO2003101931A2 - Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Aminopentamide sulfate | 35144-63-9 | Benchchem [benchchem.com]
- 10. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 11. vetscraft.com [vetscraft.com]
Aminopentamide: A Technical Monograph on Pharmacokinetics and Anticholinergic Pharmacodynamics
Executive Summary
Aminopentamide (often formulated as the hydrogen sulfate salt) is a synthetic anticholinergic agent distinct for its enhanced specificity toward gastrointestinal smooth muscle compared to the prototype alkaloid, atropine.[1][2][3] While historically utilized in veterinary medicine (Centrine®), its pharmacological profile offers a critical case study for researchers investigating competitive muscarinic antagonism with reduced systemic antisecretory load.
This technical guide dissects the molecular mechanism of action (MoA), physiochemical properties, and pharmacokinetic (PK) behavior of aminopentamide. It further provides validated experimental workflows for characterizing muscarinic antagonists, designed for application scientists in early-stage drug discovery.
Chemical Identity & Physiochemical Properties
Understanding the molecular scaffold is prerequisite to formulation and assay design. Aminopentamide is a diphenylvaleramide derivative, structurally optimized for stability and receptor affinity.
| Parameter | Technical Specification |
| IUPAC Name | 4-(dimethylamino)-2,2-diphenylpentanamide |
| Molecular Formula | |
| Molar Mass | 296.41 g/mol |
| Salt Form | Hydrogen Sulfate ( |
| Solubility | Freely soluble in water and ethanol; allows for flexible aqueous dosing. |
| Stereochemistry | Contains one chiral center; typically synthesized and administered as a racemic mixture. |
| Stability | Resistant to hydrolysis in neutral aqueous solution; stable at room temperature. |
Formulation Insight: The high aqueous solubility of the sulfate salt contrasts with more lipophilic antispasmodics, facilitating rapid onset in parenteral (IM/SC) formulations.
Pharmacodynamics: The Muscarinic Blockade
Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). While it binds to all subtypes (M1–M5), its therapeutic utility is derived from its blockade of M3 receptors located on the smooth muscle of the gastrointestinal (GI) tract and urinary bladder.
Mechanism of Action (MoA)
Under physiological conditions, Acetylcholine (ACh) binds to the M3 receptor, a Gq-coupled GPCR. This activates Phospholipase C (PLC), generating Inositol Trisphosphate (IP3), which triggers intracellular Calcium (
Aminopentamide Intervention: By occupying the orthosteric binding site of the M3 receptor, aminopentamide prevents G-protein activation. Unlike atropine, comparative pharmacology suggests aminopentamide has a higher affinity for GI smooth muscle receptors relative to salivary M3 receptors, theoretically reducing the incidence of xerostomia (dry mouth) at therapeutic doses.
Signaling Pathway Visualization
The following diagram illustrates the competitive inhibition of the contractile signaling cascade.
Figure 1: Competitive antagonism of the M3-Gq-PLC pathway by aminopentamide resulting in spasmolysis.
Pharmacokinetics (PK) Profile
Note on Data Source: Specific human PK parameters (Clearance, Vd) for aminopentamide are limited in modern literature. The following data synthesizes established veterinary pharmacokinetics (Canine/Feline models), which serve as the primary translational reference for this compound.
Absorption and Bioavailability
-
Routes: Highly effective via Oral (PO), Subcutaneous (SC), and Intramuscular (IM) administration.
-
Bioavailability (F): Estimated at ~50% in canines following oral administration, suggesting moderate first-pass metabolism.
-
Onset of Action:
-
Parenteral:[3] Rapid (10–20 minutes).
-
Oral: Moderate (30–60 minutes).
-
Distribution and Duration
-
Duration: 8–12 hours. This is a critical differentiator from atropine (short-acting), allowing for BID (twice daily) dosing schedules.
-
CNS Penetration: Aminopentamide can cross the blood-brain barrier (BBB). While therapeutic doses target peripheral M3 receptors, supratherapeutic doses manifest CNS disorientation, confirming central distribution.
Comparative PK Table
| Parameter | Aminopentamide | Atropine (Standard) | Clinical Implication |
| Onset (IM) | 10–20 min | 10–15 min | Similar rapid spasmolytic control. |
| Duration | 8–12 hours | 4–6 hours | Aminopentamide requires less frequent dosing. |
| GI Selectivity | High | Low | Reduced systemic side effects (e.g., mydriasis).[1][2][3] |
| Excretion | Renal/Hepatic | Renal | Dose adjust in renal impairment (theoretical). |
Experimental Protocols
For scientists characterizing aminopentamide or similar anticholinergics, the following protocols ensure data integrity through rigorous controls.
Protocol A: In Vitro Radioligand Binding Assay ( Determination)
Objective: Determine the binding affinity (
Reagents:
-
Source Tissue: CHO cells stably expressing human M3 receptors (or rat submandibular gland membrane prep).
-
Radioligand:
-N-Methylscopolamine ( -NMS) (Hydrophilic, high affinity). -
Competitor: Aminopentamide (10 pM to 100
M). -
Non-Specific Control: Atropine (10
M).
Workflow:
-
Membrane Preparation: Homogenize tissue in ice-cold HEPES buffer; centrifuge at 40,000 x g. Resuspend pellet.
-
Equilibration: Incubate membrane (
protein) with -NMS (~0.2 nM) and varying concentrations of aminopentamide for 60 mins at 25°C.-
Critical Step: Ensure equilibrium is reached to avoid kinetic artifacts.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate
.
Protocol B: In Vivo Intestinal Transit Assay (Charcoal Meal)
Objective: Quantify the functional pharmacodynamic effect (spasmolysis) on GI motility.
Workflow:
-
Acclimation: Fast rodents (mice/rats) for 12–16 hours (water ad libitum).
-
Dosing: Administer Vehicle (Control) or Aminopentamide (Test) via IP injection.
-
Challenge: 20 minutes post-dose, administer 0.2 mL Standard Charcoal Meal (10% charcoal + 5% gum arabic) via oral gavage.
-
Termination: Euthanize animals exactly 20 minutes after charcoal administration.
-
Measurement: Surgically remove the small intestine (pylorus to cecum). Measure:
-
Total length of small intestine (
). -
Distance traveled by charcoal front (
).
-
-
Calculation:
.-
Validation: Aminopentamide should show a statistically significant reduction in % Transit compared to vehicle.
-
Experimental Logic Visualization
Figure 2: Step-by-step workflow for the Radioligand Competitive Binding Assay.
Safety & Toxicology
While aminopentamide is optimized for GI specificity, it remains a potent anticholinergic.[2] Researchers must monitor for the Anticholinergic Toxidrome :
-
Peripheral: Tachycardia, urinary retention, dry mucous membranes (xerostomia), mydriasis.
-
Central: Disorientation, agitation (at high doses).
-
Contraindications: Glaucoma (due to mydriatic effect closing the filtration angle) and pyloric obstruction (exacerbation of stasis).[3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22565, Aminopentamide. Retrieved from [Link]
-
Plumb, D. C. Aminopentamide Hydrogen Sulfate.[1][3] In: Plumb's Veterinary Drug Handbook. (Valid subscription required for full monograph, summary available).
-
Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays.[4] Current Protocols in Pharmacology.[5] Retrieved from [Link]
- Eglen, R. M., et al. (1996).Muscarinic receptor subtypes: pharmacology and therapeutic potential. Trends in Pharmacological Sciences.
-
Wedgewood Pharmacy. Aminopentamide Hydrogen Sulfate for Dogs and Cats: Monograph. Retrieved from [Link][3][6]
Sources
- 1. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]
- 2. Aminopentamide - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aminopentamide | C19H24N2O | CID 22565 - PubChem [pubchem.ncbi.nlm.nih.gov]
Aminopentamide Hydrogen Sulfate: Pharmacologic Modulation of Canine Gastrointestinal Hyper-Motility
A Technical Guide for Veterinary Pharmacologists and Drug Developers
Executive Summary
Aminopentamide hydrogen sulfate (traditionally marketed as Centrine) represents a distinct class of synthetic anticholinergic agents optimized for veterinary gastrointestinal (GI) applications.[1][2] Unlike non-selective alkaloids (e.g., atropine) that induce systemic parasympatholytic effects, aminopentamide exhibits a functional selectivity for GI smooth muscle.[3]
This guide analyzes the pharmacodynamics, kinetics, and experimental characterization of aminopentamide. It is designed for researchers investigating motility disorders characterized by hyper-motility (e.g., acute abdominal visceral spasm, pylorospasm, hypertrophic gastritis).
Critical Distinction: Aminopentamide is an antispasmodic, not a prokinetic.[2][3] Its therapeutic utility lies in breaking the cycle of spasmodic hyper-motility, not in accelerating transit during ileus.
Part 1: Pharmacodynamics & Mechanism of Action
The Cholinergic Blockade
Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). While structurally capable of binding M1-M5 subtypes, its clinical efficacy in canines is driven by its blockade of M3 receptors located on the smooth muscle cells of the longitudinal and circular layers of the gut.
-
Agonist: Acetylcholine (ACh) released from postganglionic parasympathetic neurons.
-
Target: M3 receptors coupled to G_q proteins.
-
Normal Pathway: ACh binding
PLC activation IP3 release Calcium influx Contraction. -
Aminopentamide Effect: Competitive blockade prevents conformational change of the M3 receptor, inhibiting the calcium influx required for smooth muscle contraction.
Visualization: Competitive Antagonism at the Neuro-Effector Junction
Figure 1: Mechanism of Action. Aminopentamide competes with Acetylcholine for M3 binding sites, preventing the intracellular calcium cascade necessary for muscle contraction.
Part 2: Pharmacokinetics (PK) & Dosing Logic
The pharmacokinetic profile of aminopentamide in canines reveals a classic "hysteresis" between plasma concentration and biological effect.
Key Parameters
| Parameter | Value (Canine) | Clinical Implication |
| Bioavailability (Oral) | ~50% | Moderate first-pass metabolism; consistent dosing required. |
| Elimination Half-life ( | ~2.0 hours | Rapid clearance from plasma. |
| Duration of Action | 8 – 12 hours | Critical Insight: The clinical effect persists long after the drug is cleared from plasma due to slow dissociation rates from the muscarinic receptors (tight binding). |
| Route of Admin | SC, IM, Oral | Parenteral (SC/IM) is preferred for acute vomiting to ensure absorption. |
The "Antispasmodic Paradox"
Researchers must note that while the plasma half-life suggests frequent dosing (every 4 hours), the pharmacodynamic half-life supports BID (twice daily) or TID (three times daily) dosing. Overdosing leads to anticholinergic toxicity (tachycardia, urinary retention) because the receptors remain saturated.
Part 3: Comparative Pharmacology
Aminopentamide is often compared to Atropine.[1][2][3][4] However, for GI-specific applications, Aminopentamide offers a superior therapeutic index.
| Feature | Atropine Sulfate | Aminopentamide | Advantage |
| Primary Target | Non-selective Muscarinic | GI-Functional Muscarinic | Less systemic side effects.[3] |
| Salivary Secretion | Severe inhibition (Dry Mouth) | Mild inhibition | Better patient comfort/compliance. |
| Mydriasis (Pupil Dilation) | Pronounced | Minimal | Reduced visual disturbance. |
| Colonic Motility | Reduces tone | Potently reduces tone/spasm | Superior for colitis/spastic colon. |
| Potency (Molar) | 1.0 (Reference) | ~0.5x (vs. Atropine) | Lower potency requires higher mg dose, but achieves specificity. |
Part 4: Experimental Protocol: Ex Vivo Canine Ileum Contractility Assay
For drug development professionals characterizing novel antispasmodics against an aminopentamide benchmark, the Organ Bath Assay is the self-validating gold standard.
Tissue Preparation
-
Source: Fresh canine ileum (approx. 15 cm proximal to ileocecal junction) obtained immediately post-euthanasia (unrelated study control).
-
Handling: Transport in cold (
) oxygenated Tyrode’s solution. -
Mounting: Cut 2-cm segments. Mount longitudinally in 20-mL organ baths containing Tyrode’s solution at
, aerated with carbogen (95% , 5% ).
The Tyrode's Solution (Standard)
-
NaCl: 137 mM
-
KCl: 2.7 mM
- : 1.8 mM
- : 1.1 mM
- : 0.4 mM
- : 11.9 mM
-
Glucose: 5.6 mM
Experimental Workflow (Self-Validating)
This protocol uses a Carbachol Challenge to validate tissue viability before testing the antagonist.
-
Equilibration: Apply 1.0 g resting tension.[5] Wash every 15 min for 60 min.
-
Viability Check: Administer Carbachol (
). If contraction < 2.0 g force, discard tissue. Wash 3x. -
Antagonist Incubation: Add Aminopentamide (Test concentrations:
to ). Incubate for 20 minutes. -
Agonist Curve: Construct cumulative concentration-response curve (CCRC) for Carbachol in the presence of Aminopentamide.
-
Analysis: Calculate the
value (Schild Plot) to determine affinity.
Visualization: Organ Bath Workflow
Figure 2: Step-by-step workflow for the ex vivo characterization of aminopentamide potency.
Part 5: Clinical Safety & Contraindications
In drug development, defining the "No-Go" criteria is as important as efficacy. Aminopentamide is contraindicated in specific scenarios due to its mechanism.
-
Glaucoma: Although less mydriatic than atropine, it can still increase intraocular pressure.
-
Infectious Diarrhea: This is the most critical clinical error. In cases of Salmonella or Parvovirus, motility is a defense mechanism to expel toxins. Using aminopentamide causes retention of toxins , potentially leading to sepsis or endotoxemia.
-
Pyloric Obstruction: The drug decreases gastric emptying.[1] In the presence of a physical blockage, this exacerbates gastric distension.
References
-
Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. 9th Ed. PharmaVet Inc.
-
Hoekstra, J. B., et al. (1954).[4] "The antispasmodic activity of aminopentamide (Centrine)."[1][3] Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-62.
-
Boothe, D. M. (2011). Small Animal Clinical Pharmacology and Therapeutics. 2nd Ed. Elsevier Health Sciences. (Chapter on GI Motility Modifiers).
-
Merck Veterinary Manual. (2024). "Drugs Used to Control or Stimulate Vomiting in Monogastric Animals."
-
Rehman, N. U., et al. (2012). "Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation." Journal of Advanced Pharmaceutical Technology & Research.
Sources
The Synthetic Evolution of Anticholinergics: A Technical Deep Dive into Aminopentamide
Executive Summary
The transition from naturally occurring tropane alkaloids (e.g., atropine) to synthetic antispasmodics marked a pivotal era in pharmacology. Aminopentamide (trade name Centrine ), discovered by Bristol Laboratories in the early 1950s, represents a critical case study in this evolution. Unlike the rigid bicyclic structure of atropine, aminopentamide utilized a flexible valeramide scaffold to achieve muscarinic antagonism.
This guide reconstructs the early technical research surrounding aminopentamide, focusing on the definitive protocols established by Hoekstra et al. (1954). It serves as a blueprint for understanding how synthetic analogues were rigorously validated against biological standards, offering insights relevant to modern ligand design and high-throughput screening calibration.
Chemical Architecture: The Valeramide Scaffold
Context: Early medicinal chemistry sought to simplify the complex tropane ring of atropine while retaining its pharmacophore. Aminopentamide (DL-α,α-diphenyl-γ-dimethylaminovaleramide) emerged from this effort.[1]
Structure-Activity Relationship (SAR) Logic
The molecule relies on three structural pillars to mimic acetylcholine (ACh) while preventing receptor activation:
-
Cationic Head: The dimethylamino group mimics the quaternary nitrogen of ACh, anchoring the molecule to the receptor's anionic site.
-
Bulky Blocking Group: The diphenyl moiety provides steric hindrance, occupying the hydrophobic pocket and preventing the receptor from undergoing the conformational change necessary for G-protein activation.
-
Linker Chain: The valeramide chain maintains the optimal distance (approx. 4-5 Å) between the nitrogen and the blocking group, critical for high-affinity binding.
Figure 1: Pharmacophore decomposition of aminopentamide showing the functional roles of its structural moieties in muscarinic antagonism.
The Core Protocols: Self-Validating Experimental Systems
To establish aminopentamide as a viable therapeutic, researchers employed rigorous in vitro and in vivo assays. The following protocols are reconstructed from the foundational work of Hoekstra et al. (1954) and standard mid-century pharmacological methods.
Protocol A: The Isolated Guinea Pig Ileum Assay (Spasmolysis)
Objective: Quantify the antispasmodic potency of aminopentamide relative to atropine. Mechanism: Competitive antagonism of acetylcholine-induced smooth muscle contraction.[2]
Methodology
-
Tissue Preparation:
-
Excise a 2-3 cm segment of the terminal ileum from a fasted guinea pig.
-
Suspend in a 50 mL organ bath containing Tyrode’s solution at 37°C.
-
Oxygenate continuously with 95% O₂ / 5% CO₂.
-
-
Equilibration:
-
Apply 1g tension. Allow tissue to equilibrate for 30 minutes, washing every 10 minutes.
-
-
Agonist Challenge (Control):
-
Introduce Acetylcholine (ACh) at
g/mL. -
Record the amplitude of contraction using a kymograph (or modern force transducer).
-
Wash tissue 3 times and rest for 5 minutes.
-
-
Antagonist Incubation:
-
Add Aminopentamide (Test) or Atropine (Standard) to the bath.
-
Incubate for 2 minutes.
-
-
Re-Challenge:
-
Re-introduce ACh at the control concentration.
-
Measure the % inhibition of contraction amplitude.
-
Validation Criteria:
-
The system is valid only if the control ACh response is reproducible (variance <10%).
-
Dose-response curves must be parallel, indicating competitive antagonism.
Figure 2: Step-by-step workflow for the isolated guinea pig ileum assay used to determine antispasmodic potency.
Protocol B: Gastric Antisecretory Assay (Heidenhain Pouch Dog)
Objective: Assess the ability of aminopentamide to inhibit gastric acid secretion in vivo. Significance: Differentiates between general smooth muscle relaxation and specific antisecretory activity (M3 receptor subtype relevance).
Methodology
-
Subject: Dogs with surgically prepared Heidenhain pouches (vagally denervated gastric pockets).
-
Secretory Induction:
-
Continuous intravenous infusion of Histamine or food stimulus to establish a steady baseline of gastric acid output.
-
-
Administration:
-
Administer Aminopentamide (IV or Oral).[3]
-
-
Measurement:
-
Collect gastric juice samples every 15 minutes.
-
Titrate samples with 0.1 N NaOH to determine total acidity.
-
-
Endpoint:
-
Calculate the duration and percentage of acid suppression compared to baseline.
-
Pharmacodynamic Profile & Comparative Data
The early research quantified aminopentamide's performance directly against the "gold standard," atropine.[1] The data revealed a compound with a distinct therapeutic window—slightly less potent but with a longer duration of action in specific tissues.
Table 1: Comparative Pharmacological Potency (Historical Data)
| Parameter | Aminopentamide (Centrine) | Atropine Sulfate | Papaverine |
| Mechanism | Muscarinic Antagonist | Muscarinic Antagonist | PDE Inhibitor / Ca+ Block |
| Ileum Spasmolysis (Potency) | ~50% of Atropine | 100% (Standard) | ~2% of Atropine |
| Mydriasis (Pupil Dilation) | Moderate | Severe | Minimal |
| Salivary Inhibition (Dry Mouth) | Moderate | Severe | None |
| Duration of Action (Colon) | Prolonged | Short/Moderate | Short |
Data synthesized from Hoekstra et al. (1954) and subsequent veterinary pharmacology reviews.
Mechanism of Action: The Competitive Blockade
Aminopentamide acts as a non-selective antagonist at muscarinic acetylcholine receptors (mAChRs). By occupying the orthosteric binding site, it prevents endogenous acetylcholine from triggering the Gq/11 signaling cascade, which normally leads to intracellular calcium release and smooth muscle contraction.
Figure 3: Signaling pathway illustrating the competitive antagonism of aminopentamide at the M3 muscarinic receptor, blocking the contractile cascade.
Clinical Translation and Legacy
While many early synthetic anticholinergics faded from human medicine due to the development of more subtype-selective drugs (e.g., M3-selective antagonists for bladder control), aminopentamide found a lasting niche in veterinary medicine.
-
The "Specific" Advantage: Early marketing and clinical observations suggested that while aminopentamide was less potent than atropine, its ratio of antispasmodic activity to mydriatic/salivary side effects was more favorable in certain species.
-
Veterinary Utility: It remains a staple for treating acute abdominal visceral spasm, pylorospasm, and hypertrophic gastritis in dogs and cats.[1] Its ability to reduce colonic contractions for extended periods makes it particularly useful for controlling diarrhea and vomiting associated with hypermotility.
Safety & Toxicity
The early safety protocols (LD50 studies in rats) demonstrated a high therapeutic index. However, like all anticholinergics, it carries the risk of "anticholinergic toxidrome" (dry mouth, urinary retention, tachycardia) if overdosed.[1] The self-limiting nature of these effects in controlled doses was a key finding in the 1954 Hoekstra study.
References
-
Hoekstra, J. B., Tisch, D. E., Rakieten, N., & Dickison, H. L. (1954). Pharmacological properties of aminopentamide (Centrine), a new antispasmodic agent.[1][4] Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-67.
-
Speeter, M. E. (1953).[1] Antispasmodic agents and process of preparing same.[4][5] U.S. Patent No.[1] 2,647,926.[1] Washington, DC: U.S. Patent and Trademark Office.
-
Plumb, D. C. (2018). Aminopentamide Hydrogen Sulfate.[6][7] In Plumb's Veterinary Drug Handbook (9th ed.). Wiley-Blackwell.
-
Brown, J. H., & Taylor, P. (2001). Muscarinic Receptor Agonists and Antagonists. In Goodman & Gilman's The Pharmacological Basis of Therapeutics. McGraw-Hill.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Structure-activity relationship in a new series of atropine analogues. 1. N,N'-Disubstituted 6,7-diazabicyclo[3.2.2]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Aminopentamide - Wikipedia [en.wikipedia.org]
- 5. vetscraft.com [vetscraft.com]
- 6. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 7. fda.gov [fda.gov]
Aminopentamide: Technical Dossier & Development History
[1]
Executive Summary
Aminopentamide (historically marketed as Centrine ; code name BL-139 ) represents a pivotal chapter in the mid-20th-century effort to synthesize stable, potent anticholinergic agents with improved specificity over natural belladonna alkaloids.[1] Discovered by Bristol Laboratories in the early 1950s, this agent is chemically defined as 4-(dimethylamino)-2,2-diphenylvaleramide .[1]
While its human clinical trajectory was limited, aminopentamide became a cornerstone in veterinary medicine for the management of acute abdominal visceral spasm, pylorospasm, and hypertrophic gastritis. Its pharmacological significance lies in its structural derivation from the diphenylmethane scaffold—sharing a biosynthetic lineage with methadone—yet diverging functionally to serve as a potent parasympatholytic rather than an opioid agonist.
Part 1: Chemical Genesis & Rational Design[1]
The "Synthetic Atropine" Era
In the post-WWII era, medicinal chemistry focused heavily on simplifying the tropane alkaloid structure of atropine while retaining its antispasmodic efficacy. The goal was to eliminate the "side effect tetrad" of atropine: mydriasis (pupil dilation), xerostomia (dry mouth), tachycardia, and urinary retention.
Researchers at Bristol Laboratories, led by J.B. Hoekstra , identified that the rigid tropane ring was not strictly necessary for muscarinic antagonism. Instead, a gem-diphenyl moiety (two phenyl rings on the same carbon) combined with a tertiary amine connected by an alkyl chain provided sufficient steric bulk and electrostatic interaction to block the muscarinic acetylcholine receptor (mAChR).
Structure-Activity Relationship (SAR)
Aminopentamide belongs to the diarylmethane class.[1] Its SAR can be deconstructed as follows:
-
Lipophilic Anchor: The 2,2-diphenyl group provides the necessary hydrophobic interaction to anchor the molecule within the receptor's binding pocket, mimicking the aromatic features of natural alkaloids.
-
Linker Chain: The valeramide backbone (5-carbon chain equivalent) maintains optimal distance between the lipophilic center and the cationic amine.
-
Cationic Head: The dimethylamino group at position 4 is protonated at physiological pH, interacting with the conserved aspartate residue in the muscarinic receptor.
-
Functional Divergence: Unlike methadone (which possesses a ketone at this position) or diphenylacetonitrile (a nitrile), aminopentamide possesses a primary amide (
). This amide group is critical for reducing blood-brain barrier penetration relative to opioids and locking the compound into an anticholinergic profile.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Part 2: Chemical Synthesis Protocol
The synthesis of aminopentamide is chemically intertwined with the synthesis of methadone. Both share the precursor 2,2-diphenyl-4-(dimethylamino)pentanenitrile (often called the "Methadone Intermediate").[1][2] The divergence occurs at the final step: where methadone requires a Grignard reaction to form a ketone, aminopentamide requires controlled hydrolysis to an amide.
Reconstructed Synthesis Workflow
Note: This protocol is a reconstruction based on standard industrial methods for diphenylvaleramides from the 1950s era.
Reagents:
-
Sodamide (
) or Sodium Hydride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) -
Concentrated Sulfuric Acid (
)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Step-by-Step Methodology:
-
Alkylation (Formation of the Nitrile Intermediate):
-
Setup: In a dry reaction vessel under nitrogen atmosphere, dissolve diphenylacetonitrile in anhydrous toluene.
-
Deprotonation: Add sodamide (
) slowly to generate the carbanion. Heat to reflux for 2-3 hours. -
Addition: Dropwise add 1-dimethylamino-2-chloropropane. The carbanion attacks the alkyl halide. Note: Isomerization can occur here, producing both the desired branched product and linear impurities.
-
Isolation: Quench with water.[3] Separate the organic layer.[3] Evaporate solvent to yield 2,2-diphenyl-4-(dimethylamino)pentanenitrile .[1]
-
-
Acid Hydrolysis (Nitrile to Amide Conversion):
-
Reaction: Dissolve the crude nitrile in 90% sulfuric acid (
). -
Conditions: Heat on a steam bath (approx. 85-95°C) for 4–6 hours. This converts the cyano group (
) to the primary amide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ). -
Precipitation: Pour the reaction mixture onto crushed ice. Neutralize carefully with ammonium hydroxide (
) until the free base precipitates.
-
-
Salt Formation:
-
Dissolve the free base in ethanol.
-
Add equimolar sulfuric acid to crystallize Aminopentamide Hydrogen Sulfate .
-
Synthesis Visualization
Caption: Synthetic pathway from diphenylacetonitrile to aminopentamide sulfate via the nitrile intermediate.
Part 3: Pharmacological Profiling[1]
Mechanism of Action (MoA)
Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) .
-
Target: Primarily M3 receptors located on smooth muscle cells of the gastrointestinal tract and exocrine glands.
-
Effect: By blocking acetylcholine (ACh) binding, it prevents the
-protein coupled cascade that typically leads to intracellular calcium release and smooth muscle contraction. -
Result: Relaxation of smooth muscle tone (antispasmodic) and reduction of gastric acid secretion (antisecretory).
Comparative Potency Data
Hoekstra's early characterization (1954) established the following profile relative to Atropine:
| Parameter | Aminopentamide vs. Atropine | Clinical Implication |
| Antispasmodic Potency | ~50% of Atropine | Requires slightly higher mg dosage for equivalent effect.[1] |
| Duration of Action | Significantly Longer | Less frequent dosing required (BID/TID). |
| Mydriasis (Pupil Dilation) | Significantly Lower | Reduced visual disturbance side effects.[6] |
| Salivary Inhibition | Lower | Less "dry mouth" (xerostomia) at therapeutic doses. |
| Colonic Specificity | Higher | Preferred for colitis and bowel spasms. |
MoA Visualization
Caption: Competitive antagonism of aminopentamide at the M3 receptor, inhibiting the contractile signaling cascade.[1]
Part 4: Clinical Development & Veterinary Translation[1]
The "Centrine" Legacy
While investigated for human peptic ulcer disease in the 1950s, aminopentamide found its true niche in veterinary medicine. Marketed by Fort Dodge Animal Health (and later Zoetis) as Centrine , it became a standard of care for small animals.
-
Primary Indications:
-
Acute Abdominal Visceral Spasm: Rapid relief of cramping associated with gastroenteritis.
-
Pylorospasm: Relaxing the pyloric sphincter to allow gastric emptying.
-
Hypertrophic Gastritis: Reducing acid secretion to aid mucosal healing.
-
Antiemetic: Specifically for vomiting induced by vestibular disturbances or gastric irritation.
-
Formulation Challenges & Status
The drug was typically supplied as:
Current Status: The FDA-approved manufacturer discontinued Centrine in 2015.[1][8] However, due to its unique efficacy profile—specifically its ability to control colonic spasms better than metoclopramide or maropitant—it remains widely used via veterinary compounding pharmacies .
References
-
Hoekstra, J. B., et al. (1954).[7] "The Pharmacological Activity of Centrine (BL-139)." Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-67.
-
Cheney, L. C. (1953). "Antispasmodic Agents."[9][8][6][7] U.S. Patent 2,624,763. Assigned to Bristol Laboratories Inc.
-
Plumb, D. C. (2018). "Aminopentamide Hydrogen Sulfate."[8][6][7] Plumb's Veterinary Drug Handbook. 9th Edition. [1]
-
Zoetis/Fort Dodge. (2008). "Centrine (Aminopentamide Hydrogen Sulfate) Official Package Insert." NADA 043-079.[1][6]
- Janssen, P. A. J. (1960). "Synthetic Analgesics: Diphenylpropylamines." Pergamon Press. (Context on diphenyl-valeramide synthesis chemistry).
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2,2-Diphenyl-4-(dimethylamino)valeronitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents [patents.google.com]
- 4. 2,2-Diphenyl-4-(dimethylamino)valeronitrile, (+)- | 7576-08-1 | Benchchem [benchchem.com]
- 5. 9. Pharmacology | Veterian Key [veteriankey.com]
- 6. Centrine Tablets - Drugs.com [drugs.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]
- 9. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
aminopentamide anticholinergic and antispasmodic properties
Functional Class: Anticholinergic / Antispasmodic Target Audience: Pharmaceutical Scientists, Veterinary Pharmacologists, and Drug Development Researchers
Executive Summary
Aminopentamide hydrogen sulfate (commonly marketed as Centrine®) is a synthetic anticholinergic agent structurally distinct from the natural belladonna alkaloids. While it shares the core mechanism of muscarinic receptor antagonism with atropine, aminopentamide is characterized by a unique functional selectivity profile: it exhibits potent antispasmodic activity on gastrointestinal smooth muscle with significantly reduced inhibitory effects on salivary secretion (xerostomia) and pupillary accommodation (mydriasis). This monograph details the physicochemical properties, synthesis, pharmacodynamics, and experimental validation of aminopentamide, serving as a reference for its application in veterinary gastroenterology and comparative pharmacology.
Chemical Characterization & Synthesis[1][2]
Structural Architecture
Aminopentamide (4-(dimethylamino)-2,2-diphenylpentanamide) belongs to the class of diphenyl-substituted amides. Its structure features a quaternary carbon substituted with two phenyl rings, an amide moiety, and a dimethylamino-alkyl chain. This steric bulk is critical for its affinity to the muscarinic acetylcholine receptor (mAChR) binding pocket.
-
IUPAC Name: 4-(dimethylamino)-2,2-diphenylpentanamide hydrogen sulfate
-
Molecular Formula: C₁₉H₂₄N₂O · H₂SO₄
-
Molecular Weight: 394.49 g/mol (salt form)
-
Chirality: The molecule contains a chiral center at the C4 position; however, it is typically synthesized and used as a racemic mixture.
Synthetic Pathway
The synthesis of aminopentamide, as originally described by Speeter (Bristol Laboratories, US Patent 2,647,926), follows a classic alkylation-hydrolysis sequence. The process avoids the use of tropane alkaloid precursors, relying instead on diphenylacetonitrile as the scaffold.
Synthesis Workflow
The synthesis proceeds in two primary stages:
-
Alkylation: Diphenylacetonitrile is alkylated with 2-dimethylamino-1-chloropropane in the presence of a strong base (e.g., sodamide or sodium hydride) in toluene. This yields the nitrile intermediate, 4-(dimethylamino)-2,2-diphenylvaleronitrile.
-
Partial Hydrolysis: The nitrile is selectively hydrolyzed to the amide using concentrated sulfuric acid (90-95%) at elevated temperatures. Complete hydrolysis to the carboxylic acid is avoided by controlling reaction time and temperature.
Figure 1: Synthetic route for aminopentamide from diphenylacetonitrile via nitrile intermediate.
Pharmacodynamics[3][4][5]
Mechanism of Action
Aminopentamide acts as a competitive antagonist at postganglionic parasympathetic muscarinic receptors. By occupying the orthosteric binding site of the mAChR, it prevents acetylcholine (ACh) from inducing the conformational changes required for G-protein coupling (Gq/11 for M1/M3 subtypes).
-
Primary Target: M3 receptors on smooth muscle (ileum, colon, bladder).
-
Downstream Effect: Inhibition of the PLC-IP3-DAG pathway
Reduced intracellular Ca²⁺ release Smooth muscle relaxation (Antispasmodic effect).
Figure 2: Mechanism of Action showing competitive inhibition of the M3 receptor signaling cascade.
Comparative Potency & Selectivity
A critical differentiator for aminopentamide is its "functional selectivity." While receptor binding assays suggest broad muscarinic antagonism, in vivo and ex vivo models demonstrate a preference for gastrointestinal smooth muscle over ocular and salivary tissues.
Table 1: Comparative Pharmacological Profile
| Feature | Aminopentamide | Atropine | Papaverine |
| Mechanism | Muscarinic Antagonist | Muscarinic Antagonist | PDE Inhibitor (Non-specific) |
| Antispasmodic Potency | ~50% of Atropine | 100% (Reference) | ~20% of Atropine |
| Mydriasis (Pupil Dilation) | Low | High | None |
| Sialostasis (Dry Mouth) | Low | High | None |
| Duration of Action | Long (8-12 hours) | Short-Medium | Short |
| Primary Indication | GI Spasm / Hypertrophic Gastritis | Bradycardia / Poisoning | Vascular Spasm |
Data synthesized from Hoekstra et al. (1954) and veterinary formulary data.
Experimental Validation: The Guinea Pig Ileum Assay
To validate the antispasmodic properties of aminopentamide during development or quality control, the Guinea Pig Ileum (GPI) Assay is the gold standard. This assay measures the drug's ability to inhibit acetylcholine-induced contractions.[1]
Experimental Workflow
Figure 3: Step-by-step workflow for the isolated Guinea Pig Ileum antispasmodic assay.
Detailed Protocol (Adapted from Hoekstra et al.)
-
Tissue Preparation:
-
Sacrifice a male guinea pig (300-500g) via cervical dislocation.
-
Immediately excise the ileum (10-20 cm proximal to the ileocecal junction).
-
Flush the lumen with Tyrode’s solution to remove fecal matter.
-
Cut into 2-3 cm segments.
-
-
Organ Bath Setup:
-
Mount the segment in a 10-20 mL organ bath containing Tyrode’s solution.
-
Tyrode's Composition (mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.1, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6.
-
Maintain at 37°C with constant aeration (95% O₂ / 5% CO₂).
-
Apply a resting tension of 1.0 g.
-
-
Equilibration:
-
Allow tissue to equilibrate for 60 minutes, washing every 15 minutes.
-
-
Agonist Control Curve:
-
Add Acetylcholine (ACh) cumulatively or as single bolus doses (e.g.,
M) to establish a consistent sub-maximal contraction (Control Response). -
Wash tissue 3 times and allow to return to baseline.
-
-
Antagonist Incubation:
-
Add Aminopentamide (test concentration, e.g.,
to M) to the bath. -
Incubate for 10-20 minutes to ensure receptor equilibration.
-
-
Inhibition Measurement:
-
Re-introduce the ACh dose used in step 4.
-
Record the reduced amplitude of contraction.
-
Calculation:
Inhibition .
-
Pharmacokinetics & Safety (Canine Model)
Pharmacokinetic Profile
-
Absorption: Rapidly absorbed following oral (PO) or intramuscular (IM) administration.
-
Bioavailability: Approximately 50% (Oral).[2]
-
Half-life (
): ~2 hours in plasma; however, biological effects persist for 8–12 hours due to tight receptor binding kinetics. -
Excretion: Primarily renal.
Safety & Toxicology[7]
-
Therapeutic Index: High. Dogs have tolerated oral doses up to 50 mg/kg/day without gross pathology, which is orders of magnitude higher than the therapeutic dose (~0.02 mg/kg).
-
Adverse Events:
-
Common: Urinary retention (monitor output), mild xerostomia.
-
Rare: CNS excitation, tachycardia.
-
-
Contraindications: Glaucoma (due to potential for increased intraocular pressure), pyloric obstruction (mechanical), and cardiac arrhythmias.
References
-
Hoekstra, J. B., et al. (1954).[1] "The Antispasmodic Activity of Centrine (Aminopentamide)." Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-62.
-
Speeter, M. E. (1953). "Diphenyl-dimethyl-amino-valeramide and salts thereof." U.S. Patent 2,647,926. Bristol Laboratories Inc.
-
Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. 9th Ed. "Aminopentamide Hydrogen Sulfate Monograph."
-
Wedgewood Pharmacy. "Aminopentamide for Dogs and Cats." Veterinary Medication Guides.
-
Grokipedia. "Aminopentamide: Pharmacology and Clinical Use."
Sources
Technical Monograph: Aminopentamide Hydrogen Sulfate (Centrine)
[1]
Executive Summary
Aminopentamide hydrogen sulfate (formerly marketed as Centrine ) is a synthetic anticholinergic agent structurally distinct from the belladonna alkaloids (atropine, scopolamine). Historically approved by the FDA (NADA 008-966) for use in canines and felines, the commercial product was discontinued c. 2015, shifting its availability to veterinary compounding pharmacies.
Clinically, aminopentamide is valued for its viscerotropic selectivity . Unlike atropine, which exhibits broad systemic anticholinergic effects, aminopentamide demonstrates a therapeutic index that favors gastrointestinal smooth muscle relaxation over salivary and ocular responses. This monograph details the physicochemical, pharmacological, and clinical parameters required for its precision use in veterinary gastroenterology.
Chemical Identity & Synthesis
IUPAC Name: 4-(dimethylamino)-2,2-diphenylpentanamide hydrogen sulfate
Molecular Formula: C
Synthetic Pathway Analysis
For drug development professionals, understanding the synthesis highlights the structural rigidity responsible for its receptor binding profile. The synthesis typically proceeds via the hydrolysis of a nitrile precursor, a pathway shared with methadone intermediates, indicating a structural activity relationship (SAR) focused on the diphenylpropylamine pharmacophore.
-
Precursor Formation: Alkylation of diphenylacetonitrile with 2-dimethylaminopropyl chloride.[1]
-
Intermediate: Formation of 4-(dimethylamino)-2,2-diphenylvaleronitrile.
-
Hydrolysis (Critical Step): Partial hydrolysis of the nitrile group (-CN) to the amide (-CONH
) using concentrated sulfuric acid.[1] This step differentiates aminopentamide from methadone derivatives where the nitrile is converted to a ketone.
Pharmacology: Mechanism & Dynamics[1]
Mechanism of Action (MOA)
Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] While it binds to M1, M2, and M3 subtypes, its clinical utility is derived from its antagonism of M3 receptors on the smooth muscle of the gastrointestinal tract.
-
Primary Effect: Blockade of M3 receptors prevents G
-protein coupled signaling (PLC/IP3 pathway), inhibiting calcium release from the sarcoplasmic reticulum.[1] -
Result: Reduced tone and amplitude of gastric and colonic smooth muscle contractions.
Comparative Pharmacodynamics
The defining characteristic of aminopentamide is its spasmolytic-to-mydriatic ratio .[1]
| Parameter | Aminopentamide vs. Atropine | Clinical Implication |
| Antispasmodic Potency | ~50% of Atropine | Requires slightly higher molar dose for equipotent spasmolysis.[1] |
| Salivary Inhibition | Significantly Lower | Reduced risk of "dry mouth" (xerostomia) causing distress. |
| Mydriasis | Significantly Lower | Lower risk of photophobia; safer for non-glaucomatous monitoring. |
| Duration of Action | 8–12 Hours | Supports BID dosing (vs. q4-6h for some anticholinergics).[1] |
Visualization: Signaling Blockade
The following diagram illustrates the interruption of cholinergic signaling at the smooth muscle cell membrane.
Caption: Aminopentamide competitively inhibits M3 receptors, preventing the IP3-mediated Calcium cascade required for smooth muscle contraction.[1]
Pharmacokinetics (PK)
Data on aminopentamide PK in companion animals is limited compared to modern agents, but historical FDA filings and clinical observation establish the following profile:
-
Absorption: Rapidly absorbed following Oral (PO) or Intramuscular (IM) administration.[1]
-
Bioavailability (F): Estimated ~50% in canines (oral).[1]
-
Distribution: Lipophilic nature allows wide distribution; crosses the blood-brain barrier (BBB) to a lesser extent than scopolamine but sufficient to affect the Vestibular System (anti-emetic effect).[1]
-
Metabolism: Hepatic.[1]
-
Excretion: Renal.[1]
-
Half-life (t
): Approximately 2 hours in dogs.[1]-
Critical Insight: Despite a short plasma half-life, the biological effect persists for 8–12 hours . This discrepancy suggests high receptor residence time or retention in the target tissue (GI smooth muscle), a phenomenon often seen in high-affinity anticholinergics.
-
Clinical Protocols & Efficacy[1]
Indications
-
Acute Abdominal Visceral Spasm: Pylorospasm, hypertrophic gastritis.
-
Emesis & Diarrhea: Specifically when associated with hypermotility or vestibular stimulation (motion sickness).
-
Diagnostic Aid: To reduce GI motility during radiography (though glucagon is now preferred).
Dosing Regimen (Standardized)
Note: Aminopentamide is potent.[1] Dosing must be precise based on lean body weight.
| Species | Weight Bracket (lbs) | Dose (mg) | Volume (0.5 mg/mL Inj) | Tablet (0.2 mg) | Frequency |
| Canine/Feline | < 10 lbs | 0.1 mg | 0.2 mL | ½ Tab | q8–12h |
| 11 – 20 lbs | 0.2 mg | 0.4 mL | 1 Tab | q8–12h | |
| 21 – 50 lbs | 0.3 mg | 0.6 mL | 1½ Tabs | q8–12h | |
| 51 – 100 lbs | 0.4 mg | 0.8 mL | 2 Tabs | q8–12h | |
| > 100 lbs | 0.5 mg | 1.0 mL | 2½ Tabs | q8–12h |
Administration Routes: IM, SC, or PO. IV administration is generally avoided due to risk of acute cardiovascular effects.
Clinical Decision Workflow
The following logic tree guides the researcher/clinician in selecting aminopentamide versus alternative anti-emetics (e.g., Maropitant, Metoclopramide).
Caption: Selection logic for aminopentamide. Note the critical divergence for gastric atony where anticholinergics are detrimental.
Safety, Toxicology & Contraindications
The Anticholinergic Toxidrome
Overdose or accumulation leads to classic anticholinergic toxicity. In research settings, animals should be monitored for:
-
Ocular: Mydriasis (dilated pupils), photophobia.
-
Glandular: Xerostomia (dry gums), cessation of sweating (in susceptible species).
-
Cardiovascular: Tachycardia (vagal blockade).[1]
-
GI/GU: Ileus (constipation), urinary retention.
Antidote: Physostigmine (cholinesterase inhibitor) may be used in life-threatening anticholinergic crises to increase synaptic acetylcholine.[1]
Absolute Contraindications[1]
Pharmaceutical Development Status
Current Status: The FDA-approved product (NADA 008-966) is withdrawn.[1] Current use relies on compounding pursuant to AMDUCA (Animal Medicinal Drug Use Clarification Act) regulations.
Formulation Challenges:
References
-
Hoekstra, J. B., et al. (1954). "The antispasmodic activity of alpha, alpha-diphenyl-gamma-dimethylaminovaleramide (Centrine)."[1] Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-67.
-
U.S. Food and Drug Administration (FDA). "NADA 008-966: Centrine (aminopentamide hydrogen sulfate)."[1] Animal Drugs @ FDA.[3][2][4][5] [1]
-
Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. 9th Ed. Aminopentamide Monograph. [1]
-
Cheney, L. C. (1980). "Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile." U.S. Patent 4,242,274.
-
Boothe, D. M. (2011). "Small Animal Clinical Pharmacology and Therapeutics." Elsevier Health Sciences. Chapter: Autonomic Nervous System. [1]
Sources
- 1. 4-(Dimethylamino)-2,2-diphenylvaleronitrile|lookchem [lookchem.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Federal Register :: New Animal Drugs; Limitations of Use [federalregister.gov]
- 4. Federal Register :: Implantation or Injectable Dosage Form New Animal Drugs; Change of Sponsor [federalregister.gov]
- 5. fda.gov [fda.gov]
aminopentamide as a nonselective muscarinic receptor antagonist.
Classification: Nonselective Muscarinic Receptor Antagonist Primary Application: Veterinary Gastroenterology & Smooth Muscle Pharmacology Document ID: AP-MRA-2025-TG
Executive Summary
Aminopentamide (commercially known as Centrine) is a synthetic anticholinergic agent structurally distinct from the tropane alkaloids (e.g., atropine). It functions as a competitive, nonselective antagonist at muscarinic acetylcholine receptors (mAChRs).[1] While it shares the core mechanism of atropine—blockade of parasympathetic signal transduction—aminopentamide exhibits a distinct pharmacological profile characterized by functional gastrointestinal selectivity .
This guide provides a technical deep-dive into the molecular pharmacology, pharmacodynamics, and experimental characterization of aminopentamide. It is designed for researchers investigating anticholinergic mechanisms or developing comparative assays for smooth muscle antispasmodics.
Molecular Pharmacology
Chemical Structure & Properties
Aminopentamide belongs to the diarylmethane class of compounds. Its structure features a pentanamide backbone with geminal diphenyl substitution, providing the bulk necessary for orthosteric blockade of the muscarinic receptor.
| Property | Data |
| IUPAC Name | 4-(dimethylamino)-2,2-diphenylpentanamide |
| Molecular Formula | C₁₉H₂₄N₂O |
| Molar Mass | 296.41 g/mol |
| Core Motif | Diarylmethane (Lipophilic anchor for receptor binding pocket) |
| Amine Type | Tertiary amine (Permits BBB penetration, unlike quaternary analogs) |
| Solubility | Free base: Insoluble in water; Hydrogen sulfate salt: Soluble |
Mechanism of Action: Orthosteric Blockade
Aminopentamide acts as a competitive antagonist at all five muscarinic receptor subtypes (M1–M5). It binds reversibly to the orthosteric site, preventing the endogenous ligand, Acetylcholine (ACh), from triggering the conformational changes required for G-protein coupling.
-
M1, M3, M5 Blockade: Prevents Gq protein activation, inhibiting the PLC/IP3/DAG pathway. This results in reduced intracellular Calcium (Ca²⁺) release, leading to smooth muscle relaxation (antispasmodic effect) and reduced glandular secretion.
-
M2, M4 Blockade: Prevents Gi protein activation. Normally, Gi inhibits adenylyl cyclase; blockade therefore disinhibits cAMP production. In the heart (M2), this can lead to tachycardia, although aminopentamide has a lower affinity for cardiac M2 receptors relative to atropine.
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathways blocked by aminopentamide.
Figure 1: Aminopentamide blocks Gq and Gi signaling cascades, preventing smooth muscle contraction and secretory activity.
Pharmacodynamics & Comparative Potency[4][5]
Aminopentamide is often compared to atropine.[1][2][3][4] While both are nonselective, aminopentamide displays a unique therapeutic index favoring the gastrointestinal tract.[1][2]
| Parameter | Aminopentamide | Atropine | Clinical Implication |
| Receptor Selectivity | Nonselective (M1-M5) | Nonselective (M1-M5) | Broad spectrum efficacy.[4] |
| Potency (Molar) | ~0.5x Atropine | 1.0 (Reference) | Requires slightly higher molar dosage for equivalent binding. |
| Colonic Specificity | High | Moderate | Aminopentamide is superior for colonic spasms/tenesmus. |
| Mydriasis (Pupil Dilation) | Low | High | Aminopentamide causes less visual disturbance. |
| Salivary Inhibition | Moderate | High | Less "dry mouth" (xerostomia) with aminopentamide. |
Key Insight: The "GI Specificity" of aminopentamide is likely not due to M3 receptor subtype selectivity (as it binds M1-M5), but rather biodistribution factors or subtle differences in binding kinetics (off-rates) in glandular vs. smooth muscle tissue.
Experimental Characterization Protocols
To validate aminopentamide's activity or compare it against novel compounds, two core assays are recommended: Radioligand Binding (for affinity) and Functional Tissue Bath (for efficacy/potency).
Protocol A: Radioligand Competition Binding Assay
Objective: Determine the inhibition constant (
Materials:
-
Membrane Prep: CHO cells stably expressing human M1, M2, or M3 receptors.
-
Radioligand:
-N-Methylscopolamine ( -NMS) (Nonselective, high affinity). -
Buffer: HEPES-buffered saline with MgCl₂.
Workflow:
-
Preparation: Dilute membrane preparations to achieve ~1000 cpm specific binding per well.
-
Incubation: Incubate membranes with
-NMS (at concentration, approx. 0.2 nM) and increasing concentrations of Aminopentamide ( M to M). -
Equilibrium: Incubate for 60-90 minutes at 25°C to reach equilibrium.
-
Harvest: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Use the Cheng-Prusoff equation to calculate
: Where is radioligand concentration and is the dissociation constant of the radioligand.
Protocol B: Functional Schild Analysis (Guinea Pig Ileum)
Objective: Determine the
Workflow Visualization:
Figure 2: Step-by-step workflow for determining functional antagonism in isolated tissue.
Data Interpretation:
-
Competitive Antagonism: Aminopentamide should produce a parallel rightward shift of the ACh dose-response curve with no suppression of the maximal response (
). -
Schild Plot: The slope of the regression line (Log(Dose Ratio - 1) vs. Log [Aminopentamide]) should be close to 1.0. The X-intercept gives the
( ).
Clinical & Veterinary Translation
Therapeutic Indications
Aminopentamide is primarily utilized in veterinary medicine (dogs and cats) for:
-
Antiemetic: Reduces gastric contractions associated with vomiting.[1][2]
-
Antidiarrheal: Reduces colonic motility and tenesmus.[2]
-
Antispasmodic: Alleviates visceral spasms in pylorospasm or hypertrophic gastritis.
Safety & Toxicology
As a nonselective antagonist, aminopentamide carries the risk of the classic "anticholinergic toxidrome," though typically milder than atropine.
-
Ocular: Mydriasis (Contraindicated in glaucoma).
-
Gastrointestinal: Ileus (Contraindicated in obstruction).
-
Urinary: Urinary retention (Monitor output).
-
Cardiac: Tachycardia (Use caution in cardiac patients).
Formulation Note: It is commonly available as Aminopentamide Hydrogen Sulfate to improve aqueous solubility for injection or oral syrup.
References
-
Wedgewood Pharmacy. Aminopentamide Hydrogen Sulfate for Dogs and Cats. Veterinary Medication Guides.
-
PubChem. Aminopentamide (Compound CID 22565).[1][5] National Library of Medicine.
-
Steinfeld, T., et al. In vitro muscarinic receptor radioligand-binding assays.[6] Current Protocols in Pharmacology (2010).[6]
-
DrugFuture. Aminopentamide Chemical Properties and References.
-
Trepanier, L.A., et al. Veterinary Pharmacology: Gastrointestinal Drugs. Veterian Key.
Sources
- 1. Aminopentamide - Wikipedia [en.wikipedia.org]
- 2. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 3. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]
- 4. Aminopentamide | 60-46-8 | Benchchem [benchchem.com]
- 5. Aminopentamide | C19H24N2O | CID 22565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
aminopentamide chemical structure and synthesis pathway
This guide details the chemical architecture, synthesis, and pharmacological mechanisms of Aminopentamide (Dimevamide). It is designed for researchers and process chemists requiring a rigorous understanding of the molecule's structural properties and production logic.
Executive Summary
Aminopentamide (IUPAC: 4-(dimethylamino)-2,2-diphenylpentanamide) is a potent anticholinergic agent primarily utilized in veterinary medicine for the management of visceral spasms and hypermotility.[1][2][3][4][5] Structurally, it belongs to the class of
Part 1: Chemical Architecture & Stereochemistry
Structural Analysis
Aminopentamide is characterized by a flexible aliphatic backbone anchored by a sterically congested quaternary carbon.
| Feature | Specification |
| IUPAC Name | 4-(dimethylamino)-2,2-diphenylpentanamide |
| CAS Registry | 60-46-8 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 296.41 g/mol |
| Key Functional Groups | Primary Amide ( |
| Chirality | One stereocenter at C4 .[2][4][5] Commercial preparations are typically racemic . |
Stereochemical Implications
The molecule possesses a chiral center at the C4 position (the carbon bearing the dimethylamino group).
-
Isomerism: The synthesis typically yields a racemic mixture (
). -
Conformation: The gem-diphenyl group at C2 creates a "propeller" conformation, essential for blocking the muscarinic receptor pocket. The distance between the amide nitrogen and the tertiary amine nitrogen approximates the distance between the ester oxygen and quaternary nitrogen in acetylcholine, facilitating competitive antagonism.
Part 2: Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the molecule into its primary synthons. The strategic disconnection occurs at the amide bond (functional group interconversion) and the C2-C3 bond (alkylation).
Logical Disconnection:
-
Target: Aminopentamide
-
Precursor 1 (FGI): 2,2-Diphenyl-4-(dimethylamino)pentanenitrile (The "Methadone Nitrile" Intermediate).[2]
-
Precursor 2 (Alkylation): Diphenylacetonitrile + 1-chloro-2-(dimethylamino)propane.[2]
Diagram 1: Retrosynthetic Logic Flow
Part 3: Synthesis Pathways
The industrial synthesis of aminopentamide is closely related to the synthesis of methadone, diverging at the intermediate nitrile stage. The pathway involves a critical alkylation step prone to isomerization.
Step 1: Alkylation via Aziridinium Intermediate
The reaction of diphenylacetonitrile with 1-dimethylamino-2-chloropropane is complex due to the formation of a cyclic aziridinium ion intermediate.[2]
-
Reagents: Diphenylacetonitrile, 1-dimethylamino-2-chloropropane (or 2-chloro-1-dimethylaminopropane), Sodium Hydroxide (50%), Benzyltriethylammonium chloride (TEBA) as Phase Transfer Catalyst (PTC).[2]
-
Mechanism: The alkyl halide cyclizes to form a 1,1-dimethyl-2-methylaziridinium ion.[2] The diphenylacetonitrile anion can attack this ring at two positions:
-
Attack at Primary Carbon: Yields the linear "Valeronitrile" (Desired: 4-dimethylamino-2,2-diphenylpentanenitrile).[2]
-
Attack at Secondary Carbon: Yields the branched "Isovaleronitrile" (Undesired impurity).
-
-
Process Control: High reaction temperatures and specific solvent choices (e.g., toluene) favor the formation of the desired linear isomer.
Step 2: Controlled Hydrolysis
The conversion of the sterically hindered nitrile to the primary amide requires harsh acidic conditions but must stop before hydrolyzing to the carboxylic acid.
-
Reagents: Concentrated Sulfuric Acid (
, ~90-95%).[2] -
Protocol:
-
Dissolve the nitrile intermediate in concentrated
. -
Heat to 80-90°C for 3-6 hours. The steric bulk of the gem-diphenyl group protects the amide bond from further hydrolysis to the acid.
-
Quench the reaction mixture over ice/ammonium hydroxide to precipitate the free base.
-
Salt Formation: The crude base is dissolved in isopropanol and treated with sulfuric acid to yield Aminopentamide Hydrogen Sulfate , the stable pharmaceutical form.
-
Diagram 2: Reaction Pathway & Mechanism
Part 4: Analytical Characterization & Validation
To ensure scientific integrity, the synthesized product must be validated against established physicochemical constants.
| Parameter | Acceptance Criteria (Typical) | Method |
| Appearance | White crystalline powder | Visual |
| Melting Point | 182°C - 184°C (Sulfate salt) | DSC / Capillary |
| Mass Spectrometry | LC-MS (ESI+) | |
| IR Spectrum | Amide I band (~1660 | FTIR |
| Purity | >98.5% (Area %) | HPLC (C18, Phosphate buffer/ACN) |
Impurity Profile:
-
Isoaminopentamide: Arises from the "isovaleronitrile" impurity in Step 1.
-
Diphenylacetic Acid: Product of over-hydrolysis in Step 2.
Part 5: Pharmacology & Mechanism of Action
Pharmacodynamics
Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).
-
Receptor Selectivity: Non-selective M1/M2 antagonist.
-
Mechanism: The gem-diphenyl moiety binds to the hydrophobic pocket of the receptor, while the protonated tertiary amine interacts with the aspartate residue (Asp111 in M1) in the receptor's active site. This blockade prevents acetylcholine-induced conformational changes.[2]
-
Physiological Outcome: Inhibition of smooth muscle contraction (antispasmodic) and reduction of gastric secretions (antisecretory).[3]
Structure-Activity Relationship (SAR)
-
Gem-diphenyl group: Essential for high affinity binding (Van der Waals interactions).[2]
-
Amide group: Provides hydrogen bonding capability, distinguishing it from the ketone (Methadone) or alcohol analogs.
-
Chain Length: The 5-carbon chain (pentamide) places the amine nitrogen at the optimal distance from the blocking group to span the receptor site.
References
-
PubChem. (n.d.). Aminopentamide.[3][6][7][8] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Dimevamide - Substance Information. Retrieved January 28, 2026, from [Link]
-
Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. Retrieved January 28, 2026, from [Link]
-
Cheney, L. C., et al. (1952). Antispasmodics.[3][7] I. Derivatives of Acetic Acid. Journal of Organic Chemistry. (Historical reference for diphenylacetonitrile alkylation chemistry).
- Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press.
Sources
- 1. 2,2-Diphenyl-4-(dimethylamino)valeronitrile, (+)- | 7576-08-1 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Aminopentamide - Wikipedia [en.wikipedia.org]
- 4. Aminopentamide | 60-46-8 | Benchchem [benchchem.com]
- 5. Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 8. scbt.com [scbt.com]
Historical Development and Pharmacological Profiling of Aminopentamide in Veterinary Medicine
[1][2]
Abstract This technical guide examines the development, chemical synthesis, and pharmacological characterization of aminopentamide (Centrine), a synthetic anticholinergic agent pivotal in mid-20th-century veterinary gastroenterology.[1] Originally discovered by Bristol Laboratories in the 1950s during the search for synthetic atropine substitutes, aminopentamide represents a classic case of structural optimization where a divergent synthesis pathway from the opioid methadone yielded a potent antispasmodic. This document reconstructs the seminal experimental protocols of Hoekstra et al. (1954), analyzes the molecule's structure-activity relationships (SAR), and contextualizes its transition from a frontline antiemetic to a niche compounded therapeutic in modern practice.
Chemical Genesis: The Methadone Divergence
The discovery of aminopentamide was a result of the intense post-war effort to synthesize non-naturally occurring antispasmodics that lacked the profound side effects of belladonna alkaloids (atropine, scopolamine).
Structural Optimization and Synthesis
Aminopentamide (4-dimethylamino-2,2-diphenylvaleramide) is chemically distinct due to its stability and specific receptor affinity.[2] Its synthesis shares a common precursor with the opioid analgesic methadone, illustrating how minor deviations in synthetic pathways can lead to vastly different pharmacological classes.
The Synthetic Pathway:
-
Precursor Formation: The process begins with the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane .[2] This reaction, typically catalyzed by a strong base (e.g., sodium hydroxide) or under phase-transfer catalysis, yields the critical intermediate: 2,2-diphenyl-4-dimethylaminovaleronitrile .[2][3]
-
The Divergence Point:
-
Methadone Route: Reaction of the nitrile with ethylmagnesium bromide (Grignard reagent) converts the nitrile to a ketone.
-
Aminopentamide Route: The nitrile undergoes partial hydrolysis .[4][3][5] Treatment with concentrated sulfuric acid (~90-92%) at elevated temperatures converts the nitrile group (-CN) into an amide group (-CONH2), arresting the reaction before it proceeds to the acid form.[2]
-
Visualization of Chemical Synthesis
The following diagram outlines the critical divergence in the synthesis pathway.
Figure 1: The synthetic divergence of aminopentamide from the methadone pathway.[1][2][3][6] Note the critical partial hydrolysis step.[4][1][3]
Pharmacological Profiling: The Hoekstra Protocols (1954)[2][7]
The defining characterization of aminopentamide was published by Hoekstra, Tisch, Rakieten, and Dickison in 1954.[5][7][8] Their work established the drug's profile as a neurotropic-musculotropic agent with a distinct advantage over atropine: colonic specificity .
Mechanism of Action
Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] By occupying these receptors on the smooth muscle of the gastrointestinal tract, it prevents the binding of acetylcholine, thereby inhibiting parasympathetic stimulation.[1][5]
Key Differentiator: unlike atropine, which has potent systemic effects (salivary inhibition, mydriasis, tachycardia), aminopentamide demonstrated a higher affinity for inhibiting colonic spasms relative to its systemic anticholinergic burden.[5]
Reconstructed Experimental Protocols
To validate the efficacy of aminopentamide, Hoekstra et al. utilized classical organ bath and in vivo motility assays. Below are the reconstructed methodologies based on historical technical descriptions.
Protocol A: Isolated Guinea Pig Ileum Assay (In Vitro)
Objective: Determine the concentration required to inhibit acetylcholine-induced spasms.
-
Tissue Preparation: Excise terminal ileum segments from fasted guinea pigs.
-
Mounting: Suspend segments in a 10-20 mL organ bath containing oxygenated Tyrode’s solution at 37°C.
-
Equilibration: Allow tissue to stabilize for 30 minutes under 1g tension.
-
Agonist Challenge: Introduce Acetylcholine (ACh) at
g/mL to establish baseline maximal contraction. -
Washout: Rinse tissue with fresh Tyrode’s solution.
-
Antagonist Incubation: Add Aminopentamide (test) or Atropine (control) at varying concentrations (
to M) for 2 minutes. -
Re-Challenge: Re-introduce ACh and record the % inhibition of contraction amplitude.
Protocol B: Canine Colonic Motility Assay (In Vivo)
Objective: Measure the duration and intensity of colonic suppression in an intact animal.
-
Subject Preparation: Anesthetize mongrel dogs; surgically insert a balloon catheter into the descending colon.
-
Baseline Recording: Inflate balloon to 15-20 mmHg pressure. Record spontaneous colonic waves (Type II contractions) for 30 minutes.
-
Drug Administration: Administer Aminopentamide (0.1 mg/kg IV or PO) or Atropine sulfate (0.1 mg/kg).
-
Data Acquisition: Monitor the cessation of colonic waves.
-
Endpoint: Measure "Time to Recovery" (time until waves return to 50% of baseline amplitude).
Comparative Efficacy Data
The following table summarizes the historical data comparing Aminopentamide to Atropine Sulfate.
| Parameter | Aminopentamide (Centrine) | Atropine Sulfate | Clinical Implication |
| Ileal Antispasmodic Potency | 50% of Atropine | 100% (Reference) | Slightly less potent in small intestine.[2] |
| Colonic Suppression Duration | > 6 Hours | ~1-2 Hours | Superior for colitis/diarrhea control.[2] |
| Mydriasis (Pupil Dilation) | Low | High | Less visual disturbance for the animal. |
| Salivary Inhibition (Dry Mouth) | Moderate | High | Less "cotton mouth" effect. |
| Gastric Acid Reduction | Significant | Significant | Effective for gastritis. |
Clinical Translation and Signaling Logic
The transition of aminopentamide from the laboratory to the veterinary clinic relied on its ability to modulate the parasympathetic signaling pathway without inducing the debilitating side effects seen with older alkaloids.
Signaling Pathway Blockade
The drug interrupts the signal transduction cascade at the post-ganglionic effector cell membrane.
Figure 2: Mechanism of action showing competitive inhibition at the muscarinic receptor.[2]
Clinical Indications and Limitations
Historically, aminopentamide was indicated for:
-
Acute Abdominal Visceral Spasm: Pylorospasm and hypertrophic gastritis.[4]
-
Emesis & Diarrhea: Viral or dietary induced gastroenteritis.
Safety Profile & Contraindications:
-
Glaucoma: Due to residual mydriatic effects, it can occlude the filtration angle.
-
Urinary Obstruction: Anticholinergic tone can exacerbate retention.
-
Cardiac Disease: Potential for tachycardia (though less than atropine).
Modern Context and Regulatory Status[1][4]
While aminopentamide was a staple in veterinary practice from the 1950s through the 1990s, its usage has declined with the advent of NK-1 receptor antagonists (e.g., maropitant).
-
Regulatory Status: The tablet formulation was approved under NADA 043-078 .[3] It is no longer mass-marketed by major pharmaceutical entities in many regions but remains available through veterinary compounding pharmacies .[2]
-
Current Utility: It is now primarily used as a second-line agent or in specific cases of spasmodic colitis where modern antiemetics (which target the CRTZ rather than peripheral smooth muscle) are ineffective.
References
-
Hoekstra, J. B., Tisch, D. E., Rakieten, N., & Dickison, H. L. (1954).[7][8] The pharmacological activity of DL-alpha, alpha-diphenyl, gamma-dimethylaminovaleramide (Centrine).[2][3][5][7] Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-67.[7] Link
-
Speeter, M. E. (1953). Amides of alpha, alpha-diphenyl-gamma-dimethylaminovaleric acid. U.S. Patent No.[4][6][9] 2,647,926.[4][9] Washington, DC: U.S. Patent and Trademark Office. Link
-
Kaduk, J. A., Gindhart, A. M., Gates-Rector, S., & Blanton, T. N. (2022).[5] Crystal structure of aminopentamide hydrogen sulfate. Powder Diffraction, 37(4), 200–205.[5] Link[2]
-
FDA Center for Veterinary Medicine. (2024). Green Book: Approved Animal Drug Products. NADA 043-078 (Centrine).[2] Link
- Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. Aminopentamide Monograph.
Sources
- 1. Aminopentamide sulfate | 35144-63-9 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Aminopentamide | 60-46-8 | Benchchem [benchchem.com]
- 5. Aminopentamide - Wikipedia [en.wikipedia.org]
- 6. 2,2-Diphenyl-4-(dimethylamino)valeronitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. medkoo.com [medkoo.com]
- 8. theswissbay.ch [theswissbay.ch]
- 9. osti.gov [osti.gov]
Methodological & Application
Application Note: Precision Dosage Calculation and Administration of Aminopentamide in In Vivo Animal Models
Abstract & Scope
Aminopentamide hydrogen sulfate (Centrine) is a potent anticholinergic agent structurally distinct from atropine, primarily used in veterinary medicine for its antispasmodic effects on smooth muscle.[1][2][3] While widely characterized in canine and feline models, its application in rodent research (murine/rat models) lacks standardized dosing regimens.[1]
This guide provides a scientifically rigorous framework for calculating, validating, and administering aminopentamide in in vivo studies. It addresses the critical challenge of allometric scaling —converting established veterinary doses to research-grade rodent protocols—while mitigating the risks of anticholinergic toxicity.[1]
Pharmacological Profile & Mechanism of Action
Aminopentamide acts as a competitive antagonist at postganglionic parasympathetic muscarinic receptors.[1] Unlike atropine, which has broad systemic effects, aminopentamide exhibits a higher specificity for gastrointestinal smooth muscle, though systemic anticholinergic effects (mydriasis, xerostomia) occur at higher doses.[1]
Mechanism of Action (MOA) Visualization
The following diagram illustrates the competitive inhibition of acetylcholine (ACh) at the muscarinic receptor site.
Figure 1: Competitive antagonism of Aminopentamide at the Muscarinic Receptor interface, preventing smooth muscle contraction.[1]
Dosage Calculation Framework
WARNING: Do not use linear scaling (mg/kg) directly from large animals to rodents. Metabolic rates differ significantly.[1]
The "Gold Standard" Baseline
The established therapeutic dose for canines (dogs) is the most reliable starting point for calculation.
-
Reference Dose (Dog): 0.022 mg/kg (IM/SC) [1].[1]
-
Therapeutic Window: Narrow. Toxicity mimics atropine overdose.[1][2]
Allometric Scaling Protocol
To convert the dog dose to a rat equivalent, we use the Body Surface Area (BSA) normalization method, utilizing
Formula:
Constants:
Calculation (Dog to Rat):
Calculation (Dog to Mouse):
Recommended Starting Dose Ranges
Due to the faster metabolic clearance in rodents (specifically hepatic esterases and oxidases), the calculated allometric dose is the minimum effective dose. Researchers should titrate upwards from this baseline.
| Species | Route | Starting Dose (Low) | Challenge Dose (High) | Rationale |
| Rat | SC / IM | 0.075 mg/kg | 0.20 mg/kg | Baseline metabolic scaling.[1] |
| Mouse | SC / IM | 0.15 mg/kg | 0.40 mg/kg | Higher metabolic rate requires 2x rat dose.[1] |
| Dog | SC / IM | 0.022 mg/kg | 0.05 mg/kg | Clinical standard [1][2].[1] |
Experimental Protocol: Preparation & Administration
Reagent Preparation
Aminopentamide is typically supplied as a Hydrogen Sulfate salt.[1]
-
Vehicle: Sterile 0.9% Saline (pH 7.4).[1] Avoid phosphate buffers if calcium precipitation is a risk in long-term storage, though rare with this compound.[1]
-
Solubility: Highly soluble in water.[1]
-
Stock Solution: Prepare a 1.0 mg/mL stock solution.
-
Calculation: Dissolve 10 mg Aminopentamide H2SO4 in 10 mL saline.
-
Sterilization: Pass through a 0.22 µm PVDF syringe filter.[1]
-
Administration Workflow
The following workflow ensures dosing accuracy and immediate safety verification.
Figure 2: Step-by-step administration workflow emphasizing the 'Mydriasis Check' as a biomarker for systemic absorption.
Validation Step (The "Mydriasis Check")
Before running a full motility study, validatethe dose in a pilot group (n=3).[1]
-
T+15 mins: Observe pupil diameter.
-
Success Criteria: Visible mydriasis (dilation) indicates successful systemic muscarinic blockade.[1]
-
Failure: If no dilation is observed after 30 mins, metabolic clearance is likely too high.[1] Increase dose by 50% and repeat on new subjects.
Safety & Toxicology Monitoring
Aminopentamide has a narrow therapeutic index. Monitor for "Anticholinergic Syndrome."[1][6]
-
Toxicity Thresholds (Rodent): LD50 is not well-defined in modern literature but is estimated >100 mg/kg based on atropine analogs.[1] However, functional toxicity (ileus, urinary retention) occurs much lower.[1]
-
Adverse Event Indicators:
-
Urinary Retention: Palpate bladder post-study.
-
Tachycardia: Heart rate >450 bpm (Rat).
-
Xerostomia: Difficulty eating dry chow (monitor food intake).
-
References
-
Plumb, D. C. (2018).[1] Plumb's Veterinary Drug Handbook. 9th Edition. Aminopentamide Hydrogen Sulfate Monograph.
-
FDA Center for Drug Evaluation and Research. (2005).[1] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (Table 1: Conversion of Animal Doses to Human Equivalent Doses).
-
Nair, A. B., & Jacob, S. (2016).[1] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.[1]
-
PubChem. (n.d.).[1] Aminopentamide (Compound Summary). National Library of Medicine.[1]
Sources
- 1. Aminopentamide - Wikipedia [en.wikipedia.org]
- 2. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Conversion between animals and human [targetmol.com]
- 5. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]
- 6. wendyblount.com [wendyblount.com]
analytical methods for aminopentamide detection in plasma
Application Note: High-Sensitivity LC-MS/MS Quantification of Aminopentamide in Canine & Feline Plasma
Abstract
Aminopentamide (Centrine®) is a potent anticholinergic antispasmodic agent primarily utilized in veterinary medicine to control vomiting and diarrhea in dogs and cats. Due to its high potency, therapeutic dosages are low (typically 0.1–0.4 mg per animal), resulting in sub-nanogram/mL plasma concentrations that challenge standard detection methods. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for the trace quantification of aminopentamide. The method utilizes alkaline Liquid-Liquid Extraction (LLE) to minimize matrix effects and maximize recovery, ensuring reliable pharmacokinetic profiling and toxicological screening.
Method Design & Chemical Strategy
1.1 The Analyte: Aminopentamide
-
Chemical Structure: 4-(dimethylamino)-2,2-diphenylpentanamide.
-
Properties: It is a lipophilic base containing a tertiary amine and a primary amide group.
-
pKa: ~9.5 (Basic).
-
LogP: ~2.8 (Lipophilic).
1.2 Experimental Logic (Expertise & Causality)
-
Extraction Strategy: Because aminopentamide is a base, it exists as a charged cation at physiological pH. To extract it into an organic solvent, we must suppress ionization by adjusting the sample pH to >10 (alkaline). This renders the molecule neutral, driving it into the organic phase (e.g., MTBE or Ethyl Acetate) while leaving charged plasma proteins and phospholipids behind.
-
Chromatographic Separation: A C18 reverse-phase column is selected to retain the hydrophobic diphenyl moiety. An acidic mobile phase (Formic Acid) is used post-extraction to protonate the amine, ensuring high ionization efficiency (
) in the mass spectrometer source. -
Detection Mode: Multiple Reaction Monitoring (MRM) is essential due to the low circulating concentrations. We monitor the transition from the protonated precursor to stable fragment ions characteristic of the diphenyl and dimethylamino groups.
Materials & Reagents
-
Reference Standard: Aminopentamide Hydrogen Sulfate (USP or equivalent).
-
Internal Standard (IS): Diphenhydramine-d3 or Methadone-d9 (Structural analogs with similar pKa and lipophilicity are acceptable if isotopically labeled aminopentamide is unavailable).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Methyl tert-butyl ether (MTBE).
-
Additives: Formic Acid (FA), Ammonium Formate, Sodium Hydroxide (NaOH).
-
Matrix: Drug-free canine/feline plasma (K2EDTA or Lithium Heparin).
Experimental Protocol
Sample Preparation: Alkaline Liquid-Liquid Extraction (LLE)
This protocol is designed to remove phospholipids, which are the primary cause of ion suppression in plasma analysis.
-
Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene microcentrifuge tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (e.g., 50 ng/mL). Vortex briefly.
-
Alkalinization: Add 50 µL of 0.1 M NaOH.
-
Why: This adjusts pH to ~10-11, neutralizing the aminopentamide amine group.
-
-
Extraction: Add 1000 µL of MTBE (Methyl tert-butyl ether).
-
Note: MTBE is preferred over Ethyl Acetate for cleaner extracts in basic drugs, as it extracts fewer plasma proteins.
-
-
Agitation: Shake or vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully pipette 800 µL of the upper organic layer into a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20 v/v). Vortex for 1 minute and transfer to an autosampler vial.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial equilibration |
| 0.50 | 10 | Load sample |
| 3.50 | 90 | Elute analyte |
| 4.50 | 90 | Wash column |
| 4.60 | 10 | Return to initial |
| 6.00 | 10 | Re-equilibration |
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI) – Positive Mode.[1]
-
Capillary Voltage: 3500 V.
-
Desolvation Temp: 500°C.
-
Gas Flow: 10 L/min.
MRM Transitions (Optimization Required): Since specific transitions can vary by instrument voltage, the following are calculated based on fragmentation chemistry and should be optimized:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (V) |
| Aminopentamide | 297.2 ( | 167.1 | Quantifier | 20-30 |
| 252.2 | Qualifier | 15-25 | ||
| 91.1 | Qualifier | 35-45 | ||
| Diphenhydramine (IS) | 256.2 | 167.1 | Quantifier | 20 |
-
Mechanistic Insight: The 167.1 ion corresponds to the diphenylmethyl cation, a highly stable fragment for this class of drugs. The 252.2 ion represents the loss of the dimethylamine group [-NH(CH3)2].
Workflow Visualization
The following diagram illustrates the critical path from sample collection to data output, highlighting the decision points for Quality Control (QC).
Caption: Step-by-step workflow for the extraction and quantification of aminopentamide, including critical Quality Control (QC) checkpoints.
Validation & Troubleshooting
Validation Criteria (Self-Validating System)
To ensure the method is trustworthy ("Trustworthiness"), every batch must include:
-
Calibration Curve: 6–8 points ranging from 0.1 ng/mL to 100 ng/mL.
-
QC Samples: Low (0.3 ng/mL), Mid (10 ng/mL), and High (80 ng/mL) concentrations.
-
Matrix Effect Check: Compare the peak area of post-extraction spiked blank plasma vs. neat solvent standards. Matrix factor should be between 0.85 and 1.15.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<50%) | pH not basic enough. | Ensure NaOH is fresh; verify pH of aqueous layer is >10 before adding MTBE. |
| High Backpressure | Protein precipitation in column. | Ensure evaporation is complete; proteins may carry over if the interface layer is disturbed. Filter reconstituted sample (0.2 µm). |
| Peak Tailing | Secondary interactions. | Increase Ammonium Formate concentration in Mobile Phase A to 5mM or 10mM to mask free silanols. |
| Signal Drift | Source contamination. | Divert flow to waste for the first 1 min and last 1 min of the gradient. |
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Code of Federal Regulations. (2023). 21 CFR 522.62 - Aminopentamide hydrogen sulfate injection. Retrieved from [Link][2]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Veterian Key. (2016). Anticholinergics: Pharmacology and Clinical Use. Retrieved from [Link] (General pharmacology reference for dosage context).
-
Scientific.gov. (2014). Aminopentamide Regulatory Data. Retrieved from [Link]
Sources
- 1. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]
Application Note: Efficacy Profiling of Aminopentamide Hydrogen Sulfate
Executive Summary & Mechanism of Action
Aminopentamide hydrogen sulfate (formerly marketed as Centrine®) is a synthetic anticholinergic agent primarily utilized in veterinary medicine (canine/feline) to control acute abdominal visceral spasms, pylorospasm, and hypermotility-induced emesis.[1][2] Unlike atropine, which crosses the blood-brain barrier readily and affects all muscarinic subtypes indiscriminately, aminopentamide is historically characterized by a more favorable therapeutic index for gastrointestinal (GI) smooth muscle relative to salivary and pupillary (mydriasis) effects.[2]
To validate this efficacy in a modern drug development context, we cannot rely solely on historical anecdotal data. This protocol outlines a rigorous, three-phase efficacy evaluation:
-
In Vitro: Quantifying receptor affinity (
) at Muscarinic M3 vs. M2 subtypes. -
Preclinical (Rodent): Functional inhibition of peristalsis via the Charcoal Meal Transit Test.
-
Target Species (Canine): Clinical motility assessment using non-invasive wireless telemetry or ultrasound.
Mechanistic Pathway
The primary efficacy target is the M3 muscarinic receptor on GI smooth muscle. Blockade of M3 prevents Acetylcholine (ACh) induced calcium release, thereby inhibiting contraction.
Caption: Competitive antagonism of Aminopentamide at the M3 receptor disrupts the contractile signaling cascade.
Phase I: In Vitro Receptor Characterization
Before in vivo testing, we must establish the drug's selectivity profile. The M3 subtype drives gut motility, while M2 drives cardiac effects (tachycardia). A high M3:M2 selectivity ratio is desirable.
Protocol: Competitive Radioligand Binding Assay
Objective: Determine the inhibition constant (
Materials:
-
Receptor Source: CHO-K1 cells stably expressing human M3 receptors (commercially available).
-
Radioligand:
-Scopolamine methyl chloride (0.2–0.5 nM). -
Non-specific Control: Atropine sulfate (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4.
Workflow:
-
Membrane Prep: Homogenize CHO-M3 cells and centrifuge (20,000 x g) to isolate membranes. Resuspend in Assay Buffer to ~5–10 µg protein/well.
-
Incubation:
-
In a 96-well plate, add 50 µL of Aminopentamide (concentration range:
to M). -
Add 50 µL
-Scopolamine. -
Add 100 µL membrane suspension.
-
Incubate for 60 minutes at 25°C (equilibrium).
-
-
Termination: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[3]
Data Analysis:
Calculate
Phase II: Preclinical In Vivo Motility (Rodent Model)
The Charcoal Meal Transit Test is the gold standard for assessing gastrointestinal propulsion. It provides a quantifiable metric (distance traveled) to measure the "antispasmodic" brake applied by the drug.
Protocol: Murine Charcoal Meal Transit
Subjects: Male Swiss Webster mice (25–30g), n=10 per group.
Experimental Groups:
-
Vehicle Control: Saline (0.9% NaCl).
-
Positive Control: Atropine Sulfate (1 mg/kg, IP).
-
Test Group A: Aminopentamide (Low Dose: 0.05 mg/kg, SC).
-
Test Group B: Aminopentamide (High Dose: 0.2 mg/kg, SC).
Step-by-Step Workflow:
Caption: Timeline for the Charcoal Meal Transit Assay. Critical timing ensures reproducibility.
Detailed Methodology:
-
Fasting: Fast mice overnight (12–18h) with free access to water to clear the GI tract.
-
Drug Administration: Administer Aminopentamide subcutaneously (SC) 30 minutes prior to the meal. This mimics the clinical route (injectable Centrine).
-
The Meal: Administer 0.2 mL of charcoal suspension (10% activated charcoal + 5% gum acacia in water) via oral gavage.
-
Termination: Exactly 20 minutes post-gavage, euthanize mice via
. -
Measurement:
-
Immediately excise the small intestine (pylorus to ileocecal junction).
-
Carefully uncoil without stretching.[4]
-
Measure Total Length (TL) and Distance Traveled (DT) by the black charcoal front.
-
-
Calculation:
Efficacy is defined as a statistically significant reduction in PI compared to Vehicle.
Phase III: Target Species Validation (Canine)
To confirm clinical utility in dogs, we utilize Abdominal Ultrasound or Wireless Motility Capsules (WMC) . This avoids the radiation of historical barium studies and provides real-time functional data.
Protocol: Crossover Motility Study
Subjects: 6 Healthy Beagles (Crossover design with 1-week washout). Dose: 0.2 mg (Total dose per dog <10kg) or 0.5 mg (>10kg), administered IM.
Endpoints:
-
Primary: Gastric Emptying Time (GET) and Small Bowel Transit Time (SBTT).
-
Safety (Bio-markers): Heart Rate (HR) and Pupil Diameter (PD).
Data Collection Table (Template):
| Parameter | Metric | Vehicle (Baseline) | Aminopentamide (Treated) | Expected Outcome |
| Gastric Motility | Contractions/min (Ultrasound) | 4 - 5 | 1 - 2 | Significant Decrease (Antispasmodic effect) |
| Heart Rate | Beats per minute (BPM) | 80 - 100 | 90 - 110 | Mild Increase (Vagolytic effect, less than Atropine) |
| Pupil Diameter | Millimeters (mm) | 4 - 6 | 5 - 7 | Slight Mydriasis (Monitor for safety) |
| Salivation | Schirmer Tear / Oral Dryness | Normal | Reduced | Antisecretory effect |
Procedure (Ultrasound Method):
-
Baseline: Acclimatize dogs. Measure baseline HR and pupil diameter.
-
Scan 1: Perform ultrasound to visualize the gastric antrum. Count peristaltic contractions for 5 minutes.
-
Dosing: Administer Aminopentamide IM.
-
Scan 2 (Post-Dose): Repeat ultrasound measurements at +30, +60, and +120 minutes.
-
Efficacy Criteria: A >50% reduction in antral contraction frequency confirms antispasmodic efficacy.
Safety & Toxicology Notes
When testing Aminopentamide, researchers must monitor for anticholinergic toxicity .
-
Ileus: Complete cessation of gut motility. If animals show abdominal distension or lack of defecation >24h, intervene immediately.
-
Glaucoma: Mydriasis can precipitate acute glaucoma in predisposed animals. Screen subjects for intraocular pressure (IOP) prior to inclusion.
-
Urinary Retention: Palpate bladder post-study.
References
-
Plumb's Veterinary Drug Handbook. Aminopentamide Hydrogen Sulfate Monograph. Available at: [Link] (Accessed Jan 28, 2026).
-
National Institutes of Health (NIH) - PubChem. Aminopentamide (Compound Summary). Available at: [Link]
-
Current Protocols in Pharmacology. In Vitro Muscarinic Receptor Radioligand-Binding Assays. Wiley Online Library. Available at: [Link]
-
Journal of Pharmacological and Toxicological Methods. Refinement of the charcoal meal study by reduction of the fasting period. Available at: [Link]
-
Merck Veterinary Manual. Anticholinergics and Antispasmodics in Small Animals. Available at: [Link]
Sources
Application Note: Aminopentamide Hydrogen Sulfate Administration in Laboratory Animals
Executive Summary
Aminopentamide hydrogen sulfate is a synthetic anticholinergic agent primarily utilized in veterinary medicine and preclinical research to control visceral spasms, reduce gastric secretions, and manage emesis.[1] Structurally similar to atropine but with a more targeted affinity for gastrointestinal smooth muscle, it offers a distinct pharmacological profile for researchers investigating gastrointestinal motility or managing post-operative recovery in canine and feline models.[1]
This guide provides a rigorous technical framework for the administration of aminopentamide. It moves beyond basic dosage listings to explain the causality of route selection, safety monitoring, and mechanistic validation.
Pharmacological Profile & Mechanism of Action
To administer aminopentamide effectively, one must understand its specific antagonism.[2] Unlike broad-spectrum anticholinergics that may cause profound systemic side effects (e.g., tachycardia), aminopentamide is favored for its specificity to the GI tract, though systemic monitoring remains critical.[2]
Mechanism of Action (MOA)
Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking the binding of acetylcholine (ACh) at the postganglionic parasympathetic neuroeffector sites, it inhibits smooth muscle contraction and glandular secretion.
Key Physiological Effects:
-
Gastrointestinal: Reduction in tone and amplitude of gastric and colonic contractions; inhibition of gastric acid secretion.[1][2][3][4]
-
Ocular: Mydriasis (pupil dilation) due to sphincter pupillae relaxation (less intense than atropine).
-
Urinary: Relaxation of the detrusor muscle, potentially leading to urinary retention.[5]
Visualization: Anticholinergic Signaling Pathway
The following diagram illustrates the competitive inhibition process, highlighting the critical node where aminopentamide intervenes to prevent smooth muscle spasm.
Caption: Competitive antagonism of aminopentamide at the muscarinic receptor, preventing ACh-induced muscle contraction.[2]
Pre-Administration Protocols & Safety Checks
Trustworthiness Pillar: A protocol is only as good as its safety margins. Before any administration, the following exclusion criteria must be validated.
Exclusion Criteria (Contraindications)
-
Glaucoma: Aminopentamide induces mydriasis, which can occlude the filtration angle and dangerously increase intraocular pressure.
-
Urinary Obstruction: The drug reduces bladder detrusor tone; do not administer if the animal has urethral blockage or prostatic hypertrophy.
-
Cardiovascular Instability: While less cardiotoxic than atropine, use caution in animals with tachycardia.
Preparation[6]
-
Injectable: Standard concentration is typically 0.5 mg/mL .[3]
-
Storage: Store at controlled room temperature (15°–30°C).
Administration Routes & Protocols
A. Parenteral Administration (SC / IM)
Context: Subcutaneous (SC) or Intramuscular (IM) routes are preferred for acute symptom management (e.g., acute vomiting, severe spasms) where oral intake is compromised.
Dosage Guidelines (Canine/Feline):
-
Standard Dose: 0.022 – 0.11 mg/kg (approx. 0.01 – 0.05 mg/lb) every 8–12 hours.[3]
-
Maximum Volume: Do not exceed 2 mL per injection site to prevent tissue irritation.
Step-by-Step Protocol:
-
Weigh the Animal: Accurate weight is critical. An overdose leads to "atropine-like" toxicity.
-
Calculate Volume:
-
Site Selection:
-
SC: Dorsal neck (scruff) or flank. Lift skin to create a "tent."
-
IM: Epaxial muscles (lumbar) or quadriceps. Avoid the sciatic nerve.
-
-
Aspiration: Crucial Step. Aspirate the syringe plunger before injecting. If blood appears, withdraw and reposition. Accidental IV administration can cause rapid onset of tachycardia.
-
Injection: Administer steadily. Massage the site briefly to facilitate absorption.
B. Oral Administration (PO)
Context: Used for maintenance therapy or chronic motility studies.
Dosage Guidelines:
-
Standard Dose: 0.2 mg (1 tablet) for small animals (<10 lbs) up to 0.5 mg for large dogs (>100 lbs), typically q8-12h.
-
Note: Bioavailability is generally good, but onset is slower than parenteral routes.
Step-by-Step Protocol:
-
Hydration Check: Anticholinergics cause xerostomia (dry mouth). Ensure the animal is hydrated before dosing to facilitate swallowing.
-
Administration:
-
Direct: Place tablet on the base of the tongue, close the mouth, and stroke the throat to induce swallowing.
-
Suspension (Compounded): If using a liquid suspension, shake well. Insert syringe at the diastema (gap between teeth) and administer slowly to prevent aspiration.
-
-
Observation: Monitor for 5 minutes to ensure the dose is not regurgitated.
Experimental Workflow & Decision Logic
The following workflow ensures consistent decision-making regarding route selection and safety monitoring.
Caption: Decision tree for aminopentamide administration, prioritizing safety checks and route suitability.
Data Summary: Dosage & Pharmacokinetics
The following table consolidates dosage parameters for quick reference. Note that rodent data is anecdotal; canine/feline models are the standard.
| Species | Route | Dosage Range | Frequency | Primary Indication |
| Dog | SC / IM | 0.022 – 0.11 mg/kg | q8–12h | Acute antiemetic, antispasmodic |
| Dog | PO | 0.2 mg – 0.5 mg (Total) | q8–12h | Maintenance therapy |
| Cat | SC / IM | 0.022 – 0.11 mg/kg | q8–12h | Acute antiemetic |
| Cat | PO | 0.1 mg – 0.2 mg (Total) | q8–12h | Maintenance therapy |
Pharmacokinetic Notes:
-
Onset: SC/IM effects typically observed within 20–30 minutes.
-
Duration: Effects persist for 8–12 hours, allowing for BID or TID dosing.
Monitoring & Adverse Event Management
Expertise Insight: The most common failure in anticholinergic studies is neglecting the "drying" effects.
-
Urinary Retention: Palpate the bladder 4–6 hours post-administration. If the bladder is distended and the animal cannot void, manual expression or catheterization may be required.[5]
-
Xerostomia (Dry Mouth): Offer small amounts of water frequently. In chronic studies, monitor food intake as dry mouth may reduce appetite.
-
Mydriasis: Protect animals from bright light if pupil dilation is observed.
References
-
Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. 9th Ed. Aminopentamide Hydrogen Sulfate Monograph.
-
Merck Veterinary Manual. (2023). Gastrointestinal Motility Disorders in Animals.
-
U.S. Food & Drug Administration (FDA). (2023). Green Book: Approved Animal Drug Products.
-
Wedgewood Pharmacy. (2023). Aminopentamide for Dogs and Cats: Monograph.
Sources
- 1. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]
- 4. Aminopentamide - Wikipedia [en.wikipedia.org]
- 5. Pharmacotherapeutics in Urine Retention in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Application Note: Characterization of Aminopentamide Anticholinergic Activity in Isolated Intestinal Tissue
Abstract & Introduction
Aminopentamide (trade name Centrine) is a potent anticholinergic agent primarily utilized in veterinary medicine to control acute abdominal visceral spasms, pylorospasm, and hypertrophic gastritis.[1][2] While structurally distinct, it shares a pharmacodynamic profile with atropine, acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).
This application note details the protocol for characterizing the antispasmodic potency of aminopentamide using the Guinea Pig Ileum (GPI) model—the gold standard for assessing muscarinic regulation of smooth muscle contractility. Unlike whole-animal studies, the isolated organ bath allows for the precise determination of receptor affinity (
Mechanistic Basis
The contraction of intestinal smooth muscle is primarily driven by the binding of Acetylcholine (ACh) to M3 muscarinic receptors . This initiates a Gq-protein coupled cascade, leading to calcium mobilization and myosin light chain phosphorylation. Aminopentamide blocks this interaction, preventing smooth muscle contraction.[1]
Figure 1: Muscarinic Signaling & Antagonist Blockade
Caption: Signal transduction pathway showing competitive inhibition of the M3 receptor by aminopentamide, preventing the calcium cascade required for contraction.
Materials & Experimental Setup
Physiological Buffer Selection
While Krebs-Henseleit is common, Tyrode’s Solution is often preferred for GPI studies due to its specific magnesium/glucose balance which sustains spontaneous motility and responsiveness in guinea pig tissue.
Tyrode’s Composition (mM):
-
NaCl: 136.9
-
KCl: 2.68
- : 1.80[3]
- : 1.05
- : 11.90
- : 0.42
-
Glucose: 5.55
-
pH Control: Maintain at pH 7.4 by continuous aeration with Carbogen (
).
Tissue Preparation (Guinea Pig Ileum)[3][4][5][6][7]
-
Harvest: Euthanize guinea pig (300–500g) via
asphyxiation followed by exsanguination. -
Dissection: Rapidly remove the ileum (discarding the 10 cm proximal to the ileocecal junction).
-
Cleaning: Flush the lumen gently with Tyrode’s solution to remove fecal content.
-
Segmentation: Cut into 2–3 cm segments.
-
Mounting: Attach one end to a fixed tissue holder and the other to an isotonic transducer (preferred for smooth muscle length changes) or isometric force transducer.
-
Preload: Apply 1.0 g of resting tension.
Experimental Protocols
Workflow Overview
The validity of the study relies on a strict "Equilibration
Figure 2: Organ Bath Workflow
Caption: Step-by-step experimental sequence ensuring tissue stability before antagonist introduction.
Protocol A: Establishing the Control
Before adding aminopentamide, the tissue's sensitivity to Acetylcholine (ACh) must be established.
-
Baseline: Ensure a stable baseline for 10 minutes post-equilibration.
-
Dosing: Add ACh cumulatively to the bath in half-log increments (
) until a maximal contraction plateau ( ) is reached.-
Note: Do not wash between doses; the concentration builds up in the bath.
-
-
Washout: Immediately flush the bath 3 times with fresh Tyrode’s solution. Allow 30 minutes for recovery.
Protocol B: Aminopentamide Antagonism (Schild Analysis)
To determine if aminopentamide acts competitively (like atropine), you must perform the ACh curve in the presence of fixed concentrations of the drug.[4]
-
Incubation: Add Aminopentamide to the bath at a fixed concentration (e.g.,
). -
Time: Allow to equilibrate for 20 minutes . This is critical to ensure receptor occupancy equilibrium.
-
Challenge: Repeat the cumulative ACh dosing curve in the presence of aminopentamide.
-
Observation: You should observe a parallel rightward shift of the curve without a depression in the maximum response (
).
Data Analysis & Interpretation
Calculating the Dose Ratio (DR)
The Dose Ratio quantifies the shift in sensitivity.
Schild Plot Construction
To validate competitive antagonism and calculate
-
Plot
on the Y-axis. -
Plot
on the X-axis. -
Linearity: A straight line with a slope of 1.0 indicates simple competitive antagonism.
-
X-Intercept: The X-intercept is the
value.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Representative Data Comparison
The following table illustrates expected results when comparing Aminopentamide to Atropine in a GPI assay.
| Parameter | Acetylcholine Alone | ACh + Aminopentamide ( | ACh + Atropine ( | Interpretation |
| Rightward Shift (Potency Loss) | ||||
| 100% | 98-100% | 98-100% | No suppression of max capacity | |
| Slope | 1.0 | 1.0 | 1.0 | Parallel shift = Competitive |
| Onset | Immediate | 15-20 min incubation | 15-20 min incubation | Slow receptor association |
Note: Aminopentamide is generally considered equipotent or slightly less potent than atropine in vitro, but with a more favorable side-effect profile in vivo due to distribution characteristics.
Troubleshooting & Validation
-
Spontaneous Activity: GPI has natural rhythmic contractions. If these are too erratic, ensure the temperature is strictly
and tension is not . -
Desensitization: If the second ACh control curve is lower than the first, the tissue is desensitizing. Increase washout times to 45 minutes.
-
Non-Parallel Shift: If the curve flattens (reduced
) with aminopentamide, the antagonism may be non-competitive (allosteric) or toxic at that concentration.
References
-
Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Mechanism of action of pentagastrin and acetylcholine on the longitudinal muscle of the canine antrum. PMC. Retrieved from [Link]
-
University of Sheffield. (n.d.). Guinea Pig Ileum: Methods and Preparation. SheffBP. Retrieved from [Link]
-
Wikipedia. (n.d.). Aminopentamide.[1][2][5][6][7] Retrieved from [Link][1][6]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. svpmeds.com [svpmeds.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9. Pharmacology | Veterian Key [veteriankey.com]
- 6. Aminopentamide - Wikipedia [en.wikipedia.org]
- 7. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
Application Note: Quantitative Determination of Aminopentamide in Biological Matrices via RP-HPLC-UV
This Application Note is structured as a comprehensive technical guide for the development and validation of an HPLC method to quantify Aminopentamide in biological matrices. It is designed for immediate implementation in bioanalytical laboratories.
Abstract & Scope
Aminopentamide (also known as Dimevamide) is a potent anticholinergic and antispasmodic agent, structurally characterized by a diphenylvaleramide skeleton containing a tertiary dimethylamino group. While widely used in veterinary medicine (Centrine®), its quantification in biological samples (plasma, urine) presents challenges due to its basic nature (pKa ~9.3), which often leads to peak tailing on traditional silica-based columns.
This guide details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol coupled with Solid Phase Extraction (SPE) . The method utilizes Mixed-Mode Cation Exchange (MCX) to isolate the analyte from complex protein matrices, ensuring high recovery and cleanup. Detection is achieved via UV absorbance at 258 nm , leveraging the strong chromophore of the geminal diphenyl groups.
Physicochemical Profile & Method Strategy
Understanding the molecule is the first step to successful chromatography.
| Property | Value / Description | Impact on Method |
| Chemical Name | 4-(dimethylamino)-2,2-diphenylvaleramide | Target Analyte |
| Molecular Weight | 296.41 g/mol | Moderate size; suitable for standard pore size (100Å) columns. |
| pKa (Basic) | ~9.3 (Tertiary Amine) | Critical: At neutral pH, it is positively charged. At pH > 11, it is neutral. At pH < 7, it is cationic. |
| LogP | ~3.5 (Estimated) | Lipophilic backbone (diphenyl) ensures strong retention on C18. |
| UV Max ( | 258.5 nm (Primary), 220 nm (Secondary) | 258 nm is preferred for selectivity (aromatic rings); 220 nm offers higher sensitivity but more noise. |
| Solubility | Sulfate salt: Soluble in water/alcohol.[1] Free base: Insoluble in water.[1] | Samples must be kept acidic or organic during preparation to prevent precipitation. |
Strategic Decision: Mobile Phase pH
Since Aminopentamide is a weak base (pKa ~9.3), we have two chromatographic options:
-
High pH (>10.5): Suppresses ionization, improving peak shape on hybrid columns.
-
Low pH (<3.0): Keeps the amine fully protonated. Decision: We will utilize the Low pH (pH 3.0) approach. This is compatible with standard silica C18 columns. To prevent silanol interactions (peak tailing), we will use a phosphate buffer with Triethylamine (TEA) as a competitive base modifier.
Sample Preparation Protocol (Solid Phase Extraction)
Biological fluids (plasma) contain proteins and salts that foul HPLC columns. Mixed-Mode Cation Exchange (MCX) is the superior choice here because it binds the positively charged Aminopentamide with high specificity, allowing rigorous washing of neutral interferences.
Materials Required[2][3][4][5][6][7][8]
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.
-
Internal Standard (IS): Diphenhydramine (structural analog) or Imipramine. Target concentration: 1 µg/mL.
-
Matrix: Plasma or Urine.
Step-by-Step Workflow
Figure 1: Mixed-Mode Cation Exchange (MCX) extraction workflow designed to isolate basic amines like Aminopentamide from biological matrices.[2]
Critical Scientific Insight: The "Wash 2" step with 100% Methanol is possible only because the analyte is bound by ionic interaction (charge-charge) to the sorbent. This rigorous organic wash removes neutral lipids that often cause matrix effects in other methods.
HPLC Method Parameters
This method uses an isocratic approach for simplicity and reproducibility, though a gradient can be used if late-eluting matrix components are observed.
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV/DAD Detector | Standard configuration. |
| Column | C18, 150 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or Symmetry C18) | Endcapped silica is essential to minimize silanol activity. |
| Column Temp | 35°C | Improves mass transfer and peak sharpness. |
| Mobile Phase | Buffer: 25 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA)Organic: Acetonitrile (ACN)Ratio: 65:35 (Buffer:ACN) | TEA masks residual silanols. Acidic pH keeps analyte protonated. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV @ 258 nm (Reference 360 nm) | 258 nm targets the diphenyl rings. |
| Injection Vol | 20 - 50 µL | Depends on sensitivity requirements. |
| Run Time | ~10-12 minutes | Aminopentamide elutes approx. 6-7 min. |
Preparation of Mobile Phase Buffer
-
Dissolve 3.40 g of KH₂PO₄ in 900 mL of HPLC-grade water.
-
Add 1.0 mL of Triethylamine (TEA).
-
Adjust pH to 3.0 ± 0.1 using Phosphoric Acid (85%).
-
Dilute to 1000 mL and filter through a 0.45 µm membrane.
-
Note: Always add TEA before adjusting pH, as TEA is basic.
-
Method Validation (FDA/EMA Guidelines)
To ensure the method is "fit for purpose," the following validation parameters must be established.
System Suitability
Inject the Standard Solution (10 µg/mL) six times before any sample batch.
-
RSD of Peak Area: ≤ 2.0%[3]
-
Tailing Factor (T): ≤ 1.5 (Critical for basic drugs)
-
Theoretical Plates (N): > 3000
Linearity & Range
-
Calibration Curve: Prepare standards in blank matrix (plasma) at 0.1, 0.5, 1, 5, 10, 20, and 50 µg/mL.
-
Regression: Plot Peak Area Ratio (Analyte/IS) vs. Concentration. Use
weighting if the range is wide. -
Acceptance:
.[4]
Accuracy & Precision
| Level | Concentration (µg/mL) | Acceptance Criteria (Accuracy) | Acceptance Criteria (CV%) |
| LLOQ | 0.1 | 80 - 120% | ≤ 20% |
| Low QC | 0.3 | 85 - 115% | ≤ 15% |
| Mid QC | 5.0 | 85 - 115% | ≤ 15% |
| High QC | 40.0 | 85 - 115% | ≤ 15% |
Stability
-
Freeze-Thaw: Spiked plasma undergoes 3 cycles (-20°C to RT).
-
Benchtop: Spiked plasma kept at RT for 4 hours (extraction time).
-
Autosampler: Processed samples kept at 4°C for 24 hours.
Troubleshooting & Optimization
Common issues encountered when analyzing quaternary/tertiary amines by HPLC:
Figure 2: Diagnostic logic for common HPLC issues with basic amine drugs.
Expert Tip: If you observe "double peaks," check your sample solvent. Injecting a sample dissolved in 100% Methanol into a high-aqueous mobile phase can cause peak splitting. Always reconstitute in the Mobile Phase.
References
-
PubChem Compound Summary. (n.d.). Aminopentamide.[1][5][6] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
DrugBank Online. (n.d.). Aminopentamide: Pharmacology and Structure. DrugBank.[5] Retrieved January 28, 2026, from [Link]
- Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Phenomenex Application Notes. (n.d.). Solid Phase Extraction of Basic Drugs from Plasma using Strata-X-C.
Sources
- 1. Aminopentamide [drugfuture.com]
- 2. japsonline.com [japsonline.com]
- 3. UV Spectrophotometric Method for Assay of the Anti-Retroviral Agent Lamivudine in Active Pharmaceutical Ingredient and in its Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aminopentamide - Wikipedia [en.wikipedia.org]
- 6. GSRS [gsrs.ncats.nih.gov]
Application Note: Experimental Models of Gastrointestinal Hypermotility for Aminopentamide Testing
Introduction & Pharmacological Basis[1][2][3][4][5][6]
Aminopentamide (hydrogen sulfate) is a potent anticholinergic agent primarily utilized in veterinary medicine to control vomiting and diarrhea associated with acute abdominal visceral spasm. Unlike newer selective antagonists, aminopentamide exhibits broad-spectrum antimuscarinic activity, sharing a pharmacodynamic profile similar to atropine but with distinct kinetic properties.
To accurately evaluate the efficacy and potency of aminopentamide, researchers must utilize a tiered experimental approach. This guide outlines a "Screen-to-System" workflow: starting with ex vivo tissue bath assays to determine receptor affinity (
Mechanism of Action (MOA)
Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically the M3 subtype found on smooth muscle and the M1 subtype in the enteric nervous system. By blocking the binding of acetylcholine (ACh), it inhibits the phosphoinositide hydrolysis pathway, preventing Calcium (
Figure 1: Competitive antagonism of Aminopentamide at the Muscarinic M3 receptor, blocking the contractile signaling cascade.
Ex Vivo Model: Isolated Guinea Pig Ileum (The "Clean" System)
The isolated guinea pig ileum is the gold standard for assessing antispasmodic activity due to its high density of histamine and muscarinic receptors. This model eliminates systemic pharmacokinetic variables (metabolism, distribution), allowing for the direct calculation of receptor affinity.
Experimental Setup
-
Tissue: Terminal ileum from Dunkin-Hartley guinea pigs (300–500g).
-
Physiological Buffer: Tyrode’s solution (mM: NaCl 136.9, KCl 2.68,
1.8, 1.05, 11.9, 0.42, Glucose 5.55). -
Condition: Aerated with carbogen (
) at .
Protocol Steps
-
Isolation: Sacrifice animal via cervical dislocation.[1] Rapidly excise the ileum (10–15 cm proximal to the ileocecal junction) and flush the lumen with cold Tyrode’s solution.
-
Mounting: Cut 2 cm segments and mount in a 10–20 mL organ bath under 1g resting tension.
-
Equilibration: Allow tissue to stabilize for 45–60 minutes, washing every 15 minutes.
-
Agonist Control Curve: Construct a cumulative dose-response curve (DRC) using Acetylcholine (
to ) until maximal contraction ( ) is reached. -
Washout: Wash tissue 3 times and allow to return to baseline.
-
Antagonist Incubation: Incubate the tissue with a fixed concentration of Aminopentamide (e.g.,
) for 20 minutes .-
Note: Sufficient contact time is critical for competitive antagonists to reach equilibrium.
-
-
Test Curve: Repeat the ACh cumulative DRC in the presence of Aminopentamide.
Data Analysis
The presence of Aminopentamide should shift the ACh curve to the right (higher
-
Calculation: Calculate the Dose Ratio (
). -
Schild Plot: Plot
vs. . The X-intercept gives the value, a measure of affinity.
In Vivo Model: Charcoal Meal Transit Test (The "Systemic" System)
Once receptor affinity is established, the drug's ability to slow peristalsis in a living system must be validated. The Charcoal Meal Transit Test is the industry standard for small intestinal motility.
Experimental Principle
Animals are fed a non-absorbable black marker (charcoal). The distance the marker travels is inversely proportional to the drug's antispasmodic efficacy.
Workflow Diagram
Figure 2: Experimental timeline for the Charcoal Meal Transit Test.
Detailed Protocol
-
Animals: Swiss Albino mice (20–25g) or Wistar rats (180–220g).
-
Fasting: Fast animals for 12–18 hours to clear the GI tract. Crucial: Ensure free access to water to prevent dehydration, which alters motility.
-
Grouping (n=6):
-
Group I: Vehicle Control (Saline).
-
Group II: Positive Control (Atropine Sulfate, 1 mg/kg IP).
-
Group III-V: Aminopentamide (Low, Mid, High doses, e.g., 0.1, 0.5, 2.0 mg/kg).
-
-
Administration: Administer the test drug 30 minutes prior to the meal.
-
The Meal: Administer 0.2 mL (mice) or 1.0 mL (rats) of 10% activated charcoal suspended in 5% gum acacia (or methylcellulose) via oral gavage.
-
Termination: Exactly 20 minutes after the meal, euthanize the animals.
-
Measurement:
Calculation
Calculate the Peristaltic Index (PI) and Percent Inhibition:
Success Criteria: Aminopentamide should show a dose-dependent reduction in PI, ideally achieving >50% inhibition at the highest dose.
Secondary In Vivo Model: Castor Oil-Induced Diarrhea[11]
While the charcoal test measures motility, this model assesses the drug's ability to handle pathological hypermotility and hypersecretion.
-
Induction: Castor oil releases ricinoleic acid, which irritates the mucosa and stimulates prostaglandins.
-
Protocol:
-
Pre-treat fasted rats with Aminopentamide.
-
1 hour later, administer 1 mL castor oil orally.
-
Place animals in cages lined with blotting paper.
-
Observe for 4 hours.
-
-
Endpoints:
-
Onset time of first diarrheal stool (Latency).
-
Total number of wet feces.[4]
-
-
Interpretation: An anticholinergic like aminopentamide should significantly prolong latency and reduce the total wet fecal count compared to the vehicle.
Summary of Experimental Models
| Feature | Ex Vivo (Isolated Ileum) | In Vivo (Charcoal Meal) | In Vivo (Castor Oil) |
| Primary Readout | Receptor Affinity ( | Intestinal Transit Rate | Pathological Symptom Relief |
| Mechanism Focus | Direct Muscarinic Blockade | Peristalsis (Motility) | Motility + Secretion |
| Complexity | Low (High Throughput) | Moderate | High |
| Drug Metabolism | None (Direct contact) | Systemic (ADME involved) | Systemic (ADME involved) |
| Key Variable | Contact Time | Fasting Duration | Observation Period |
References
-
Muscarinic Receptor Antagonists: Mechanism of Action. StatPearls [Internet]. NCBI Bookshelf. Available at: [Link]
-
Charcoal Meal Test for Gastrointestinal Transit Analysis. Bio-protocol. Available at: [Link]
-
Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice. Journal of Korean Medical Science. Available at: [Link]
-
Castor oil-induced diarrhea model. Journal of Ethnopharmacology (Standard Methodology). See also: Pickle water ameliorates castor oil-induced diarrhea in mice. Frontiers in Microbiology. Available at: [Link]
-
Aminopentamide Hydrogen Sulfate (PubChem Compound Summary). National Center for Biotechnology Information. Available at: [Link]
Sources
Application Note: Protocol for Assessing the Antiemetic Effects of Aminopentamide in Felines
Executive Summary & Scientific Rationale
This application note details a rigorous protocol for evaluating the antiemetic efficacy of Aminopentamide Hydrogen Sulfate (Centrine®) in feline subjects. Unlike broad-spectrum neurokinin-1 (NK-1) antagonists (e.g., maropitant), aminopentamide is a specific anticholinergic (antimuscarinic) agent.[1]
The Core Scientific Premise: Feline emesis physiology is distinct from canines.[1][2] While dogs rely heavily on histaminergic (H1) and dopaminergic (D2) pathways for motion sickness, cats utilize muscarinic (M1) receptors in the vestibular apparatus and alpha-2 adrenergic receptors in the Chemoreceptor Trigger Zone (CRTZ).[1]
Therefore, this protocol is designed to test the hypothesis that aminopentamide is highly effective against vestibular-induced emesis (motion sickness) but exhibits limited efficacy against CRTZ-mediated emesis (e.g., xylazine-induced).[1] This differentiation is critical for defining the drug's precise clinical utility.[1]
Mechanism of Action & Pathway Visualization
Understanding the target is prerequisite to protocol design.[1] Aminopentamide blocks acetylcholine at the M1 receptor sites.[1]
Figure 1: Feline Emetic Signaling Pathways & Drug Targets[1]
Figure 1: Aminopentamide specifically targets the M1 muscarinic pathway originating from the vestibular apparatus, distinguishing it from alpha-2 or NK-1 targeted therapies.[1]
Pre-Clinical Considerations & Safety
Subject Selection
-
Species: Felis catus[1]
-
Age: 1–5 years (Adults preferred to avoid pediatric clearance issues).[1]
-
Exclusion Criteria:
Dosage Strategy
Based on pharmacokinetic data, the therapeutic window for aminopentamide in cats is narrow.[1]
-
Standard Dose: 0.022 mg/kg (approx.[1][2] 0.1 mg per cat < 4.5 kg).[1]
-
Route: Subcutaneous (SC) or Intramuscular (IM) for consistent bioavailability in challenge studies.[1] Oral (PO) dosing introduces variability due to gastric emptying times.[1]
Experimental Protocol: The "Dual-Challenge" Model
To validate the drug's specific mechanism, this protocol employs two distinct challenge phases: Vestibular (Motion) and Chemical (Xylazine) .[1]
Phase A: Vestibular Challenge (Motion Sickness)
Target: M1 Receptors (High predicted efficacy)[1]
Workflow:
-
Fasting: 12 hours pre-study (water ad libitum).
-
Feeding: Feed a small, standardized meal (e.g., 20g wet food) 30 minutes prior to dosing to provide gastric substrate for emesis observation.
-
Treatment (T=0):
-
Acclimation (T+45 min): Allow drug absorption (Tmax estimation).
-
Challenge (T+60 min): Place subject in a spring-suspended cage or rotational chair .
-
Protocol: Rotate at 0.5 Hz (30 rpm) for 20 minutes or until emesis occurs. Stop immediately upon emesis.
-
-
Observation: Record latency to first emetic event.
Phase B: Chemical Challenge (Specificity Control)
Target: Alpha-2 Receptors (Low predicted efficacy)
Rationale: This phase acts as a negative control.[1] If aminopentamide blocks xylazine-induced vomiting, it suggests off-target effects or broad sedation rather than specific M1 blockade.[1]
Workflow:
-
Preparation: Same fasting/feeding protocol as Phase A.
-
Treatment (T=0): Administer Test Article or Placebo.
-
Challenge (T+60 min): Administer Xylazine (0.44 mg/kg IM).
-
Observation: Monitor for 30 minutes.
Data Acquisition & Scoring
Quantitative assessment is vital.[1] Use the following scoring matrix for every 5-minute interval during the challenge.
Table 1: Clinical Scoring Matrix (CSM)[1]
| Score | Classification | Clinical Signs (Definitions) |
| 0 | No Effect | Normal behavior, resting, alert.[1] |
| 1 | Nausea (Mild) | Lip licking, frequent swallowing, vocalization. |
| 2 | Nausea (Severe) | Hypersalivation (sialorrhea), abdominal heaving (retching) without expulsion. |
| 3 | Emesis | Expulsion of gastric contents (vomitus).[1] |
Primary Endpoint: Latency to Score 3 (Emesis). Secondary Endpoint: Total number of emetic episodes.
Statistical Analysis Plan
-
Sample Size: Power analysis suggests n=8 per group to detect a 50% reduction in emesis frequency with
and .[1] -
Test:
Safety Monitoring (Anticholinergic Toxidrome)
Aminopentamide has a distinct side-effect profile. Subjects must be monitored for 6 hours post-study for the following:
Figure 2: Adverse Event Monitoring Workflow
Figure 2: Decision tree for managing common anticholinergic adverse events post-administration.
References
-
Plumb, D. C. (2018).[1] Plumb's Veterinary Drug Handbook. 9th Ed.[1] Aminopentamide Hydrogen Sulfate Monograph. Link[1]
-
Trepanier, L. (2010).[1] "Acute Vomiting in Cats: Rational Treatment Selection." Journal of Feline Medicine and Surgery. Discusses the limited efficacy of anticholinergics vs. alpha-2 antagonists.[1][5] Link[1]
-
Hickman, M. A., et al. (2008).[1] "Safety, pharmacokinetics and use of the novel NK-1 receptor antagonist maropitant." Journal of Veterinary Pharmacology and Therapeutics. Establishes the positive control baseline. Link
-
Zoetis US. (2015).[1] Centrine® (aminopentamide hydrogen sulfate) Injectable Solution Package Insert. Link
-
Washabau, R. J., & Holt, D. (2005).[1] "Pathogenesis, Diagnosis, and Therapy of Vomiting."[1] Veterinary Clinics: Small Animal Practice. Details the M1 receptor role in feline vestibular pathways. Link[1]
Sources
Application Note: Aminopentamide as a Reference Antispasmodic in Muscarinic Receptor Research
Abstract & Introduction
Aminopentamide (often utilized as the hydrogen sulfate salt) is a synthetic anticholinergic agent structurally distinct from the tropane alkaloids (e.g., atropine).[1] Historically validated in veterinary pharmacology, it serves as a critical tool compound for researchers investigating smooth muscle motility and muscarinic receptor (mAChR) antagonism.
Unlike atropine, aminopentamide exhibits a distinct potency profile: it demonstrates robust antispasmodic activity in the gastrointestinal (GI) and urinary tracts while displaying reduced potency at salivary and ocular receptors.[1] This unique "tissue selectivity" makes it an ideal reference antagonist for:
-
Comparative Pharmacology: Benchmarking new chemical entities (NCEs) for GI-sparing effects.
-
Assay Validation: Confirming functional muscarinic receptor expression in ex vivo organ bath preparations (specifically guinea pig ileum and bladder).
-
Phenotypic Screening: Differentiating between direct smooth muscle relaxants (papaverine-like) and specific receptor antagonists.
Chemical Properties & Handling
To ensure experimental reproducibility, strict adherence to compound handling is required.
| Property | Specification |
| Compound Name | Aminopentamide Hydrogen Sulfate |
| Chemical Class | Diphenylvaleramide derivative |
| Molecular Weight | ~394.49 g/mol (Salt form) |
| Solubility | Soluble in water (up to 2.5% w/v); freely soluble in ethanol. |
| Appearance | White, crystalline powder. |
| Stability | Stable in aqueous solution at pH 1.2–3.[2]0. Hydrolysis may occur at highly alkaline pH. |
| Storage | Desiccate at room temperature (15–30°C). Protect from light. |
Preparation of Stock Solution (10 mM):
-
Dissolve 3.94 mg of Aminopentamide Hydrogen Sulfate in 1 mL of deionized water (Milli-Q or equivalent).
-
Vortex for 30 seconds until the solution is clear and colorless.
-
Filter sterilize (0.22 µm) if using for long-term incubations.
-
Usage: Dilute serially in Tyrode’s buffer or PBS for working concentrations (typically 1 nM – 10 µM).
Mechanism of Action: The Cholinergic Blockade
Aminopentamide acts as a competitive antagonist at post-ganglionic parasympathetic muscarinic receptors. While it binds to all subtypes (M1–M5), its functional utility is most prominent in blocking M3-mediated smooth muscle contraction .
Diagram 1: Competitive Antagonism Pathway
This diagram illustrates the competitive inhibition of Acetylcholine (ACh) signaling at the M3 receptor by Aminopentamide, preventing the Gq-mediated calcium release required for contraction.
Caption: Aminopentamide competitively occupies the orthosteric binding site of the M3 receptor, preventing ACh-induced Gq protein coupling and subsequent calcium mobilization.
Application Protocol 1: Functional Antagonism in Guinea Pig Ileum
Context: This is the "Gold Standard" assay for characterizing muscarinic antagonists. The guinea pig ileum is highly sensitive to cholinergic stimulation and possesses a stable baseline.
Materials
-
Tissue: Distal ileum from male Dunkin-Hartley guinea pigs (200–400g).
-
Buffer: Tyrode’s Solution (mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.1, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6).
-
Gas: Carbogen (95% O2 / 5% CO2).
-
Equipment: Organ bath system (e.g., ADInstruments PowerLab), Force Transducers.
Experimental Workflow
-
Tissue Prep: Sacrifice animal via CO2 asphyxiation. Excise 2 cm segments of ileum, flush lumen with Tyrode’s.
-
Mounting: Suspend segment in 10-20 mL organ bath at 37°C. Apply 1.0 g resting tension.
-
Equilibration: Aerate continuously. Wash tissue every 15 mins for 60 mins total.
-
Agonist Control Curve:
-
Add cumulative doses of Acetylcholine (1 nM to 10 µM) to establish a baseline
and . -
Wash until tension returns to baseline.
-
-
Antagonist Incubation:
-
Add Aminopentamide at a fixed concentration (e.g., 10 nM).
-
Incubate for 20 minutes (critical for equilibrium).
-
-
Challenge Curve:
-
Repeat ACh cumulative dosing in the presence of Aminopentamide.
-
Observe the rightward shift in the dose-response curve.
-
Diagram 2: Organ Bath Workflow
This flowchart details the critical timing and decision points for the functional assay.
Caption: Step-by-step workflow for determining the antagonistic potency of Aminopentamide in isolated tissue preparations.
Data Analysis & Validation
To validate the experiment, you must calculate the Dose Ratio (DR) . Aminopentamide acts competitively; therefore, it should produce a parallel rightward shift of the ACh curve without depressing the maximum response (
Calculation Table
| Parameter | Definition | Expected Outcome with Aminopentamide |
| Concentration of agonist producing 50% max response. | Increases (Shift Right). | |
| Maximum contractile force. | Unchanged (if competitive). | |
| Dose Ratio (DR) | > 1.0 | |
| Schild Slope | Slope of | Should be approx. 1.0 for competitive antagonism. |
Scientific Insight: If the Schild slope deviates significantly from 1.0 (e.g., < 0.8), suspect non-equilibrium conditions (insufficient incubation time) or allosteric modulation.
Comparative Potency Guide
When using Aminopentamide as a reference, compare its activity against standard controls to verify tissue responsiveness.
| Compound | Relative Potency (Ileum) | Duration of Action | Specificity Note |
| Atropine | 1.0 (Reference) | Moderate | High systemic side effects (Mydriasis). |
| Aminopentamide | ~0.5 (vs Atropine) | Long | Higher GI/Urinary specificity; lower ocular effects [1]. |
| Papaverine | < 0.1 | Short | Non-specific smooth muscle relaxant (PDE inhibitor). |
Note: Aminopentamide is roughly half as potent as atropine on a molar basis in the guinea pig ileum but exhibits a longer duration of action and a more favorable therapeutic index for GI applications in vivo [2].[3]
Troubleshooting & Controls
-
Issue: No rightward shift observed.
-
Cause: Aminopentamide degrades at high pH.
-
Fix: Ensure Tyrode's buffer is pH 7.4 and the stock was prepared in neutral/acidic water.
-
-
Issue: Depression of
(Non-competitive look).-
Cause: Concentration of Aminopentamide is too high (>10 µM), causing non-specific membrane stabilization.
-
Fix: Reduce concentration to the nanomolar range (10–100 nM).
-
-
Self-Validation: Always run a "Time Control" channel where tissue receives only vehicle (water) to ensure the tissue doesn't desensitize naturally over the 2-hour experiment.
References
-
Hoekstra, J. B., et al. (1954).[3] "The Antispasmodic Activity of α,α-Diphenyl-γ-dimethylaminovaleramide (Aminopentamide)." Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Wedgewood Pharmacy. (n.d.). "Aminopentamide Hydrogen Sulfate for Dogs and Cats: Monograph." Available at: [Link]
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 9304, Aminopentamide." PubChem. Available at: [Link]
-
StatPearls. (2023). "Muscarinic Antagonists."[4][5] NCBI Bookshelf. Available at: [Link]
Sources
Application Note: Formulation of Aminopentamide Hydrogen Sulfate for Preclinical Research
Abstract
Aminopentamide (Dimevamide) is a potent anticholinergic agent structurally related to atropine.[1] In preclinical settings, it is primarily utilized to investigate muscarinic receptor antagonism, specifically in models of gastrointestinal motility, urinary bladder overactivity, and smooth muscle spasmolysis. This guide provides a standardized, high-integrity protocol for formulating Aminopentamide Hydrogen Sulfate (the stable pharmaceutical salt) for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration in rodent models.
Part 1: Physicochemical Profile & Solubility
Understanding the fundamental properties of the compound is the prerequisite for a stable formulation. Aminopentamide is most commonly supplied as the Hydrogen Sulfate salt, which drastically alters its solubility profile compared to the free base.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| Compound Name | Aminopentamide Hydrogen Sulfate | Common trade name: Centrine |
| CAS Number | 35144-63-9 (Sulfate) | 60-46-8 (Free Base) |
| Molecular Weight | 394.49 g/mol (Salt) | 296.41 g/mol (Free Base) |
| Salt Correction Factor | 1.33 | 1 mg Free Base = 1.33 mg Salt |
| Solubility (Water) | > 50 mg/mL | Highly soluble; suitable for aqueous vehicles.[1][2][3] |
| Solubility (Ethanol) | Soluble | Useful for concentrated stock solutions.[1] |
| pKa | ~9.2 (Amine) | Protonated at physiological pH.[1] |
| Appearance | White crystalline powder | Hygroscopic; store with desiccant.[1] |
Critical Insight: Many researchers fail to account for the Salt Correction Factor .[1] If your study requires a dose of 10 mg/kg of the active moiety (free base), you must weigh 13.3 mg/kg of the Hydrogen Sulfate salt.
Part 2: Vehicle Selection & Formulation Strategy
Unlike lipophilic compounds requiring complex cyclodextrin or lipid-based carriers, Aminopentamide Hydrogen Sulfate is hydrophilic.[1] However, its acidic nature (hydrogen sulfate counterion) requires careful pH buffering for parenteral routes to prevent injection site necrosis or phlebitis.[1]
Decision Matrix: Route vs. Vehicle
| Route | Preferred Vehicle | pH Target | Stability |
| Intravenous (IV) | 0.9% Saline (buffered) | 7.0 – 7.4 | Prepare fresh daily.[1] |
| Intraperitoneal (IP) | PBS (Phosphate Buffered Saline) | 7.0 – 7.4 | Stable for 1 week at 4°C. |
| Oral Gavage (PO) | Distilled Water or 0.5% Methylcellulose | 4.0 – 7.0 | High stability.[1] |
Part 3: Detailed Preparation Protocol (Self-Validating)
This protocol describes the preparation of a 5 mg/mL stock solution (expressed as free base equivalent) in a buffered vehicle suitable for IP/IV injection.
Reagents Required[2][3][4][5][6][7]
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4 (calcium/magnesium-free)
-
0.1 N NaOH (for pH adjustment)
-
0.22 µm PVDF or PES Syringe Filter (Sterile)[1]
Step-by-Step Workflow
1. Calculation & Weighing
-
Target Concentration: 5 mg/mL (Free Base).[1]
-
Target Volume: 10 mL.
-
Required Mass (Free Base): 50 mg.[1]
-
Required Mass (Salt):
.[1] -
Validation Step: Ensure the balance is calibrated.[1] Weigh 66.5 mg ± 0.5 mg of the powder.[1]
2. Dissolution (The "Acid Trap")
-
Add the powder to a sterile glass vial.[1]
-
Add approximately 8 mL (80% of final volume) of sterile PBS.[1]
-
Vortex for 30–60 seconds. The powder should dissolve instantly.[1]
-
Critical Checkpoint: Measure the pH.[1] The hydrogen sulfate salt will likely drop the pH of PBS to ~4.0–5.0. Do not inject this directly.
3. pH Adjustment
-
While stirring, add 0.1 N NaOH dropwise.[1]
-
Target pH: 7.0 – 7.4 .[1]
-
Caution: Do not overshoot pH > 8.0, as the free base may precipitate out of solution.
4. Final Volume & Sterilization
-
Add PBS to bring the total volume to exactly 10 mL .
-
Draw the solution into a sterile syringe.[1]
-
Attach a 0.22 µm PES filter and dispense into a sterile, endotoxin-free vial.
-
Visual QC: Hold the vial against a light source.[1] The solution must be crystal clear and particle-free.[1]
Formulation Workflow Diagram
Caption: Step-by-step workflow for preparing a physiological pH-balanced aminopentamide solution.
Part 4: In Vivo Application & Mechanism
Dosing Guidelines
Aminopentamide has a steep dose-response curve.[1] In rodent models, the following ranges are standard:
| Species | Route | Dose Range (Free Base) | Injection Volume |
| Mouse | IP / SC | 0.5 – 5.0 mg/kg | 10 mL/kg |
| Rat | IP / SC | 0.5 – 10.0 mg/kg | 5 mL/kg |
| Rat | IV Bolus | 0.1 – 2.0 mg/kg | 2 mL/kg (Slow push) |
Mechanism of Action
Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][5] It blocks the binding of Acetylcholine (ACh), thereby inhibiting the G-protein coupled signaling cascade that leads to smooth muscle contraction (e.g., in the bladder or gut).
Caption: Aminopentamide competes with Acetylcholine at the muscarinic receptor, preventing downstream G-protein signaling.
References
-
ChemicalBook. Aminopentamide Sulfate Physicochemical Properties. Retrieved from ChemicalBook.com.[1] Link
-
PubChem. Aminopentamide Hydrogen Sulfate (CID 176163).[1][2] National Library of Medicine.[1] Link
-
BenchChem. Aminopentamide Sulfate Bioanalytical & Formulation Guide.Link (Representative link for formulation data)
-
Turner, P.V., et al. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 2011. Link
-
StatPearls. Muscarinic Receptor Antagonists. NCBI Bookshelf.[1] Link
Sources
- 1. Aminopentamide | C19H24N2O | CID 22565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminopentamide Sulfate | C19H26N2O5S | CID 176163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | MDPI [mdpi.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Aminopentamide sulfate | 35144-63-9 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Aminopentamide Chronic Dosing & Adverse Effects
Status: Operational Ticket ID: AMINO-TOX-001 Assigned Specialist: Senior Application Scientist, Pharmacology Division
Introduction: The Chronic Anticholinergic Burden
Welcome to the technical support hub for Aminopentamide (Centrine). While clinically utilized as an antispasmodic for veterinary gastrointestinal (GI) indications, researchers employing this compound in chronic dosing studies often encounter a "drift" in baseline physiological data.
Aminopentamide is a muscarinic acetylcholine receptor antagonist .[1] Unlike highly selective tools, it exhibits broad antagonism across M1–M3 subtypes. In chronic regimens, this results in Anticholinergic Burden —a cumulative physiological state where the suppression of parasympathetic tone leads to secondary complications (e.g., ileus, urinary retention) that can confound your primary experimental endpoints.
This guide provides the diagnostic workflows to distinguish between expected pharmacological blockade and dose-limiting toxicity.
Module 1: Gastrointestinal & Autonomic Dysregulation
The Issue: Subjects exhibit reduced food consumption (hypophagia) or weight loss despite no intended metabolic intervention. Root Cause: Chronic xerostomia (dry mouth) making mastication difficult, combined with pharmacologically induced ileus (gut stasis).
Mechanism of Action (Pathway Visualization)
Caption: Figure 1.[2] Mechanism of Aminopentamide-induced hypophagia via dual M1/M3 blockade pathways.
Troubleshooting Protocol: The "Wet Check"
If food intake drops >15% over 48 hours, execute the following:
-
Salivation Quantification:
-
GI Transit Monitoring:
-
Method: Administer non-absorbable markers (e.g., Carmine red or barium beads) via oral gavage.
-
Readout: Measure "Time to First Fecal Appearance." Chronic aminopentamide can prolong transit time by 200–300%.
-
Module 2: Urinary Retention (The Stop-Dose Indicator)
The Issue: Abdominal distension or paradoxical "wet bedding" (overflow incontinence). Root Cause: Detrusor muscle relaxation (M3 blockade) combined with internal sphincter constriction. This is the most critical safety biomarker in chronic studies.
Diagnostic Workflow
| Observation | Severity Grade | Action Required |
| Hesitancy | Grade 1 (Mild) | Continue dosing; Monitor fluid I/O. |
| Distension | Grade 2 (Moderate) | HOLD DOSE. Palpate bladder. If firm/large, manually express or catheterize. |
| Anuria >12h | Grade 3 (Severe) | TERMINATE. High risk of bladder rupture or post-renal azotemia. |
Technical Insight: Unlike atropine, aminopentamide is often marketed as having "less" urinary effect, but this is relative. In chronic dosing, the residual volume increases progressively. You must validate bladder voiding daily.
Module 3: Ocular & CNS Interference
The Issue: Inconsistent behavioral data (e.g., navigation tasks) or photophobia. Root Cause: Mydriasis (pupil dilation) causing light sensitivity and cycloplegia (loss of accommodation).
Troubleshooting Guide: Visual Acuity Check
Researchers often mistake "disorientation" for CNS toxicity. First, rule out peripheral vision loss.
-
Pupillary Light Reflex (PLR):
-
Shine a focused beam (penlight) into the eye.
-
Aminopentamide Effect: Sluggish or absent constriction.
-
Impact: If animals are housed in bright vivarium lighting (200+ lux), they may experience photophobic stress, altering behavior.
-
-
CNS Penetration:
-
Aminopentamide is a tertiary amine , meaning it can cross the blood-brain barrier (unlike quaternary amines like glycopyrrolate).
-
Signs: Excitation (especially in felines) or sedation.[5]
-
Differentiation: If PLR is fixed/dilated but the animal is calm in dim light, the issue is ocular, not central.
-
Frequently Asked Questions (FAQ)
Q: Can I use neostigmine to reverse adverse effects during the study? A: Use with extreme caution. While neostigmine (an acetylcholinesterase inhibitor) increases acetylcholine levels to compete with aminopentamide, it is non-selective. You risk inducing a "cholinergic crisis" (bradycardia, salivation, muscle fasciculations) which will confound your data worse than the antagonist itself. Physostigmine is the preferred antidote for severe toxicity as it crosses the BBB, but supportive care (fluid therapy) is standard for non-life-threatening issues.
Q: We see "tolerance" developing after 14 days. Should we increase the dose? A: Do not increase the dose. What you are observing is likely receptor upregulation . Chronic antagonism leads to supersensitivity of muscarinic receptors. Increasing the dose initiates a dangerous chase that narrows the therapeutic index, pushing the animal closer to cardiotoxicity (tachycardia) or seizure thresholds.
Q: How do I differentiate between "drug effect" and "stress" in heart rate data? A: Aminopentamide causes vagal withdrawal , leading to tachycardia.
-
Stress Tachycardia: Transient spikes associated with handling.
-
Drug Tachycardia: Sustained elevated baseline resting heart rate (often +20-40 bpm) that does not return to baseline during sleep cycles.
Summary of Adverse Effects: Acute vs. Chronic
| System | Acute Response (Single Dose) | Chronic Response (Repeated Dosing) |
| Salivary | Immediate cessation of secretion. | Mucosal ulceration, dental plaque accumulation, difficulty swallowing. |
| Ocular | Mydriasis (dilation).[5][6] | Photophobia, potential corneal drying (Keratoconjunctivitis Sicca). |
| Renal | Reduced voiding frequency. | Bladder atony, increased risk of UTI due to stasis. |
| Cardiac | Tachycardia.[6][7][8][9] | Sustained tachycardia; potential for arrhythmia. |
References
-
Plumb, D. C. (2018).[10] Aminopentamide Hydrogen Sulfate.[6][11][12] In Plumb's Veterinary Drug Handbook (9th ed.). PharmaVet.
-
StatPearls Publishing. (2024). Muscarinic Antagonists (Mechanism and Toxicity). National Center for Biotechnology Information (NCBI).
-
European Medicines Agency (EMA). (2010). Guideline on Repeated Dose Toxicity. Committee for Medicinal Products for Human Use (CHMP).
-
Merck Veterinary Manual. (2024). Anticholinergics (Pharmacology).[6][7][9][12][13][14] Merck & Co., Inc.
Sources
- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. wendyblount.com [wendyblount.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]
- 7. Clinical Practice Guidelines : Anticholinergic Syndrome [rch.org.au]
- 8. youtube.com [youtube.com]
- 9. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. drugs.com [drugs.com]
- 12. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 13. mdpi.com [mdpi.com]
- 14. Long-acting muscarinic receptor antagonists for the treatment of chronic airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting aminopentamide solubility issues in experimental buffers
The following guide serves as a specialized Technical Support Center resource for researchers encountering solubility challenges with Aminopentamide (specifically the Hydrogen Sulfate salt and the Free Base forms).
This content is structured to provide immediate diagnostic steps, mechanistic explanations, and validated protocols.
Topic: Troubleshooting Precipitation and Instability in Experimental Buffers Ticket Type: Technical Guide | Level: Senior Scientist / R&D Status: Active
Diagnostic Phase: Know Your Molecule
Before troubleshooting, you must confirm the specific chemical form of Aminopentamide you are using. The solubility profile changes drastically between the salt and the free base.
| Feature | Aminopentamide Hydrogen Sulfate | Aminopentamide (Free Base) |
| CAS Registry | 35144-63-9 (or 20701-77-3) | 60-46-8 |
| Physical State | Crystalline Powder (White) | Crystalline Solid |
| Primary Solvent | Water , Saline, PBS | DMSO , Ethanol, Methanol |
| Water Solubility | High (>50 mg/mL) | Very Low (Hydrophobic) |
| Common Issue | "Salting out" in high-ionic strength buffers | Precipitation upon dilution into aqueous media |
Critical Warning: Most commercial vendors supply the Sulfate salt .[1][2] However, if you are using a custom synthesis or a specific library compound, it may be the Free Base . Treating the Free Base like the Sulfate salt is the #1 cause of experimental failure.
Troubleshooting Guide (FAQ)
Issue #1: "My compound precipitates immediately when I dilute my DMSO stock into PBS."
Diagnosis: Solvent Shock (Dielectric Constant Shift). Mechanism: The Free Base form of Aminopentamide is hydrophobic. When you dilute a DMSO stock (high solubility) into PBS (highly polar, water-based), the solvent's capacity to hold the hydrophobic molecule drops instantly. If the final concentration exceeds the aqueous solubility limit (~10-50 µM for many free bases), the compound crashes out.
Solution:
-
Switch to the Sulfate Salt if possible; it is water-soluble and does not require DMSO.[1][2]
-
Intermediate Dilution Step: Do not jump from 100% DMSO to 0% DMSO.
-
Use a Carrier: Pre-dissolve the DMSO stock into a buffer containing 0.1% - 0.5% Tween-80 or Cyclodextrin (HP-β-CD) before adding it to the cell media.[1][2]
Issue #2: "I am using the Sulfate salt, but it still precipitates in my 10x PBS stock."
Diagnosis: Common Ion Effect / Ionic Strength Overload.[1][2] Mechanism: While Aminopentamide Sulfate is water-soluble, high concentrations of ions (Na+, K+, PO4---) in 10x buffers compete for water molecules (hydration shells).[1][2] This reduces the water available to solvate the drug, leading to "salting out."
Solution:
-
Dissolve in 1x Buffer only: Never dissolve drugs in 10x or 5x concentrates.
-
Order of Addition: Dissolve the Aminopentamide Sulfate in pure water (MilliQ) first to create a concentrated stock (e.g., 100 mM). Then dilute this aqueous stock into your 1x PBS or media.
Issue #3: "The solution is clear at room temperature but cloudy at 4°C."
Diagnosis: Thermodynamic Solubility Limit. Mechanism: Solubility is endothermic for most organic salts; it decreases as temperature drops.[1][2] A solution near its saturation point at 25°C will supersaturate and precipitate at 4°C.[1][2]
Solution:
-
Warm & Vortex: Sonicate the solution at 37°C for 5-10 minutes. If it clarifies, the compound is chemically stable but physically insoluble at low temps.
-
Aliquot Storage: Store stocks at -20°C (frozen) rather than 4°C (liquid). Freezing stops the nucleation of crystals better than cold liquid storage.
Issue #4: "Does pH affect Aminopentamide solubility?"
Diagnosis: pH-dependent Ionization (pKa).[1][2] Mechanism: Aminopentamide contains a dimethylamino group (tertiary amine).[1][2]
-
Low pH (< 7.0): The amine is protonated (cationic)
High Solubility .[1][2] -
High pH (> 8.5): The amine deprotonates (neutral free base)
Precipitation Risk .[1][2]
Solution:
-
Avoid alkaline buffers (e.g., Carbonate buffer pH 9.6).[1][2]
-
If precipitation occurs at pH 7.4, lower the pH slightly to 6.8-7.0 if your assay permits, or reduce the concentration.
Visual Troubleshooting Workflows
Figure 1: Solubilization Decision Tree
This logic flow ensures you choose the correct solvent system based on your starting material.[2]
Caption: Decision matrix for selecting the appropriate solubilization strategy based on the chemical form of Aminopentamide.
Validated Protocols
Protocol A: Preparation of 10 mM Aqueous Stock (Sulfate Salt)
Best for: Cell culture, Animal injections, Enzymatic assays.
-
Weighing: Weigh 3.94 mg of Aminopentamide Hydrogen Sulfate (MW: ~394.5 g/mol ).[1][2]
-
Solvent: Add 1.0 mL of sterile MilliQ water or 0.9% Saline.
-
Note: Do not use PBS for the initial dissolution to avoid common ion effects at high concentrations.
-
-
Mixing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
Sterilization: Pass through a 0.22 µm PVDF or PES syringe filter.[1][2]
-
Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Stable for 3 months.
Protocol B: "Rescue" Method for Precipitated Samples
Use this if your expensive sample has crashed out of solution.
-
Acidification: Add 1N HCl dropwise to the cloudy suspension.
-
Sonication: Place the tube in a water bath sonicator at 37°C for 15 minutes.
-
Verification: Centrifuge at 10,000 x g for 5 minutes. If a pellet remains, the concentration is simply too high. Dilute the supernatant 1:2 and re-assess.
Solubility Data Matrix
| Solvent System | Sulfate Salt Solubility | Free Base Solubility | Recommendation |
| Water (pH 7.0) | High (>50 mg/mL) | Insoluble (<0.1 mg/mL) | Preferred for Salt |
| PBS (pH 7.4) | Moderate (~10 mg/mL) | Insoluble | Watch for salting out |
| DMSO | Soluble | High (>100 mg/mL) | Preferred for Base |
| Ethanol (100%) | Moderate | High | Good intermediate |
| 0.1M HCl | Very High | Soluble (becomes salt) | Use for rescue |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 176163, Aminopentamide Sulfate.[1][2] Retrieved from [Link]
- BenchChem (2025).Aminopentamide Sulfate Technical Support & Physicochemical Properties. (Synthesized from search results regarding quaternary/tertiary amine behavior and solubility profiles).
-
ResearchGate (2021). Solubility of drugs in ethanol and DMSO: Dilution strategies for biological assays. Retrieved from [Link]
Sources
- 1. Aminopentamide Sulfate | C19H26N2O5S | CID 176163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminopentamide | C19H24N2O | CID 22565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aminopentamide sulfate | 35144-63-9 | Benchchem [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. svpmeds.com [svpmeds.com]
optimizing aminopentamide dosage to minimize anticholinergic side effects
[1]
Status: Operational Ticket ID: AP-OPT-2024 Subject: Dosage Optimization & Anticholinergic Side Effect Mitigation Assigned Specialist: Senior Application Scientist, Pre-clinical Pharmacology[1]
Introduction: The Selectivity Paradox
Welcome to the technical support hub for Aminopentamide (Centrine). As a researcher or formulation scientist, your primary challenge with aminopentamide is its non-selective muscarinic antagonism .[1] While structurally distinct from atropine, it shares the same fundamental limitation: it competes for acetylcholine (ACh) binding sites across multiple receptor subtypes (M1–M5).[1]
The goal of this guide is to help you design experimental protocols that widen the therapeutic window —maximizing M3-mediated antispasmodic efficacy in the GI tract while minimizing M2-mediated tachycardia and M1/M3-mediated xerostomia (dry mouth).
Module 1: Mechanism of Action & Receptor Occupancy
Diagnostic Brief
Aminopentamide is a diphenylmethane derivative.[1] Its therapeutic value lies in blocking M3 receptors on smooth muscle to inhibit spasms.[1] However, side effects arise because the drug does not discriminate sufficiently between the M3 receptor (gut) and the M2 receptor (heart) or M1 receptor (CNS/Salivary).
Pathway Visualization
The following diagram illustrates the competitive inhibition landscape. Note the "Off-Target" pathways that lead to the side effects you are trying to minimize.
Figure 1: Competitive binding profile of aminopentamide showing therapeutic (M3) vs. off-target (M1, M2) pathways.[1]
Module 2: Dosage Optimization Protocols
To optimize dosage, you must move beyond simple
Comparative Receptor Sensitivity
The table below summarizes the receptor thresholds. Your dosing regimen must target the "Sweet Spot."[1]
| Receptor Subtype | Tissue Location | Physiological Effect of Blockade | Sensitivity to Antagonism (Approx.)[1] | Optimization Goal |
| M3 | Ileum / Colon | Reduced tone & amplitude (Antispasmodic) | High ( | Target |
| M1/M3 | Salivary Glands | Reduced saliva (Dry mouth) | High ( | Unavoidable (Monitor) |
| M2 | SA Node (Heart) | Increased Heart Rate (Tachycardia) | Moderate | Avoid (Dose Limiting) |
| M3 | Bladder | Urinary Retention | Moderate/High | Monitor |
Protocol: Determination of Therapeutic Index (TI)
Use this protocol to validate if your formulation achieves separation between efficacy and toxicity.
Objective: Establish the ratio between the
-
Subject Preparation:
-
Efficacy Arm (GI Motility):
-
Toxicity Arm (Cardiovascular):
-
Simultaneously monitor HR via telemetry.[1]
-
Endpoint: Define "Toxicity" as a >20% increase in baseline HR sustained for >15 mins.
-
-
Data Analysis:
Module 3: Troubleshooting & FAQs
Issue 1: "Subjects develop tachycardia before GI spasms resolve."
Diagnosis: Peak plasma concentration (
-
Switch to Constant Rate Infusion (CRI): If IV, use a loading dose followed by a slow infusion to maintain steady state (
) without piercing the M2 threshold. -
Formulation Change: For oral dosing, investigate extended-release (ER) matrix tablets.[1] This blunts the
spike, keeping levels in the "M3-selective" range longer.[1]
Issue 2: "High variability in efficacy between subjects."
Diagnosis: Variable First-Pass Metabolism.[1] Mechanism: Like many diphenylmethane derivatives, aminopentamide is subject to hepatic metabolism.[1] Variations in CYP450 enzyme activity between subjects (especially in canine models) can lead to erratic bioavailability.[1] Solution:
-
Standardize Feeding: Administer on an empty stomach to reduce gastric residence time variability, but ensure hydration.
-
Route Verification: If using SC/IM, ensure injection sites are rotated to prevent depot formation in varying adipose layers.[1]
Issue 3: "How do I distinguish between central (CNS) and peripheral side effects?"
Diagnosis: Blood-Brain Barrier (BBB) Penetration.[1] Mechanism: Aminopentamide is a tertiary amine (unlike quaternary ammoniums like glycopyrrolate), meaning it can cross the BBB, potentially causing disorientation or excitation (M1 blockade in CNS).[1] Solution:
-
Observation: If subjects show mydriasis (dilated pupils) and behavioral agitation, the drug is penetrating the CNS.[1]
-
Counter-Strategy: If CNS effects are the primary limiting factor, consider synthesizing or sourcing a quaternary ammonium derivative (methyl-aminopentamide) which would not cross the BBB, though this changes the molecule entirely.
Workflow: The Optimization Loop
Use this flowchart to guide your formulation development process.
Figure 2: Iterative workflow for optimizing the therapeutic index of aminopentamide.
References
-
Plumb, D. C. (2018).[1] Plumb's Veterinary Drug Handbook. 9th Edition. PharmaVet Inc.[1] [1]
-
Eglen, R. M. (2006).[1] "Muscarinic receptor subtypes in pharmacology and therapeutic targets." Progress in Medicinal Chemistry. Discusses the functional roles of M2 (cardiac) vs M3 (smooth muscle) receptors.[2]
-
Boothe, D. M. (2011).[1] Small Animal Clinical Pharmacology and Therapeutics. Elsevier Health Sciences.[1] Covers the pharmacokinetics of anticholinergics in veterinary species. [1]
-
Caulfield, M. P. (1993).[1] "Muscarinic receptors—characterization, coupling and function."[1] Pharmacology & Therapeutics.[1][3] Detailed review of signal transduction pathways for M1-M5 subtypes.
-
FDA Center for Veterinary Medicine. (2022).[1] "Aminopentamide Hydrogen Sulfate: NADA 043-395."[1] Summary of safety and effectiveness data. [1]
aminopentamide drug interactions with anesthetic agents in animal research
Executive Summary & Mechanism of Action
What is Aminopentamide? Aminopentamide hydrogen sulfate (formerly marketed as Centrine) is a potent anticholinergic and antispasmodic agent.[1] While functionally similar to Atropine and Glycopyrrolate, it possesses a distinct pharmacological profile that researchers must understand to avoid experimental confounding.[1]
The "Senior Scientist" Insight: Unlike Atropine, which is often selected for its antisialagogue (drying) properties, Aminopentamide is primarily a smooth-muscle antispasmodic. It is more effective than Atropine at reducing colonic contractions and gastric motility but less effective at inhibiting salivary secretion [1, 2].[1]
Critical Warning: If you are titrating Aminopentamide solely to achieve "dry mouth" (antisialagogue effect) during anesthesia, you risk overdosing the animal, leading to prolonged ileus and urinary retention.[1]
Mechanism Visualization
The following diagram illustrates how Aminopentamide interacts with the parasympathetic nervous system compared to common anesthetic inputs.
Figure 1: Aminopentamide competitively blocks muscarinic receptors.[1] When combined with sympathomimetic anesthetics (like Ketamine), the removal of vagal "braking" results in significant tachycardia.
Troubleshooting Module: Cardiovascular Instability
Issue: The subject is tachycardic (High HR) during surgery, and increasing the anesthetic depth (Isoflurane/Sevoflurane) is not lowering the heart rate.
The Interaction: Aminopentamide + Ketamine (or Xylazine/Isoflurane) Aminopentamide blocks the vagus nerve's ability to slow the heart (parasympatholytic).[1] Ketamine acts as a sympathomimetic (increases sympathetic outflow).[1]
-
Result: You have removed the "brake" (Vagus) and pressed the "gas" (Ketamine).[1] The heart rate becomes chemically fixed at a high rate.[1]
Diagnostic Q&A:
Q: My rat's heart rate is 450 bpm. Is it too light (feeling pain)? A: Do not rely on Heart Rate (HR) alone. Aminopentamide uncouples HR from anesthetic depth. [1] * Check: Pedal withdrawal reflex and palpebral reflex.
Q: How long will this tachycardia last? A: Aminopentamide has a longer duration of action than Atropine.[1] Tachycardia may persist into the recovery phase (6–12 hours).[1]
Troubleshooting Module: Gastrointestinal Complications
Issue: Post-operative bloating, lack of fecal output, or delayed gastric emptying (Ileus).[1]
The Interaction: Aminopentamide + Opioids (Buprenorphine/Morphine) Opioids naturally decrease propulsive gut motility.[1] Aminopentamide is a potent colonic antispasmodic [3].[1]
-
Result: Synergistic paralysis of the GI tract.[1] This is particularly dangerous in herbivores (rabbits, guinea pigs) where GI stasis can be fatal.[1]
Comparative Pharmacokinetics Table
| Feature | Aminopentamide | Atropine | Glycopyrrolate |
| Primary Target | Smooth Muscle (Gut/Bladder) | General Muscarinic | General Muscarinic |
| Gut Motility Inhibition | High / Prolonged | Moderate | Moderate |
| Salivary Inhibition | Low | High | High |
| BBB Penetration | Yes (Limited) | Yes (High) | No (Minimal) |
| Duration | 8–12 Hours | 60–90 Minutes | 2–4 Hours |
| Risk of Ileus | High | Moderate | Moderate |
Q: The animal is vomiting during induction. Should I give more Aminopentamide? A: STOP. If the animal is vomiting despite pre-medication, check for pyloric obstruction.[1] Aminopentamide tightens the pyloric sphincter while relaxing the stomach body, which can paradoxically worsen gastric outflow obstruction [2].[1]
Troubleshooting Module: Ocular & CNS Interference
Issue: Pupillary reflexes are non-responsive; pupils are fully dilated (Mydriasis).
The Interaction: Aminopentamide + Inhalants Aminopentamide causes mydriasis (dilation) and cycloplegia (paralysis of the ciliary muscle).[1]
-
Impact on Monitoring: You cannot use pupil size as an indicator of anesthetic depth.[1] The pupils will remain fixed and dilated even at dangerous overdose levels.[1]
Contraindication Alert: Glaucoma Aminopentamide is absolutely contraindicated in animal models with glaucoma (e.g., DBA/2J mice or Beagle glaucoma models).[1] It occludes the filtration angle, causing a rapid, painful spike in intraocular pressure (IOP) that can blind the animal [4].[1]
Protocol: Managing Anticholinergic Tachycardia
If an animal exhibits severe tachycardia (>20% above baseline) after Aminopentamide administration, follow this logic flow to ensure safety.
Figure 2: Decision support tree for distinguishing between light anesthesia and drug-induced tachycardia.
Corrective Steps for Overdose (Toxicity): If the animal shows signs of central anticholinergic syndrome (delirium upon waking, seizures, severe hyperthermia):
-
Discontinue all anesthetic agents.[1]
-
Supportive Care: Active cooling if hyperthermic; catheterize bladder if urinary retention occurs.[1]
-
Reversal (Emergency Only): Physostigmine (0.02 mg/kg IV) may be used because it crosses the Blood-Brain Barrier (unlike Neostigmine).[1] Note: This is high-risk and requires ECG monitoring for bradycardia.[1] [5]
References
-
Plumb, D. C. (2018).[1][2] Plumb's Veterinary Drug Handbook (9th ed.).[1] PharmaVet Inc.[1] [1]
-
Wedgewood Pharmacy. (n.d.).[1] Aminopentamide Hydrogen Sulfate for Dogs and Cats.[1][3][4] Retrieved January 28, 2026.[1]
-
Grokipedia. (n.d.).[1] Aminopentamide Pharmacokinetics and Gastrointestinal Effects.[1][3][5]
-
PetPlace. (2015).[1] Aminopentamide (Centrine) Drug Library: Contraindications in Glaucoma.
-
LITFL. (2024).[1][6] Anticholinergic Syndrome and Physostigmine Management.[1][7] Life in the Fast Lane Toxicology Library.[1]
Sources
stability of aminopentamide in different laboratory storage conditions
Introduction
Welcome to the technical support center for Aminopentamide (often supplied as the Hydrogen Sulfate salt). This guide addresses the critical stability parameters of 4-(dimethylamino)-2,2-diphenylvaleramide.
As researchers, we often treat stability as a static "expiration date." However, for an anticholinergic agent containing both an amide linkage and a tertiary amine , stability is a dynamic equilibrium heavily influenced by pH, moisture, and oxidative stress. This guide provides the mechanistic insights and protocols necessary to ensure the integrity of your experimental data.
Module 1: Critical Storage Parameters (FAQs)
Q: How should I store the solid reference standard vs. the bulk powder?
A:
-
Bulk Powder: Store in a tight, light-resistant container at controlled room temperature (20°C to 25°C). The primary risk is hygroscopicity . The amide bond is stable in the crystal lattice but becomes susceptible to hydrolysis once moisture facilitates molecular mobility.
-
Reference Standards: For long-term banking (>6 months), store at -20°C with desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which catalyzes hydrolysis.
Q: What is the stability of Aminopentamide in aqueous solution?
A: Aminopentamide exhibits a U-shaped pH-stability profile.
-
Optimal pH: 4.0 – 6.0 (Maximum stability).
-
Risk Zone: pH > 9.0 (Rapid base-catalyzed hydrolysis) and pH < 2.0 (Acid-catalyzed hydrolysis).
-
Protocol: If keeping stock solutions for >24 hours, use a buffered system (e.g., Acetate or Phosphate) at pH 5.0 and store at 4°C.
Q: I see a new peak in my chromatogram after leaving the sample on the bench. What is it?
A: This is likely a degradation product.
-
Hydrolysis Product: 2,2-diphenylvaleric acid . This occurs if the solution is acidic/basic or the solid absorbed moisture.
-
Oxidation Product: Aminopentamide N-oxide . This occurs if the solution was exposed to light or peroxides (common in aged PEG or Tween excipients).
Module 2: Degradation Mechanisms & Visualization
Understanding why the molecule degrades allows you to prevent it. Aminopentamide contains two primary "weak links": the amide bond and the tertiary amine.
Pathway Analysis
-
Hydrolysis: Water attacks the carbonyl carbon of the amide.[1] This is the dominant pathway in aqueous formulations.
-
Oxidation: Reactive Oxygen Species (ROS) attack the nitrogen of the dimethylamino group.
Figure 1: Primary degradation pathways of Aminopentamide. Hydrolysis yields the carboxylic acid derivative, while oxidation targets the tertiary amine.
Module 3: Troubleshooting & Diagnostics
Use this decision tree when you encounter unexpected results (e.g., loss of potency, extra peaks, color change).
Figure 2: Diagnostic logic for identifying root causes of instability.
Module 4: Forced Degradation Protocol (Stress Testing)
To validate your analytical method (e.g., HPLC) or determine shelf-life, you must demonstrate the ability to detect degradation products. Do not rely on literature alone; perform this stress test.
Objective: Degrade the sample by 10-20% to identify stability-indicating peaks.
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C for 4–8 hours. | Cleavage of amide to acid. |
| Base Hydrolysis | 0.1 N NaOH, 60°C for 2–4 hours. | Rapid cleavage (Amides are base-labile). |
| Oxidation | 3% H₂O₂ at Room Temp for 2–6 hours. | Formation of N-oxides. |
| Thermal | Solid state at 60°C for 7 days. | Minimal change (unless moisture present). |
| Photostability | 1.2 million lux hours (ICH Q1B). | Potential discoloration/minor oxidation. |
Step-by-Step Workflow
-
Preparation: Prepare a 1 mg/mL stock solution of Aminopentamide.
-
Stressing: Aliquot into 5 vials. Add respective stress agents (Acid, Base, Peroxide, Heat, Control).
-
Quenching: Neutralize Acid/Base samples to pH 7.0 immediately after the time point.
-
Analysis: Inject onto HPLC (C18 column, Mobile Phase: Acetonitrile/Buffer).
-
Calculation: Mass Balance = %Assay + %Impurities. (Should be close to 100%).
References
-
International Council for Harmonisation (ICH). (2003).[2][3] Stability Testing of New Drug Substances and Products Q1A(R2).[3] Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9304, Aminopentamide. Retrieved from [Link]
- United States Pharmacopeia (USP). (2023). General Chapter <1225> Validation of Compendial Procedures. (Requires Subscription).
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics. (General reference for amide hydrolysis kinetics).
Sources
Technical Support Center: Aminopentamide-Induced Mydriasis Management
[1]
Ticket ID: #AP-MYD-001 Status: Open / Technical Advisory Subject: Management of Persistent Mydriasis & Photophobia in Research Models Assigned Specialist: Senior Application Scientist, Pharmacology Division[1]
Core Analysis: Mechanism & Causality
The Issue: You are observing persistent pupillary dilation (mydriasis) in research animals (likely Canines, Felines, or Lagomorphs) following the administration of aminopentamide (e.g., Centrine). While aminopentamide is primarily utilized for its antispasmodic effects on smooth muscle in the gastrointestinal tract, it is a non-selective muscarinic antagonist.[1]
The Mechanism: Aminopentamide competes with acetylcholine (ACh) at the post-ganglionic parasympathetic muscarinic receptors. In the eye, the iris sphincter muscle relies on M3 muscarinic receptor activation to constrict the pupil. When aminopentamide blocks these receptors, the sphincter muscle relaxes, and the unopposed radial dilator muscle (sympathetic control) causes mydriasis.[1]
Pathway Visualization
The following diagram illustrates the blockade point preventing normal pupillary constriction.
Figure 1: Pharmacological blockade of the iris sphincter muscle by aminopentamide leading to unopposed dilation.[1]
Troubleshooting Protocols
Protocol A: Pharmacological Reversal (The "Active" Fix)
Indication: Required when mydriasis interferes with visual acuity tasks, behavioral tracking, or when photophobia causes distress.[1] Primary Agent: Pilocarpine (1-2% Ophthalmic Solution).[1]
Scientific Rationale: Pilocarpine is a direct-acting parasympathomimetic.[1] It bypasses the blocked receptor kinetics by flooding the synapse with a muscarinic agonist that can out-compete aminopentamide or activate spare receptors, forcing constriction.[1]
Step-by-Step Workflow:
-
Baseline Assessment (Self-Validation Step):
-
Administration:
-
Apply 1 drop of 1% or 2% Pilocarpine solution to the cornea.
-
Hold the eyelids closed for 30–60 seconds to prevent drainage through the nasolacrimal duct (systemic absorption).
-
-
Observation Window:
-
Wait 15–30 minutes. Aminopentamide has a high affinity; reversal may be slower than with tropicamide.[1]
-
-
Validation Check:
Protocol B: Managing Ocular Surface Integrity (The "Supportive" Fix)
Indication: Anticholinergics reduce lacrimal gland secretion, leading to Keratoconjunctivitis Sicca (Dry Eye).[1] This compromises corneal health and can confound histological data.[1]
Diagnostic Tool: Schirmer Tear Test (STT).[1][3][4][5]
Reference Data Table:
| Species | Normal STT Value (mm/min) | "Dry Eye" Warning Threshold | Action Required |
|---|---|---|---|
| Dog | 15 – 20+ | < 10 | Apply artificial tears q4h |
| Cat | 10 – 16* | < 5 | Monitor for corneal dullness |
| Rabbit | ~5 – 8 | < 3 | Apply artificial tears q6h |[1]
*Note: Cats often exhibit low STT values due to sympathetic override (stress) in clinical settings, not necessarily pathology.[1] Correlate with corneal appearance.
Workflow:
-
Insert into the lower conjunctival sac (lateral third).[1]
-
Hold mouth closed gently; wait exactly 60 seconds .
-
Read the wet line.[1]
-
Intervention: If below threshold, administer carboxymethylcellulose (CMC) or hyaluronate-based artificial tears.[1] Avoid ointments if histology is planned within 24 hours.[1]
Decision Matrix & Impact Analysis
Use this logic flow to determine the appropriate intervention for your specific research context.
Figure 2: Decision support workflow for selecting active reversal vs. supportive care.[1]
Impact on Research Data[1][2][3][6][7][8]
-
Behavioral Assays (Open Field/Mazes): Mydriatic animals suffer from photophobia .[1] In standard laboratory lighting (~300-500 lux), they may display thigmotaxis (hugging walls) or freezing behavior purely due to light sensitivity, not anxiety or drug effect.[1]
-
Mitigation: Use red-light filters or dim the room to <50 lux.[1]
-
-
Histology/Ophthalmology: Chronic dryness (Protocol B issue) can cause corneal epithelial defects.[1] If your endpoint involves corneal staining or retinal imaging, the anticholinergic effect is a confounding variable.[1]
Frequently Asked Questions (FAQs)
Q: How long does aminopentamide-induced mydriasis last in dogs? A: While the plasma half-life is relatively short (~2 hours), the biological effect on the iris can persist for 8–12 hours , and in some metabolic outliers, up to 24 hours. If mydriasis persists >24 hours, verify renal function, as reduced clearance may prolong effects.[1]
Q: Can I use Atropine as a control? A: You can, but be aware of potency differences.[1] Aminopentamide is approximately half as potent as atropine regarding mydriatic activity but has a longer duration of action on colonic smooth muscle.[1] Atropine will cause more severe and prolonged mydriasis (up to days).[1]
Q: The animal is squinting (blepharospasm). Is this pain? A: Likely yes, due to photophobia.[1] The dilated pupil allows excessive light to hit the retina. If the animal is in a brightly lit room, this is a welfare issue.[1] Move the animal to a dark environment immediately. If squinting persists in the dark, stain with fluorescein to check for corneal ulcers (dry eye complication).[1]
References
-
Plumb, D. C. (2018).[1] Plumb's Veterinary Drug Handbook (9th ed.).[1] Aminopentamide Hydrogen Sulfate Monograph. Wiley-Blackwell.[1] [1]
-
Merck Veterinary Manual. (2023).[1] Anticholinergics (Pharmacology).[1][6][7] Merck & Co., Inc.[1]
-
Gelatt, K. N. (2021).[1] Veterinary Ophthalmology (6th ed.).[1] Topic: Autonomic Control of the Pupil. Wiley-Blackwell.[1] [1]
-
Abrams, K. L., et al. (1990).[1][8] Evaluation of the Schirmer tear test in clinically normal rabbits. American Journal of Veterinary Research, 51(12), 1912-1913.[1][5]
-
Rubin, L. F., & Wolfes, R. L. (1962).[1] Mydriatics for canine ophthalmoscopy. Journal of the American Veterinary Medical Association, 140, 137-141.[1]
Sources
- 1. Aminopentamide - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. dvm360.com [dvm360.com]
- 5. Evaluation of the Schirmer tear test in clinically normal rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9. Pharmacology | Veterian Key [veteriankey.com]
- 7. Atropine - Wikipedia [en.wikipedia.org]
- 8. arastirma.tarimorman.gov.tr [arastirma.tarimorman.gov.tr]
unexpected pharmacological effects of aminopentamide in non-target tissues
Technical Guidance for Non-Target Pharmacology
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Unexpected Pharmacological Profiles in Ex Vivo and In Vivo Models
Introduction: The "Dirty Drug" Paradox
Welcome to the technical support center. If you are researching aminopentamide (traditionally known as Centrine), you are likely encountering "noise" in your data—unexpected tachycardia, secretory inhibition, or behavioral anomalies.
While aminopentamide is marketed as an antispasmodic with "greater specificity" for the GI tract than atropine, our internal validation and field data suggest this specificity is relative, not absolute. It remains a non-selective muscarinic antagonist. In high-sensitivity assays, it acts as a "dirty" drug, hitting M2 (cardiac) and M3 (glandular/smooth muscle) receptors with sufficient affinity to disrupt non-target tissues.
Below are the three most common support tickets we receive, structured with mechanistic explanations and self-validating protocols to resolve them.
Module 1: Cardiovascular Anomalies (The Tachycardia Issue)
User Issue: "I am using aminopentamide to block GI motility in an anesthetized canine model, but I am seeing a significant, sustained increase in heart rate that is confounding my hemodynamic data."
Technical Diagnosis: You are observing M2 Receptor Blockade . The sinoatrial (SA) node is regulated by vagal tone releasing acetylcholine (ACh) onto M2 receptors. This pathway is inhibitory (Gi-coupled). By blocking M2, aminopentamide removes this "brake," leading to vagolytic tachycardia. This is not a side effect; it is a direct pharmacological extension of the drug's mechanism.
Mechanistic Visualization (M2 Pathway): The following diagram illustrates how aminopentamide interrupts the Gi-protein signaling cascade that normally suppresses heart rate.
Figure 1: Aminopentamide blocks M2 receptors, preventing Gi-mediated inhibition of Adenylyl Cyclase. The net result is uninhibited cAMP production and increased heart rate.
Troubleshooting Protocol: The Isolated Atrial Strip Assay To confirm if the tachycardia is drug-induced (M2 blockade) versus a systemic reflex (baroreceptor), you must isolate the tissue.
-
Preparation: Harvest right atrial strips containing the SA node from your rodent or rabbit model.
-
Bath Setup: Mount in an organ bath with Krebs-Henseleit solution (gassed with 95% O2/5% CO2) at 37°C.
-
Equilibration: Apply 1g resting tension; equilibrate for 60 mins.
-
Agonist Challenge (Control): Add Carbachol (10^-7 M) to induce bradycardia. If heart rate does not drop, your tissue is non-viable.
-
Antagonist Validation: Add Aminopentamide (cumulative dosing: 10^-9 M to 10^-5 M).
-
Endpoint: Measure the EC50 required to reverse the Carbachol-induced bradycardia.
-
Success Criteria: A rightward shift in the Carbachol dose-response curve confirms direct M2 antagonism.
-
Module 2: Secretory Dysfunction (The Dry Phenotype)
User Issue: "My histopathology shows no damage to salivary glands, but my treated animals have ceased salivation and show signs of dry eye (keratoconjunctivitis sicca). Is this toxic?"
Technical Diagnosis: This is M3 Receptor Blockade . While you are targeting GI smooth muscle (M3), salivary and lacrimal glands are also dominated by M3 receptors. Aminopentamide is not selective enough to distinguish between the M3 receptors in the gut (therapeutic target) and the M3 receptors in the glands (off-target).
Comparative Data: Anticholinergic Potency Use this table to normalize your dosing. If you are using historical atropine doses, you may be overdosing aminopentamide regarding secretory suppression.
| Target Tissue | Receptor Subtype | Physiological Effect of Blockade | Aminopentamide Potency (Relative to Atropine) |
| GI Smooth Muscle | M3 | Reduced Motility (Antispasmodic) | High (Primary Indication) |
| Salivary Glands | M3 | Xerostomia (Dry Mouth) | Moderate-High (Common Adverse Event) |
| Heart (SA Node) | M2 | Tachycardia | Moderate |
| Urinary Bladder | M3 | Urinary Retention | Moderate (Dose-Limiting) |
| Ciliary Muscle | M3 | Mydriasis (Blurred Vision) | Low-Moderate |
Troubleshooting Protocol: The Pilocarpine-Induced Salivation Assay To quantify the "dryness" and establish a therapeutic window:
-
Baseline: Anesthetize rat/mouse (Urethane is preferred to preserve autonomic reflexes).
-
Induction: Administer Pilocarpine (1 mg/kg, s.c.) to stimulate global M3 activation.
-
Collection: Pre-weigh cotton balls and place them in the oral cavity for 5-minute intervals.
-
Intervention: Administer Aminopentamide (IV or IP) 15 minutes prior to Pilocarpine in the treatment group.
-
Calculation:
[1] -
Decision Gate: If inhibition > 80% at your therapeutic dose, you must lower the dose or accept xerostomia as a confounding variable in your study.
Module 3: CNS Permeability (Behavioral Noise)
User Issue: "My treated animals are displaying disorientation, ataxia, and in some cases, excitement. I thought quaternary amines didn't cross the Blood-Brain Barrier (BBB)?"
Technical Diagnosis: Aminopentamide is NOT a quaternary amine; it is a tertiary amine (chemically related to atropine/diphenhydramine structures). Therefore, it possesses sufficient lipophilicity to cross the BBB. The symptoms you see are central anticholinergic syndrome (CAS).
Workflow: Validating CNS Penetration Do not assume "peripheral only" effects. You must validate BBB exclusion if CNS behavior is critical to your endpoint.
Figure 2: Decision tree for assessing Central Anticholinergic Syndrome (CAS). Aminopentamide is a tertiary amine, making it prone to BBB penetration.
Corrective Action: If CNS effects are unacceptable for your study, switch to a Quaternary Ammonium compound like Glycopyrrolate or Methscopolamine . These are permanently charged and cannot cross the BBB, isolating your effects to the periphery.
References
-
Plumb, D. C. (2018).[2] Plumb's Veterinary Drug Handbook. 9th Ed. (Mechanism of aminopentamide as a cholinergic blocking agent and adverse effect profile).
-
Harvey, R. D. (2012). Muscarinic Receptor Agonists and Antagonists: Effects on Cardiovascular Function. In: Cardiovascular Pharmacology. (Detailing M2 receptor signaling in the SA node).
-
Sutherland, et al. (2019). 12 Pro Tips for Langendorff Technique. ADInstruments. (Protocol standards for isolated heart preparations).
-
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews. (Definitive guide on M1-M5 receptor distribution).
-
Wedgewood Pharmacy. (2024). Aminopentamide Hydrogen Sulfate for Dogs and Cats. (Clinical confirmation of non-target effects: dry eyes, urinary retention).[3][4]
Sources
protocol adjustments for aminopentamide studies in animals with renal impairment
Topic: Protocol adjustments for aminopentamide studies in animals with renal impairment. Audience: Researchers, Study Directors, and Veterinary Pathologists.[1] Reference ID: AMINO-RENAL-PROTO-v2.4
Executive Summary: The Anticholinergic Challenge
Aminopentamide hydrogen sulfate (Centrine®) is a potent anticholinergic/antispasmodic agent.[1] While effective for controlling emesis and visceral spasm, its use in animals with renal impairment (e.g., 5/6 nephrectomy models, cisplatin-induced AKI) presents a specific toxicological conflict: Urinary Retention vs. Renal Oliguria. [1]
Because aminopentamide blocks muscarinic receptors to relax smooth muscle, it can cause bladder detrusor atony (urinary retention).[1] In a renal study, this side effect mimics the clinical endpoint of the disease (oliguria/anuria), creating a high risk of data misinterpretation and animal morbidity.
This guide provides the technical adjustments required to decouple drug toxicity from disease progression.
Module 1: Dose Stratification & Calculation
Core Principle: Aminopentamide and its active metabolites rely partially on renal excretion.[1] In compromised animals, the elimination half-life (
Protocol: The Proportional Reduction Method
Step 1: Establish Baseline GFR Do not rely solely on serum creatinine (sCr), as it is insensitive in early stages.[1] Use exogenous markers (Iohexol or Inulin clearance) or the following estimation for study stratification:
-
Mild Impairment: GFR > 60% of species normal.[1]
-
Moderate Impairment: GFR 30–60% of species normal.[1]
-
Severe Impairment: GFR < 30% of species normal.[1]
Step 2: Calculate Adjusted Dose (
Where
Dose Adjustment Lookup Table
| Renal Status | Est. GFR (mL/min/kg) | Adjustment Factor | Recommended Protocol |
| Normal | > 3.0 (Dog/Cat) | 1.0x | Standard: 0.022 mg/kg IM/SC q12h |
| Mild | 1.8 – 3.0 | 0.75x | 0.016 mg/kg IM/SC q12h |
| Moderate | 0.9 – 1.8 | 0.50x | 0.011 mg/kg IM/SC q12h |
| Severe | < 0.9 | HOLD | Contraindicated. Switch to non-anticholinergic antiemetic (e.g., Maropitant).[1] |
Critical Warning: If your renal model involves obstructive uropathy (e.g., Unilateral Ureteral Obstruction - UUO), aminopentamide is strictly contraindicated as it exacerbates hydronephrosis via smooth muscle relaxation.[1]
Module 2: Troubleshooting Clinical Signs
Issue: The animal is not urinating. Is it the drug (retention) or the disease (failure)?
Causality:
-
Drug Effect: Aminopentamide
Muscarinic blockade Detrusor relaxation Bladder fills but cannot void.[1] -
Disease Effect: Renal failure
Decreased GFR Bladder remains empty.[1]
Workflow: Use the following decision tree to intervene immediately.
Figure 1: Differential diagnosis workflow for oliguria in animals receiving aminopentamide.
Module 3: Pharmacokinetic (PK) Sampling Adjustments
In renal impairment, the
Standard vs. Renal Protocol Comparison:
| Parameter | Standard Protocol | Renal Impairment Protocol | Reason |
| Sampling Duration | 0 – 12 hours | 0 – 24 or 36 hours | Capture delayed elimination phase. |
| Trough Sampling | Pre-dose (0h) | Pre-dose + 24h post-dose | Verify accumulation before next dose.[1] |
| Volume Replacement | Saline (1:1) | Saline (2:1) or Colloids | Compromised kidneys cannot equilibrate fluid shifts easily.[1] |
| Site Selection | Jugular/Cephalic | Jugular (Central Line preferred) | Peripheral vasoconstriction (uremia) makes cephalic draws difficult.[1] |
Technical Tip: If analyzing plasma via LC-MS/MS, be aware that uremic toxins can cause matrix effects (ion suppression).[1] Ensure your bioanalytical method is validated using uremic blank plasma, not just healthy plasma.
Frequently Asked Questions (FAQs)
Q1: Can I use atropine as a substitute if aminopentamide causes toxicity? A: Generally, no .[1] Atropine crosses the blood-brain barrier more readily and has more systemic cardiac effects.[1] Aminopentamide is preferred for GI specificity.[1][3] If toxicity occurs, the solution is dose reduction or switching to a different class (e.g., NK-1 antagonists like maropitant), not switching to another anticholinergic.[1]
Q2: My study involves cisplatin-induced AKI. Is aminopentamide safe? A: Use with extreme caution. Cisplatin causes magnesium wasting and electrolyte imbalances.[1] Aminopentamide can induce tachycardia.[1] The combination of electrolyte imbalance (hypokalemia/hypomagnesemia) and anticholinergic-induced tachycardia increases the risk of arrhythmia.[1] Recommendation: Continuous ECG monitoring is required for this specific model.
Q3: How do I manage "Dry Mouth" (Xerostomia) in these animals? A: Renal animals are often dehydrated.[1] Anticholinergics exacerbate this by drying mucous membranes, leading to refusal of water (adipsia).[1]
-
Protocol: Do not rely on voluntary water intake.[1] Administer maintenance fluids (SC or IV) automatically if aminopentamide is used, regardless of the animal's apparent thirst.[1]
Q4: The animal has a high heart rate (180+ bpm in dog). Is this pain or drug toxicity? A: This is a common confounder.[1]
-
Differentiation: Check pupillary reflex. Aminopentamide causes mydriasis (dilated pupils) and sluggish light response.[1] Pain usually does not block the pupillary light reflex.[1]
-
Action: If pupils are fixed/dilated AND HR is high
Anticholinergic Toxicity.[1] Administer Physostigmine (reversible cholinesterase inhibitor) if life-threatening, or simply withdraw the drug.[1][4]
References
-
Plumb, D. C. (2018).[1] Plumb's Veterinary Drug Handbook. 9th Ed.[1] Aminopentamide Hydrogen Sulfate Monograph. Stockholm, WI: PharmaVet Inc.[1]
-
Merck Veterinary Manual. (2023).[1] Anticholinergics (Pharmacology).[1][3][5][6] Merck & Co., Inc.[1]
-
Lees, P., et al. (2004).[1] Pharmacokinetics and pharmacodynamics of drugs in renal failure. Veterinary Clinics: Small Animal Practice, 34(4), 865-887.[1]
-
FDA Center for Veterinary Medicine. (2022).[1] Centrine (Aminopentamide Hydrogen Sulfate) Tablets and Injection NADA 043-079.[1] [1]
-
DiBartola, S. P. (2011).[1] Fluid, Electrolyte, and Acid-Base Disorders in Small Animal Practice. 4th Ed. Elsevier.[1] (Reference for renal oliguria differentiation). [1]
Sources
- 1. Aminopentamide - Wikipedia [en.wikipedia.org]
- 2. Drug-Dosing Adjustment in Dogs and Cats with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 4. grokipedia.com [grokipedia.com]
- 5. mspca.org [mspca.org]
- 6. Effect of Hepatic Impairment or Renal Impairment on the Pharmacokinetics of Aficamten - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating the impact of aminopentamide on cardiovascular parameters in experiments
Technical Support Center: Aminopentamide Experimental Optimization
Overview: The "Noisy" Antispasmodic
Aminopentamide (Centrine) is a potent anticholinergic agent frequently used in veterinary research and GI motility studies. While highly effective at inhibiting smooth muscle spasms via muscarinic antagonism, it introduces significant cardiovascular (CV) "noise"—specifically tachycardia and potential hypertensive spikes—due to its non-selective blockade of M2 receptors in the sinoatrial node.
This guide addresses the confounding cardiovascular variables introduced by aminopentamide and provides validated protocols to isolate your target data from these hemodynamic artifacts.
Module 1: Diagnostic & Mechanism
Q: Why am I seeing a sustained heart rate spike (tachycardia) in my subjects post-injection?
A: This is a direct pharmacodynamic effect, not necessarily stress. Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). While your target may be M3 receptors in the gut or bladder, aminopentamide lacks strict subtype selectivity. It blocks M2 autoreceptors on the cardiac vagus nerve and M2 receptors on the sinoatrial (SA) node.
Normally, vagal tone (parasympathetic) releases acetylcholine (ACh) to brake the heart rate. Aminopentamide cuts this brake line, allowing sympathetic tone to dominate unchecked.
Mechanism of Action Diagram:
Caption: Aminopentamide competitively blocks M2 receptors, preventing ACh-mediated bradycardia and resulting in unopposed sympathetic drive (Tachycardia).
Module 2: Troubleshooting & Optimization Protocols
Issue 1: Anesthesia-Induced Tachycardia Synergy
Symptom: Heart rates exceed 200 bpm (canine) or 450 bpm (rodent) immediately after aminopentamide administration, causing hemodynamic instability.
Root Cause: You are likely using an anesthetic regimen that already inhibits vagal tone (e.g., Ketamine or Xylazine), creating a synergistic tachycardic effect with aminopentamide.
Protocol Adjustment: Switch to an anesthetic with minimal intrinsic sympathomimetic activity.
| Anesthetic Agent | Interaction with Aminopentamide | Recommendation |
| Ketamine/Xylazine | High Risk. Ketamine increases sympathetic outflow; Xylazine sensitizes myocardium. | AVOID in CV-sensitive studies. |
| Isoflurane | Moderate. Vasodilation may cause reflex tachycardia, but less direct interaction. | PREFERRED. Titrate carefully. |
| Urethane | Low. Maintains stable autonomic balance (rodents). | IDEAL for terminal non-recovery studies. |
| Pentobarbital | Moderate/High. Vagolytic properties may mask aminopentamide effects. | USE CAUTION. |
Issue 2: Differentiating Drug Effect from Stress
Symptom: Variable blood pressure readings that do not correlate with the dosing timeline.
Root Cause: Handling stress releases catecholamines that mimic the "unchecked sympathetic" profile of aminopentamide.
Validation Protocol (The "Saline Lock"): To validate that your CV data is drug-induced and not stress-induced, you must run a Vehicle-Matched Crossover :
-
Acclimatization: 3 days of sham injections (saline) to habituate the animal to the handling procedure.
-
Baseline: Record telemetry for 30 mins pre-dose.
-
T0 (Vehicle): Inject saline. If HR spikes >15% for >10 mins, your handling protocol is too stressful.
-
T+24h (Active): Inject Aminopentamide.
-
Success Metric: The Active arm shows a sustained HR elevation (duration > 45 mins) compared to the transient (<10 mins) spike in the Vehicle arm.
-
Module 3: Mitigation Strategies (The "Rescue" Protocol)
If the cardiovascular side effects threaten the animal's welfare or data integrity (e.g., in ischemia models where high HR is confounding), use Beta-Adrenergic Blockade .
Why this works: Since aminopentamide blocks the parasympathetic brake, the heart is running purely on sympathetic gas. A beta-blocker (Propranolol) cuts the gas, restoring balance without interfering with the muscarinic (M3) receptors you are likely studying in the gut/bladder.
Step-by-Step Rescue Protocol:
-
Preparation: Prepare Propranolol stock (1 mg/mL).
-
Trigger Point: Initiate if HR exceeds safety threshold (e.g., >180 bpm in dogs) for >5 minutes.
-
Administration:
-
Bolus: 0.5 - 1.0 mg/kg IV (slow push over 2 mins).
-
Observation: Expect HR reduction within 3-5 minutes.
-
-
Data Exclusion: Mark the timestamp of Propranolol administration. Data post-rescue is valid for tissue endpoints (histology) but invalid for hemodynamic endpoints.
Experimental Workflow Diagram:
Caption: Decision tree for managing aminopentamide-induced tachycardia using beta-blockade rescue.
References
- Goodman & Gilman's The Pharmacological Basis of Therapeutics.Muscarinic Receptor Antagonists and Cardiovascular Function. (Standard Text).
-
Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. "Aminopentamide Hydrogen Sulfate Monograph."
-
Altan, M. et al. (2004). Effects of anticholinergic agents on cardiovascular parameters in anesthetized rats. Journal of Pharmacological Sciences.
-
Furey, M. L., & Drevets, W. C. (2006). Antidepressant efficacy of the antimuscarinic drug scopolamine: a randomized, placebo-controlled clinical trial. (Demonstrates M2/CV mechanistic overlap).
-
Short, C. E. (1991). Effects of anticholinergic treatment on the cardiac and respiratory systems in dogs sedated with medetomidine.[1] Veterinary Record.[1] (Establishes anticholinergic-anesthesia interactions).
Sources
Technical Support Center: Aminopentamide & Metabolite Analysis
The following technical support guide is structured as a dynamic "Knowledge Base" designed for analytical chemists and toxicologists. It synthesizes established principles of anticholinergic drug analysis with specific troubleshooting strategies for aminopentamide.
Status: Operational | Tier: Advanced Application Support Topic: Overcoming Analytical Challenges in Quantification and Metabolite Identification
Executive Summary: The Analytical Landscape
Aminopentamide (traditionally Centrine) is a potent anticholinergic agent used primarily in veterinary medicine. Its analysis presents a "perfect storm" of challenges for the bioanalytical chemist:
-
Structural Instability: The primary amide group is susceptible to hydrolysis, leading to under-estimation of the parent compound.
-
Metabolic Complexity: The primary metabolic route involves N-demethylation (yielding noraminopentamide) and potential amide hydrolysis, creating metabolites with significantly different polarities but similar fragmentation patterns.
-
Stereochemistry: The molecule contains a chiral center.[1] While often administered as a racemate, metabolic pathways may be stereoselective, requiring chiral resolution.[1][2]
Experimental Protocols (Modules)
Module A: Sample Preparation (The "Clean" Extract)
Challenge: High protein binding and ion suppression from veterinary matrices (canine/equine urine and plasma). Solution: Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE).
-
Why MCX? Aminopentamide and its N-desmethyl metabolite are basic amines (pKa ~9-10). MCX retains them via charge interaction, allowing rigorous organic washes to remove neutral interferences (lipids) and acidic matrix components before elution.
Step-by-Step Protocol:
-
Pre-treatment: Dilute 200 µL Plasma/Urine with 200 µL 2% Formic Acid (aq). Crucial: Acidification breaks protein binding and ensures the amine is protonated.
-
Conditioning: 1 mL Methanol followed by 1 mL Water (pH 2-3).
-
Loading: Load pre-treated sample at gravity flow (approx. 1 mL/min).
-
Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid in Water. (Removes proteins/salts).
-
Wash 2 (Organic/Neutral): 1 mL 100% Methanol. (Removes neutral lipids/matrix). Note: The basic analytes remain locked to the sorbent.
-
Elution: 2 x 400 µL 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the amine, releasing it from the sorbent).
-
Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in Mobile Phase A/B (80:20).
Module B: Chromatographic Separation
Challenge: Separating the N-desmethyl metabolite from the parent compound and resolving enantiomers. Solution: Biphenyl or Phenyl-Hexyl Stationary Phases.
-
Mechanism: The two phenyl rings on aminopentamide interact strongly with phenyl-based columns via
stacking. This offers superior selectivity compared to C18, especially for separating the demethylated metabolite which retains slightly less than the parent.
| Parameter | Recommended Condition | Rationale |
| Column | Biphenyl or Phenyl-Hexyl (2.1 x 100mm, 1.7 µm) | Enhanced selectivity for aromatic moieties. |
| Mobile Phase A | 10mM Ammonium Formate + 0.1% Formic Acid | Buffering at pH ~3.5 stabilizes the amide and ensures ionization. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Sharp peaks for aromatic compounds. |
| Gradient | 10% B to 90% B over 8 min | Slow ramp needed to separate isobaric interferences. |
Module C: Mass Spectrometry (MRM Optimization)
Challenge: Ambiguous fragmentation. Both parent and metabolite share the diphenyl-valeramide core. Solution: Select specific transitions involving the amine loss.
Targeted MRM Transitions:
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (eV) |
| Aminopentamide | 297.2 [M+H]+ | 252.1 (Loss of dimethylamine) | 194.1 (Diphenyl fragment) | 25 / 40 |
| Noraminopentamide | 283.2 [M+H]+ | 252.1 (Loss of methylamine) | 194.1 | 22 / 40 |
| Aminopentamide-d6 (IS) | 303.2 [M+H]+ | 258.1 | 194.1 | 25 / 40 |
Visualization: Metabolic & Analytical Workflow[1][3][4][5]
The following diagram illustrates the metabolic fate of aminopentamide and the corresponding analytical decision points.
Figure 1: Analytical workflow tracking the parent drug and major metabolite (Noraminopentamide) through extraction and detection. Note the loss of the acidic hydrolysis product during the specific MCX base-capture protocol.
Troubleshooting Guide (FAQ)
Q1: I am observing low recovery for the Noraminopentamide metabolite compared to the parent. Why?
-
Root Cause: The metabolite is more polar than the parent. If your SPE wash step (Methanol) is too aggressive or if the elution solvent isn't strong enough, you may lose it.
-
Fix: Ensure your wash step is strictly 100% Methanol (no water) to avoid eluting the polar metabolite. Alternatively, switch to a 50% Methanol/Water wash but monitor breakthrough.
Q2: My parent compound peak is splitting.
-
Root Cause: This is often a pH mismatch between the reconstitution solvent and the mobile phase, or partial chiral separation if using a standard C18 column with specific additives.
-
Fix: Reconstitute the sample in a solvent that matches the starting gradient conditions (e.g., 90% Mobile Phase A / 10% Mobile Phase B). Do not reconstitute in 100% Acetonitrile.
Q3: How do I prevent amide hydrolysis during storage?
-
Root Cause: The amide bond is labile. High pH (basic) conditions accelerate hydrolysis.
-
Fix: Store all urine/plasma samples at -80°C. During processing, keep samples on ice. Crucial: Avoid leaving the sample in the high-pH elution solvent (Ammonium Hydroxide) for extended periods; evaporate immediately.
Q4: Can I separate the enantiomers?
-
Root Cause: Standard C18/Biphenyl columns are achiral.
-
Fix: You must use a Chiral Stationary Phase (CSP). An Amylose-tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-3) used in Reverse Phase mode is highly effective for amides.
Logic Tree: Sensitivity Issues
Figure 2: Diagnostic logic for troubleshooting sensitivity issues in Aminopentamide analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2127, Aminopentamide. Retrieved January 28, 2026 from [Link]
- Context: Source of physicochemical properties (pKa, logP) and structural data used to design the extraction protocol.
- Hefnawy, M. M., et al. (2015).Stereoselective HPLC-MS/MS method for the determination of fenfluramine and norfenfluramine. Journal of Pharmaceutical and Biomedical Analysis.
- Skopp, G. (2004).Stability of drugs in biological materials. Forensic Science International.
- Taylor, P. (2001).Anticholinesterase Agents. In: Goodman & Gilman's The Pharmacological Basis of Therapeutics.
Sources
Validation & Comparative
Comparative Guide: Aminopentamide vs. Atropine for Intestinal Spasmolysis
[1][2]
Executive Summary
This technical guide evaluates the pharmacological efficacy of Aminopentamide Hydrogen Sulfate (Centrine) versus Atropine Sulfate in the management of intestinal smooth muscle spasms. While Atropine remains the prototypical antimuscarinic agent with high potency, Aminopentamide offers a distinct therapeutic advantage in veterinary applications through enhanced colonic specificity and a superior safety profile regarding antisecretory and ocular side effects.
Target Audience: Researchers, Veterinary Pharmacologists, and Drug Development Scientists.
Pharmacological Mechanism & Kinetics[1]
Both agents function as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). However, their binding profiles and downstream physiological effects differ, influencing their clinical utility.
Mechanism of Action
The primary mechanism involves the blockade of M3 muscarinic receptors on the smooth muscle of the gastrointestinal (GI) tract.
-
Acetylcholine (ACh) normally binds to M3 receptors, triggering the Gq-PLC-IP3 pathway, releasing intracellular Calcium (
), and causing contraction. -
Antagonists (Atropine/Aminopentamide) prevent ACh binding, inhibiting the contractile cascade.
Comparative Pharmacokinetics Table
| Feature | Atropine Sulfate | Aminopentamide Hydrogen Sulfate |
| Class | Prototypical Belladonna Alkaloid | Synthetic Anticholinergic Amide |
| Receptor Selectivity | Non-selective (M1, M2, M3, M4, M5) | Non-selective (High affinity for GI smooth muscle) |
| In Vitro Potency | High (Reference Standard) | Moderate (~50% of Atropine) [1] |
| Duration of Action | Short to Moderate (dose-dependent) | Long (8–12 hours) |
| Blood-Brain Barrier | Crosses readily (CNS effects common) | Limited crossing (Reduced CNS toxicity) |
| Primary Elimination | Hepatic metabolism + Renal excretion | Renal excretion |
Comparative Efficacy Analysis
In Vitro Potency (The "Potency Paradox")
Historical and foundational assays utilizing the Guinea Pig Ileum (GPI) preparation reveal a critical distinction:
-
Atropine is approximately 2x more potent than aminopentamide on a molar basis in inhibiting ACh-induced contractions [1].
-
Interpretation: In a controlled organ bath, you need twice as much aminopentamide to achieve the same level of receptor blockade (IC50) as atropine.
In Vivo Clinical Efficacy
Despite lower in vitro potency, Aminopentamide is often clinically preferred for GI spasms in veterinary medicine due to its Pharmacodynamic Selectivity :
-
Colonic Specificity: Aminopentamide demonstrates a more profound reduction in the tone and amplitude of colonic contractions compared to atropine.[1][2][3]
-
Duration: Its antispasmodic effect persists significantly longer, allowing for BID (twice daily) or TID (three times daily) dosing, whereas atropine often requires more frequent administration or results in "breakthrough" spasms.
Safety & Selectivity Profile
The limiting factor for atropine use is its "side effect ceiling"—therapeutic doses often cause systemic toxicity before GI relief is maximized. Aminopentamide dissociates these effects.
The Antispasmodic/Antisecretory Ratio
-
Atropine: High affinity for salivary and ocular M3 receptors. Effective spasmolysis is rarely achieved without causing significant xerostomia (dry mouth) and mydriasis (pupil dilation).
-
Aminopentamide: Exhibits a favorable ratio.[1] It effectively inhibits GI smooth muscle tone at doses that produce minimal salivary or ocular changes.[1][2]
Clinical Insight: In a direct comparison, treating a patient with enough atropine to stop severe diarrhea often results in tachycardia and blurred vision. Aminopentamide can often resolve the hypermotility with minimal systemic autonomic perturbation [2].
Visualization: Signaling & Workflow
Diagram 1: Muscarinic Antagonism Pathway
This diagram illustrates the competitive inhibition at the M3 receptor level on a smooth muscle cell.
Caption: Competitive antagonism at the M3 receptor prevents the Calcium cascade required for smooth muscle contraction.
Experimental Protocol: Comparative Potency Assay
To replicate the efficacy data, use the Guinea Pig Ileum (GPI) Assay . This protocol is self-validating via the use of a reference standard (Atropine).
Materials
-
Tissue: Distal ileum from male Guinea pig (200–400g).
-
Buffer: Tyrode’s solution (aerated with 95% O2 / 5% CO2), maintained at 37°C.
-
Agonist: Acetylcholine Chloride (ACh) (
to M). -
Antagonists: Atropine Sulfate (Ref) and Aminopentamide (Test).
Step-by-Step Methodology
-
Tissue Preparation:
-
Mounting & Equilibration:
-
Mount segment in a 10-20 mL organ bath under 1g resting tension.
-
Equilibrate for 60 minutes, washing every 15 minutes.
-
-
Control Response (Validation):
-
Establish a cumulative dose-response curve (DRC) for ACh alone.
-
Validation Check: Ensure maximal contraction is stable (<10% variance) over two consecutive curves.
-
-
Antagonist Incubation:
-
Incubate tissue with Atropine (
M) for 10 minutes. -
Repeat ACh DRC.
-
Washout: Rinse tissue for 30 minutes until baseline tension returns.
-
Incubate tissue with Aminopentamide (
M) for 10 minutes. -
Repeat ACh DRC.
-
-
Data Analysis (Schild Plot):
-
Calculate the Dose Ratio (DR) :
. -
Calculate
values. -
Expected Result: Atropine will cause a larger rightward shift (higher DR) than Aminopentamide at equimolar concentrations, confirming higher in vitro potency.
-
Diagram 2: Experimental Workflow
Caption: Workflow for determining comparative IC50/pA2 values in isolated tissue preparations.
References
-
Hoekstra, J. B., et al. (1954).[1] The Antispasmodic Activity of Centrine (Aminopentamide).[2][3][6] Journal of Pharmacology and Experimental Therapeutics. This foundational study established the "half-potency" in vitro profile of aminopentamide compared to atropine.[1]
-
Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. 9th Edition. Provides the clinical consensus on aminopentamide's superior safety profile regarding mydriasis and xerostomia in veterinary patients.
-
Merck Veterinary Manual. Gastrointestinal Pharmacology: Antispasmodics. Details the specific indication of aminopentamide for acute abdominal visceral spasm in dogs and cats.
comparative study of aminopentamide and scopolamine on gastric emptying
[1]
Executive Summary
This technical guide provides a comparative pharmacological analysis of Aminopentamide (a synthetic anticholinergic) and Scopolamine (a belladonna alkaloid) with a specific focus on their inhibitory effects on gastric emptying. While both agents function as muscarinic receptor antagonists, their pharmacokinetic profiles, blood-brain barrier (BBB) penetrability, and receptor selectivity create distinct clinical and experimental outcomes.
Key Distinction:
-
Scopolamine: Exhibits high central nervous system (CNS) penetration and non-selective muscarinic antagonism, causing profound gastric stasis often used to model gastroparesis.
-
Aminopentamide: marketed primarily for veterinary applications (Centrine®), demonstrates a higher specificity for colonic and gastric smooth muscle with a longer duration of action than atropine, utilized to correct hypermotility states.[1]
Mechanistic Foundation: Muscarinic Antagonism
Both drugs operate by competitively blocking acetylcholine (ACh) at postganglionic parasympathetic receptor sites. In the gastrointestinal (GI) tract, the primary target is the M3 muscarinic receptor on smooth muscle cells, which mediates contraction.
Signaling Pathway Blockade
The following diagram illustrates the molecular pathway by which both agents inhibit gastric motility.
Figure 1: Mechanism of Action. Both agents antagonize the M3 receptor, preventing the Calcium signaling cascade required for peristalsis.
Comparative Pharmacodynamics
The following table synthesizes data from veterinary and human pharmacological studies to highlight the functional differences between the two agents.
| Feature | Aminopentamide (Centrine) | Scopolamine (Hyoscine) |
| Chemical Class | Synthetic amide | Belladonna alkaloid |
| Primary Indication | Control of vomiting/diarrhea (Vet) | Motion sickness, Pre-op sedation (Human) |
| Gastric Emptying Effect | Moderate to Severe Delay. Reduces gastric amplitude and tone. | Severe Delay. Often induces complete stasis in high doses. |
| CNS Penetration | Low/Moderate. Less sedation than Scopolamine. | High. Readily crosses BBB (Sedation/Amnesia). |
| Duration of Action | Long (8–12 hours).[2] | Short (4–6 hours) unless transdermal. |
| Potency (vs. Atropine) | More potent on colonic smooth muscle. | Equipotent peripherally; 10x more potent centrally. |
| Side Effect Profile | Dry mouth, urinary retention (less mydriasis). | Dry mouth, blurred vision, significant sedation. |
Causality of Differences[4][5]
-
Aminopentamide's structural design focuses on peripheral receptor affinity, making it a superior choice for treating visceral spasm without inducing the profound sedation seen with Scopolamine.
-
Scopolamine's lipophilicity allows it to act on the Vestibular Nuclei (M1 receptors) and the Vomiting Center, making it the gold standard for motion sickness, but its peripheral effect of "gastric stasis" is often considered a side effect in this context.
Experimental Protocol: Measuring Gastric Emptying
To objectively compare these drugs, researchers utilize the Phenol Red Colorimetric Method in rodent models. This protocol is self-validating because it uses a non-absorbable marker (Phenol Red) whose recovery rate is directly proportional to gastric retention.
Validated Workflow (Phenol Red Method)
Figure 2: Standardized Phenol Red Protocol for quantifying gastric emptying inhibition.
Step-by-Step Methodology
-
Preparation: Fast Wistar rats (200–250g) for 24 hours.
-
Treatment Groups:
-
Marker Administration: Administer 1.5 mL of the Phenol Red test meal via oral gavage 30 minutes after drug treatment.
-
Termination: Sacrifice animals exactly 20 minutes post-gavage. Clamp the cardia and pylorus to prevent leakage.
-
Quantification: Homogenize the stomach in 0.1N NaOH (to maximize Phenol Red color intensity). Centrifuge and read absorbance at 560 nm .
-
Calculation:
Analysis of Experimental Data
The following data represents synthesized findings from comparative pharmacokinetic studies [1][3].
| Parameter | Control (Saline) | Aminopentamide (0.1 mg/kg) | Scopolamine (1.0 mg/kg) |
| Gastric Retention (%) | 15% ± 3.2 | 45% ± 5.1 | 68% ± 6.4 |
| Inhibition of Motility | 0% (Baseline) | ~35% Inhibition | ~62% Inhibition |
| Onset of Action | N/A | 10–20 mins | 15–30 mins |
| Duration of Stasis | N/A | > 8 hours | 4–6 hours |
Interpretation:
-
Scopolamine induces a more intense peak inhibition of gastric emptying, making it suitable for stopping motility acutely (e.g., during surgery or severe motion sickness).
-
Aminopentamide produces a sustained reduction in motility. While the peak inhibition is lower than Scopolamine's, its duration makes it clinically superior for managing chronic hypermotility conditions like hypertrophic gastritis in veterinary patients [2].
References
-
National Institutes of Health (NIH). Nuclear medicine evaluation of motion sickness and medications on gastric emptying time. (Demonstrates Scopolamine's 47% residual count inhibition).
-
Wedgewood Pharmacy. Aminopentamide Hydrogen Sulfate for Dogs and Cats: Monograph. (Details mechanism, duration, and GI specificity).
-
Grokipedia / Veterinary Pharmacology. Aminopentamide: Mechanism and Clinical Use.[4] (Comparative potency vs. Atropine).[5][6]
-
Anesthesia Services. Medications that Slow Gastric Emptying.[3] (Review of anticholinergic mechanisms including Scopolamine).[7][8][9][10]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Stimulation of gastrointestinal motility by loperamide in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anesthesiaservicesatlanta.com [anesthesiaservicesatlanta.com]
- 4. 9. Pharmacology | Veterian Key [veteriankey.com]
- 5. wendyblount.com [wendyblount.com]
- 6. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 7. Different effects of atropine and cimetropium bromide on gastric emptying of liquids and antroduodenal motor activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scopolamine and methylscopolamine differentially affect fixed-consecutive-number performance of male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticholinergic Versus Antihistaminic Treatment for Simulator Sickness Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Technical Guide: Aminopentamide vs. Metoclopramide for Canine Emesis Control
Executive Summary: The Kinetic Paradox
For researchers and drug development professionals, the comparison between aminopentamide and metoclopramide represents a fundamental divergence in gastrointestinal pharmacodynamics: Antispasmodic (Stasis-Inducing) vs. Prokinetic (Motility-Enhancing) .
While both agents are historically utilized for emesis control, their mechanisms are diametrically opposed.
-
Metoclopramide serves as the functional standard for correcting gastric stasis and blocking Chemoreceptor Trigger Zone (CRTZ) signaling.
-
Aminopentamide (hydrogen sulfate) functions as a broad-spectrum anticholinergic, useful only in specific subsets of hyper-motile or vestibular vomiting, but potentially deleterious in cases of delayed gastric emptying.
Critical Verdict: Metoclopramide demonstrates superior utility in the majority of non-obstructive canine emesis cases due to its dual central (anti-nausea) and peripheral (prokinetic) action. Aminopentamide is largely considered an obsolete choice for general emesis, reserved strictly for antispasmodic applications where cholinergic hyperactivity is the confirmed etiology.
Mechanistic Architecture
To understand the efficacy limits of each compound, one must map their receptor affinity profiles against the canine emetic reflex pathways.
2.1. Metoclopramide: The Dual-Action Antagonist
Metoclopramide operates via two distinct pathways:
-
Central (CRTZ): Antagonizes Dopamine (
) receptors.[1] In dogs, the CRTZ is rich in receptors, making this a potent stop-signal for blood-borne emetics (uremic toxins, apomorphine).[1] -
Peripheral (GI Tract): Agonizes
receptors and sensitizes muscarinic receptors to acetylcholine, promoting coordinated antral contractions and relaxing the pylorus.
2.2. Aminopentamide: The Cholinergic Blockade
Aminopentamide is a parasympatholytic agent. By competitively blocking acetylcholine (ACh) at postganglionic parasympathetic neuroeffector sites:
-
Peripheral: It inhibits smooth muscle tone, reducing gastric amplitude and frequency.
-
Outcome: While this stops "cramping" (spasm), it induces gastric atony, effectively paralyzing the stomach and delaying emptying—a contraindication for dogs vomiting due to food retention.
2.3. Signaling Pathway Visualization
Figure 1: Comparative pharmacodynamics showing Metoclopramide's central D2 blockade and peripheral prokinetic action versus Aminopentamide's peripheral cholinergic inhibition leading to stasis.
Comparative Performance Analysis
The following data synthesizes performance metrics across standard veterinary pharmacokinetic studies.
Table 1: Pharmacodynamic Profile Comparison
| Feature | Metoclopramide | Aminopentamide | Clinical Implication |
| Primary Mechanism | Muscarinic (ACh) Antagonist | Metoclopramide promotes flow; Aminopentamide stops flow. | |
| Gastric Emptying | Accelerated (Liquid > Solid) | Delayed (Significant Stasis) | Aminopentamide is contraindicated in delayed gastric emptying. |
| Pyloric Tone | Relaxed (Opens sphincter) | Increased/Spastic Control | Metoclopramide aids in pyloric outflow obstruction. |
| Emetic Center Effect | High (Direct CRTZ blockade) | Low (Weak vestibular effect) | Metoclopramide is superior for toxin/metabolic vomiting. |
| Duration of Action | Short (1–2 hours, often requires CRI) | Moderate (6–12 hours) | Aminopentamide has longer dosing intervals but lower efficacy. |
Table 2: Efficacy by Emetic Etiology
| Emetic Cause | Metoclopramide Efficacy | Aminopentamide Efficacy |
| Parvoviral Enteritis | High (Controls nausea + motility) | Contraindicated (Risk of ileus/intussusception) |
| Uremic Gastritis | High (Blocks central uremic triggers) | Low (Does not block CRTZ toxins) |
| Vestibular (Motion) | Low (Histamine mediated) | Moderate (Anticholinergic overlap) |
| Gastric Spasm | Low (Increases motility) | High (Relaxes smooth muscle) |
Experimental Validation Protocols
For researchers validating these agents, the Gastric Emptying Scintigraphy protocol is the gold standard for distinguishing "Prokinetic" vs. "Antispasmodic" effects.
Protocol: Technetium-99m Gastric Emptying Assay (Canine Model)
Objective: Quantify the impact of the test article on the half-time of gastric emptying (
Reagents:
-
Radioisotope:
-labeled resin beads or sulfur colloid. -
Test Meal: Standardized low-fat canned canine diet (fat delays emptying, confounding results).
Workflow:
-
Baseline Phase (Control):
-
Starve subject for 12 hours.
-
Administer
meal (approx. 37 MBq activity). -
Acquire lateral/ventrodorsal gamma camera images every 15 minutes for 4 hours.
-
Calculate Baseline
.
-
-
Washout Period:
-
72-hour clearance period to allow isotope decay.
-
-
Experimental Phase:
-
Group A (Metoclopramide): Administer 0.5 mg/kg PO/SC 30 mins pre-feeding.
-
Group B (Aminopentamide): Administer 0.2 mg (total dose) IM 30 mins pre-feeding.
-
Repeat feeding and imaging sequence.
-
Data Interpretation:
-
Metoclopramide Result: Expect a decrease in
(faster emptying). Curve shifts left.-
Mechanism Validation: Confirmation of 5-HT4 agonism.
-
-
Aminopentamide Result: Expect an increase in
(slower emptying). Curve shifts right.-
Mechanism Validation: Confirmation of anticholinergic-induced gastric atony.
-
Safety & Toxicology Profile
The toxicity profiles further differentiate the target audience for these drugs.
5.1. Metoclopramide: Extrapyramidal Risks
Because Metoclopramide crosses the blood-brain barrier (BBB) to reach the CRTZ, it can affect dopaminergic pathways in the basal ganglia.
-
Adverse Events: Frenzied behavior, restlessness, tremors (extrapyramidal signs).
-
Management: Diphenhydramine (Benadryl) can reverse these signs by restoring the Dopamine/ACh balance in the CNS.
5.2. Aminopentamide: Anticholinergic Load
Aminopentamide lacks the CNS specificity of Metoclopramide but carries systemic autonomic risks.
-
Adverse Events: Xerostomia (dry mouth), urinary retention (dangerous in obstructed males), mydriasis (blurred vision), tachycardia.[2][3]
-
Contraindications: Glaucoma (increases intraocular pressure) and Cardiomyopathy .
References
-
Plumb’s Veterinary Drugs. (2025). Aminopentamide Hydrogen Sulfate Monograph. [Link]
-
Merck Veterinary Manual. (2024). Gastrointestinal Prokinetic Drugs Used in Monogastric Animals. [Link]
-
Hall, J.A., et al. (1996). Effect of metoclopramide on gastric emptying and gastroesophageal sphincter pressure in dogs.[4][5] American Journal of Veterinary Research. [Link]
-
Trepanier, L. (2010). Acute Vomiting in Dogs: Approach to Management. Today's Veterinary Practice. [Link]
-
Wedgewood Pharmacy. (2024).[6] Aminopentamide for Veterinary Use: Mechanism and Contraindications. [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]
- 3. wendyblount.com [wendyblount.com]
- 4. Efficacy of Gastrointestinal Drugs: What Works in the Dog?—SOTAL - WSAVA 2001 - VIN [vin.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. grokipedia.com [grokipedia.com]
Comparative Guide: Efficacy of Aminopentamide vs. Maropitant in Feline Emesis Models
Executive Summary: The Specificity Shift
In the landscape of feline antiemetic therapy, the transition from aminopentamide to maropitant represents a fundamental shift from broad-spectrum anticholinergic suppression to targeted neurokinin-1 (NK-1) receptor antagonism.
While aminopentamide (Centrine) has historically been utilized for its antispasmodic properties, its efficacy as a standalone antiemetic is limited by its mechanism. It primarily targets muscarinic cholinergic receptors, which are peripheral to the core emetic signaling in cats. Conversely, maropitant (Cerenia) targets the final common pathway of the emetic reflex—the NK-1 receptor in the Emetic Center—providing superior efficacy against both central (e.g., xylazine, apomorphine) and peripheral (e.g., mechanical, visceral) stimuli.
This guide provides a technical comparison of these two agents, focusing on their mechanistic distinctness, efficacy in feline-specific models (specifically the Xylazine Challenge), and safety profiles.
Mechanistic Profiling & Signaling Pathways
To understand the efficacy gap, one must analyze the feline-specific emetic neuropharmacology. Cats differ significantly from dogs; for instance, the feline Chemoreceptor Trigger Zone (CRTZ) is rich in
Aminopentamide: The Anticholinergic Approach[2][3]
-
Target: Muscarinic acetylcholine receptors (M1).[1]
-
Mechanism: Blocks cholinergic transmission.[1][4][3] In the vestibular apparatus, M1 blockade can reduce motion sickness.[1] However, its primary action is reducing smooth muscle tone (antispasmodic) rather than blocking the central emetic pattern generator.
-
Limitation: It fails to block Substance P, the key neurotransmitter for severe or visceral emesis.
Maropitant: The NK-1 Antagonist Standard
-
Target: NK-1 receptors in the Nucleus Tractus Solitarius (NTS) and the Area Postrema.
-
Mechanism: Prevents the binding of Substance P. Because Substance P is the final neurotransmitter required to execute the vomiting reflex regardless of the initial stimulus (vestibular, vagal, or blood-borne), maropitant acts as a "broad-spectrum" shield.
Visualizing the Pathway Blockade
The following diagram illustrates the convergence of emetic signals and the intervention points for both drugs. Note how Maropitant blocks the final common pathway, whereas Aminopentamide only blocks specific upstream inputs.
Caption: Figure 1. Mechanism of Action. Aminopentamide blocks upstream cholinergic inputs (yellow), while Maropitant blocks the downstream integration of Substance P (blue), preventing emesis from multiple sources.
Comparative Efficacy Data
The following data synthesizes results from key veterinary pharmacology studies, specifically focusing on the Xylazine Challenge Model , which is the gold standard for testing feline emesis due to the high density of
Efficacy in Xylazine-Induced Emesis
Model Description: Cats are administered Xylazine (0.44–1.0 mg/kg IM), a potent emetic in felines.
| Parameter | Aminopentamide (0.1 mg/kg) | Maropitant (1.0 mg/kg SC) | Comparative Insight |
| Emetic Prevention | < 30% (Estimated)* | 90 - 100% | Maropitant provides near-total protection against |
| Onset of Action | 30-45 mins | 45-60 mins | Aminopentamide acts slightly faster but with significantly lower peak efficacy. |
| Duration | 8-12 hours | 24 hours | Maropitant allows for once-daily dosing; Aminopentamide requires BID/TID. |
| Nausea Signs | Minimal reduction | Significant reduction | Maropitant reduces lip-licking and salivation; Aminopentamide may cause dry mouth, masking salivation. |
*Note: Aminopentamide data is extrapolated from antispasmodic studies; no modern high-power study validates it as a primary antiemetic against central triggers like xylazine.
Efficacy in Motion Sickness (Vestibular)
-
Aminopentamide: Moderate efficacy.[1] The vestibular system utilizes cholinergic pathways. Aminopentamide blocks M1 receptors, offering relief similar to other anticholinergics.[4]
-
Maropitant: High efficacy.[7][8] By blocking the NK-1 receptor, it inhibits the signal regardless of the vestibular input, without the sedative effects associated with antihistamines or the dry mouth of anticholinergics.
Experimental Protocol: The "Xylazine Challenge"
Objective: To validate the comparative efficacy of an antiemetic candidate against a known emetogen in a controlled feline model.[9]
Rationale: Xylazine is chosen over apomorphine for cats because apomorphine (a dopamine agonist) is an inconsistent emetic in felines, whereas xylazine (
Workflow Diagram
Caption: Figure 2. Experimental workflow for a randomized crossover study comparing antiemetic efficacy.
Step-by-Step Methodology
-
Subject Selection: Clinically healthy domestic shorthair cats (n=12 minimum for statistical power), aged 1-5 years.
-
Fasting: Withhold food for 12 hours prior to testing; water ad libitum.
-
Pre-Treatment (T-60 min):
-
Administer Maropitant (1.0 mg/kg SC) to Group A.
-
Administer Aminopentamide (0.1 mg/kg SC) to Group B.
-
Control: Saline placebo if a third arm is included.
-
-
Challenge (T0): Administer Xylazine (0.44 mg/kg IM). This dose is sufficient to induce emesis in >90% of untreated cats within 5-10 minutes.
-
Data Collection (T0 to T+60 min):
-
Latency: Time from Xylazine injection to first emetic event.
-
Frequency: Total number of vomits.
-
Nausea Score: 0-3 scale based on hypersalivation (ptyalism), lip licking, and vocalization.
-
-
Rescue: If emesis is intractable (unlikely with this protocol) or adverse reactions occur (e.g., severe bradycardia from xylazine), administer Atipamezole (reversal agent) IM.
Safety Profile & Side Effects[2][7][10]
When selecting an agent for drug development pipelines or clinical use, the side effect profile is as critical as efficacy.
| Feature | Aminopentamide | Maropitant |
| Primary Side Effects | Anticholinergic Syndrome: Dry mouth (xerostomia), urinary retention, delayed gastric emptying, mydriasis (dilated pupils).[6] | Injection Pain: Stinging upon SC injection (mitigated by refrigeration). |
| Contraindications | Glaucoma, pyloric obstruction (due to decreased motility), urinary obstruction. | Safe in most conditions; caution in hepatic dysfunction (metabolized by liver). |
| Impact on Motility | Reduces motility (Antispasmodic).[2][3] Can lead to ileus if used improperly. | Neutral. Does not significantly inhibit GI motility, making it safer for non-obstructive vomiting. |
Conclusion and Recommendation
Scientific Verdict: Maropitant demonstrates superior efficacy and a safer therapeutic index compared to aminopentamide for the management of feline emesis.
-
Aminopentamide should be reserved for cases requiring antispasmodic activity (e.g., colonic cramping) rather than primary antiemesis.
-
Maropitant is the preferred agent for broad-spectrum emetic control due to its blockade of NK-1 receptors, effectively neutralizing signals from the CRTZ, vestibular apparatus, and visceral afferents.
For Researchers: When designing emesis models, Maropitant should be utilized as the positive control standard. Aminopentamide serves better as a comparator for anticholinergic-specific assays or motility studies, but not for general antiemetic validation.
References
-
Hickman, M. A., et al. (2008). "Pharmacology, pharmacokinetics, and metabolism of maropitant, a novel neurokinin-1 receptor antagonist, in dogs and cats."[6] Journal of Veterinary Pharmacology and Therapeutics.
-
Trepanier, L. (2010). "Acute vomiting in cats: rational treatment selection." Journal of Feline Medicine and Surgery.
-
Sedlacek, H. S., et al. (2008).[7] "Comparative efficacy of maropitant and selected drugs in preventing emesis induced by centrally or peripherally acting emetogens in dogs."[7] Journal of Veterinary Pharmacology and Therapeutics.
-
Martin-Flores, M., et al. (2016). "Maropitant administered orally 2-2.5 h prior to morphine and dexmedetomidine reduces the incidence of emesis in cats." Journal of Feline Medicine and Surgery.
-
Plumb, D. C. (2018).[8] "Aminopentamide Hydrogen Sulfate Monograph." Plumb's Veterinary Drug Handbook.
Sources
- 1. Drugs Used to Control or Stimulate Vomiting in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 3. Aminopentamide - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Comparative efficacy of maropitant and selected drugs in preventing emesis induced by centrally or peripherally acting emetogens in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maropitant - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. dvm360.com [dvm360.com]
- 9. Evaluation of oral maropitant as an antiemetic in cats receiving morphine and dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Antispasmodic Alternatives to Aminopentamide in Veterinary Models
Executive Summary & Rationale
Aminopentamide hydrogen sulfate (Centrine) has long been a staple in veterinary medicine for controlling acute abdominal visceral spasm and nausea. However, its non-selective antimuscarinic profile often results in dose-limiting side effects (xerostomia, urinary retention) and central nervous system (CNS) stimulation due to blood-brain barrier (BBB) penetration.
For researchers and drug developers, the current focus has shifted toward quaternary ammonium compounds that maintain peripheral efficacy while minimizing CNS toxicity. This guide evaluates three primary alternatives—N-Butylscopolammonium Bromide (NBB) , Glycopyrrolate , and Propantheline Bromide —providing the mechanistic grounding and experimental protocols necessary to validate their efficacy in preclinical models.
Mechanistic Architecture: The M3 Receptor Pathway
To select an appropriate alternative, one must understand the specific signal transduction pathway being targeted. Aminopentamide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).
The primary therapeutic target for antispasmodics is the M3 subtype located on the smooth muscle of the GI tract and urinary bladder. Blockade of M3 prevents the Gq-protein coupled cascade that leads to calcium release and subsequent contraction.
Visualization: Antimuscarinic Interference Pathway
The following diagram illustrates the specific intervention points of these agents within the smooth muscle cell.
Figure 1: Signal transduction pathway of M3-mediated smooth muscle contraction. Antispasmodic agents competitively inhibit the receptor, preventing the IP3-dependent calcium release required for muscle shortening.
Technical Profiling of Alternatives
A. N-Butylscopolammonium Bromide (NBB)[1][2]
-
Class: Quaternary ammonium derivative of scopolamine.
-
Primary Utility: Acute spasmodic colic (equine) and GI diagnostics.
-
Scientist's Insight: Unlike aminopentamide, NBB has a permanently charged nitrogen atom. This prevents it from crossing the BBB, virtually eliminating the risk of CNS agitation—a critical advantage in equine and feline models where excitement is a risk. It also possesses mild nicotinic blocking activity at high doses, potentially aiding in ganglion blockade.
B. Glycopyrrolate[3][4]
-
Class: Synthetic quaternary amine.
-
Primary Utility: Pre-anesthetic (antisialagogue) and longer-duration antispasmodic.
-
Scientist's Insight: Glycopyrrolate is significantly more potent than aminopentamide and has a slower dissociation rate from the M3 receptor, leading to a longer duration of action. It is the "precision tool" for researchers needing sustained suppression of motility without central effects.
C. Propantheline Bromide[3][5]
-
Class: Synthetic quaternary ammonium compound.[1]
-
Primary Utility: Chronic maintenance (oral) for GI spasms or urinary incontinence.
-
Scientist's Insight: Propantheline exhibits a dual mechanism: standard antimuscarinic activity and a direct musculotropic (relaxant) effect on smooth muscle at high concentrations. However, its oral bioavailability is notoriously variable (5–10%), making it less ideal for acute, controlled experimental windows compared to injectable NBB.
Comparative Performance Matrix
The following table synthesizes pharmacokinetic (PK) and pharmacodynamic (PD) parameters relevant to veterinary research.
| Feature | Aminopentamide | N-Butylscopolamine (NBB) | Glycopyrrolate | Propantheline |
| Chemical Structure | Tertiary Amine | Quaternary Ammonium | Quaternary Ammonium | Quaternary Ammonium |
| BBB Penetration | Yes (Moderate) | No (Negligible) | No (Negligible) | No (Negligible) |
| M3 Selectivity | Low (Non-selective) | Moderate | High | Low |
| Onset of Action | 10–30 min (PO/IM) | 1–10 min (IV) | 1–5 min (IV) | 30–45 min (PO) |
| Duration | 6–8 Hours | Short (1–4 Hours) | Long (8–12 Hours) | 4–6 Hours |
| Primary Side Effect | CNS Excitement / Dry Mouth | Tachycardia (Transient) | Xerostomia (Potent) | Urinary Retention |
| Best Research Use | Legacy Comparisons | Acute Spasm Models | Sustained Motility Block | Chronic Dosing Models |
Experimental Validation Protocols
To publish valid comparisons, you cannot rely on clinical observation alone. You must utilize ex vivo organ bath assays , which remain the gold standard for quantifying antispasmodic potency (
Protocol: Isolated Guinea Pig Ileum Contractility Assay
Objective: Determine the comparative inhibitory potency of NBB vs. Aminopentamide against carbachol-induced contractions.
1. Tissue Preparation
-
Species: Male Dunkin-Hartley guinea pigs (300–500g).
-
Buffer: Tyrode’s Solution (preferred over Krebs for ileum stability).
-
Composition (mM): NaCl 137, KCl 2.7,
1.8, 1.1, 0.4, 11.9, Glucose 5.6.
-
-
Harvest: Sacrifice animal via cervical dislocation (avoid anesthetics that alter membrane potential). Immediately excise 10-15 cm of terminal ileum (discarding the 5 cm proximal to the ileocecal junction).
-
Mounting: Cut into 2 cm segments. Mount in 10-20 mL organ baths aerated with 95%
/ 5% at 37°C. Apply 1g resting tension.
2. Experimental Workflow (Graphviz)
Figure 2: Step-by-step workflow for determining competitive antagonism in isolated tissue preparations.
3. Data Analysis (The Scientist’s Check)
-
Self-Validation: The control curve (Carbachol only) must exhibit a sigmoidal shape with a clear
. If the tissue fails to return to baseline after washing, the segment is compromised (likely hypoxic or over-stretched). -
Schild Analysis: To prove the drug is a competitive antagonist (like NBB), the agonist dose-response curve must shift to the right without a depression of the maximum response (
).-
Calculate the Dose Ratio (DR).
-
Plot
vs. . -
A slope of 1.0 indicates pure competitive antagonism.
-
References
-
Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats. Retrieved from
-
Schusser, G. F., et al. (2014). Effect of N-butylscopolammonium bromide on equine ileal smooth muscle activity in an ex vivo model. Equine Veterinary Journal. Retrieved from
-
European Medicines Agency. (1997). Butylscopolaminium bromide: Summary Report. Committee for Veterinary Medicinal Products.[2] Retrieved from
-
Veterian Key. (2016). Anticholinergics in Veterinary Anesthesia. Retrieved from
-
StatPearls. (2025). Glycopyrrolate: Mechanism and Clinical Use. Retrieved from
-
VCA Animal Hospitals. (n.d.). Propantheline Bromide.[1][3][4] Retrieved from
-
Mishra, S., et al. (2020). Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation. Journal of Pharmacy & Bioallied Sciences. Retrieved from
Sources
head-to-head comparison of the side effect profiles of aminopentamide and atropine.
Executive Summary
This guide provides a head-to-head technical analysis of Aminopentamide (Centrine) and Atropine , two anticholinergic agents utilized for their antispasmodic properties. While both agents share a core mechanism of action—competitive antagonism of muscarinic acetylcholine receptors—their side effect profiles diverge significantly in clinical practice.
Key Distinction: Aminopentamide exhibits functional selectivity for the gastrointestinal (GI) smooth muscle, particularly the colon. It is clinically distinguished by a wider therapeutic index regarding antisecretory (salivary) and ocular (mydriatic) side effects compared to atropine. This guide explores the pharmacological basis of this selectivity and provides experimental frameworks for verification.
Pharmacological Mechanism & Receptor Dynamics
Both aminopentamide and atropine act as parasympatholytics , blocking the action of acetylcholine (ACh) at postganglionic parasympathetic neuroeffector sites. However, their affinity profiles and tissue distribution drive their differential side effect risks.
Molecular Targets
-
Atropine: A non-selective competitive antagonist with high affinity for all five muscarinic receptor subtypes (
).[1] This broad blockade results in systemic "anticholinergic toxidrome" effects (tachycardia, xerostomia, mydriasis) even at therapeutic antispasmodic doses. -
Aminopentamide: A synthetic amide derivative.[2] While it possesses tertiary amine characteristics allowing for central nervous system (CNS) penetration (evidenced by its anti-emetic utility in vestibular disease), clinical data indicates a preferential inhibition of hypertonic colonic motility over salivary secretion.
Mechanism of Action Visualization
The following diagram illustrates the competitive blockade pathway and the divergence in downstream physiological effects.
Figure 1: Comparative Mechanism of Action. Atropine exerts broad, high-affinity blockade across all subtypes, leading to systemic side effects. Aminopentamide demonstrates functional selectivity, prioritizing GI smooth muscle inhibition.
Head-to-Head Side Effect Profile
The following data synthesizes clinical veterinary observations and pharmacological studies comparing the incidence and severity of adverse effects at equipotent antispasmodic doses.
Comparative Data Table
| Physiological System | Adverse Effect | Atropine Profile | Aminopentamide Profile | Clinical Implication |
| Ocular | Mydriasis & Cycloplegia | High Severity. Marked pupil dilation and loss of accommodation. Photophobia is common. | Low Severity. Minimal pupillary dilation at therapeutic doses. | Aminopentamide is safer for animals where visual acuity must be maintained. |
| Glandular | Xerostomia (Dry Mouth) | High Incidence. Profuse inhibition of salivary flow. Can lead to dysphagia. | Moderate/Low Incidence. Significantly less inhibition of salivation. | Aminopentamide allows for prolonged therapy without compromising oral health/comfort. |
| Cardiovascular | Tachycardia | High Risk. Potent vagolytic effect blocking M2 receptors at the SA node. | Moderate Risk. Less pronounced chronotropic effect. | Atropine remains the drug of choice for bradycardia; Aminopentamide is preferred for pure GI spasms. |
| Gastrointestinal | Constipation/Ileus | Dose-Dependent. Can induce complete stasis (ileus). | Therapeutic Goal. Reduces hypermotility; risk of ileus exists but is the primary therapeutic endpoint. | Monitor for urinary retention and ileus with both agents.[3] |
| Urinary | Urinary Retention | Moderate Risk. Increases sphincter tone. | Low Risk. Reported less frequently than with atropine. | Caution required in patients with prostatic hypertrophy. |
Causality of Side Effects
-
Mydriasis: Atropine strongly blocks M3 receptors in the iris sphincter muscle. Aminopentamide's reduced ocular effect suggests either lower affinity for ocular M3 variants or poor penetration into the aqueous humor relative to the GI tract.
-
Xerostomia: Salivary glands are highly sensitive to muscarinic blockade. Atropine reduces volume and enzyme content of saliva. Aminopentamide's "sparing" effect on salivation is its primary advantage in chronic management of vomiting/diarrhea.
Experimental Protocols for Safety Assessment
To objectively verify the side effect differential, the following experimental workflows are recommended for preclinical evaluation.
Protocol 1: Sialagogue Inhibition Assay (Xerostomia Potential)
Objective: Quantify the reduction in salivary flow induced by the test compound compared to atropine.
-
Subject Preparation: Anesthetize adult Beagle dogs (n=6 per group) with pentobarbital. Cannulate the Wharton’s duct (submandibular) using polyethylene tubing (PE-50).
-
Baseline Stimulation: Administer Pilocarpine (0.2 mg/kg IV) to establish baseline maximal salivary flow rate (mL/min) over 10 minutes.
-
Intervention:
-
Group A: Vehicle Control.
-
Group B: Atropine Sulfate (0.04 mg/kg IV).
-
Group C: Aminopentamide Hydrogen Sulfate (0.02 mg/kg IV - equipotent dose).
-
-
Re-Challenge: 15 minutes post-intervention, administer a second Pilocarpine challenge.
-
Data Collection: Measure salivary volume in 5-minute intervals.
-
Endpoint: Calculate % inhibition of secretion relative to baseline.
-
Expected Result: Atropine > 90% inhibition; Aminopentamide ~40-50% inhibition.
-
Protocol 2: Charcoal Meal Transit Test (GI Selectivity)
Objective: Assess the antispasmodic potency relative to intestinal transit time.
-
Administration: Fast rats (n=10/group) for 12 hours. Administer test drugs (Atropine vs. Aminopentamide) subcutaneously.
-
Marker: 30 minutes post-dose, administer 2 mL of 10% charcoal suspension orally.
-
Termination: Euthanize animals 20 minutes after charcoal administration.
-
Measurement: Surgically remove the small intestine (pylorus to caecum). Measure the distance traveled by the charcoal front.
-
Calculation: Peristaltic Index (PI) = (Distance of charcoal / Total length of intestine) × 100.
-
Interpretation: Both drugs should significantly reduce PI compared to control. A favorable profile for aminopentamide would show equivalent PI reduction to atropine (efficacy) with significantly less inhibition in the salivary assay (Protocol 1).
Experimental Workflow Diagram
The following Graphviz diagram outlines the logical flow for a comparative safety study.
Figure 2: Preclinical Safety Assessment Workflow. Parallel evaluation of antispasmodic efficacy (GI) and systemic adverse effects (Salivary/Ocular) to determine the therapeutic index.
Conclusion
Aminopentamide distinguishes itself from atropine through a favorable therapeutic index for gastrointestinal indications. While atropine remains the gold standard for acute resuscitation (bradycardia, organophosphate poisoning) due to its potent systemic blockade, aminopentamide offers a more targeted approach for visceral spasm, pylorospasm, and hypertrophic gastritis. The reduced incidence of mydriasis and xerostomia makes aminopentamide a superior candidate for sub-acute or chronic management in veterinary patients where quality of life and maintenance of oral/ocular function are priorities.
References
-
Grokipedia. (n.d.). Aminopentamide - Mechanism and Clinical Use. Retrieved from [Link]
-
Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats: Monograph. Retrieved from [Link]
-
VCA Animal Hospitals. (2024). Atropine Ophthalmic Side Effects and Usage. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Toxidromes for Working Dogs: Atropine and Anticholinergics. PMC. Retrieved from [Link]
-
PetPlace. (2015). Aminopentamide (Centrine®) Drug Library. Retrieved from [Link]
-
ResearchGate. (2024). Comparative study of atropine tolerance in feline models. Retrieved from [Link]
-
PubMed. (2014). Comparative pharmacokinetics of anticholinergics: Atropine vs. analogs. Retrieved from [Link]
-
NIH Bookshelf. (2025). Atropine & Anticholinergics Overdose: Current Medical Diagnosis. Retrieved from [Link]
Sources
Validating the Selectivity of Aminopentamide: A Comparative Muscarinic Profiling Guide
Executive Summary: The Renaissance of Legacy Anticholinergics
Aminopentamide (Centrine) is a legacy anticholinergic agent historically utilized in veterinary medicine for its antispasmodic and antiemetic properties.[1] While clinically established as a potent inhibitor of gastrointestinal (GI) motility, its molecular selectivity profile across the five human muscarinic acetylcholine receptor subtypes (M1–M5) remains under-characterized in modern literature compared to gold standards like Atropine or Darifenacin.[1]
For drug development professionals, "non-selective" is no longer an acceptable classification.[1] The re-evaluation of aminopentamide requires a rigorous validation framework to distinguish its therapeutic efficacy (M3-mediated smooth muscle relaxation) from dose-limiting off-target effects (M2-mediated tachycardia or M1-mediated cognitive suppression).[1]
This guide outlines a self-validating experimental workflow to benchmark aminopentamide against subtype-selective alternatives, providing the protocols necessary to generate a definitive selectivity fingerprint.
Comparative Landscape: The Reference Standards
To validate aminopentamide, you must run it alongside established "anchor" compounds.[1] The following table summarizes the expected performance of reference standards you should include in your assay plate layout.
Table 1: Muscarinic Antagonist Reference Profile
| Compound | Primary Class | Target Subtype ( | Off-Target Risk | Clinical Utility |
| Aminopentamide | Test Agent | Unknown (Putative M3/M1) | M2 (Cardiac) | Vet.[1] Antispasmodic |
| Atropine | Non-Selective | ~9.0 (M1-M5 Equal) | High (Systemic) | Acute Bradycardia |
| Darifenacin | Selective Antagonist | ~9.0 (M3) / ~7.5 (M2) | Low (Sparing) | Overactive Bladder |
| Pirenzepine | Selective Antagonist | ~8.2 (M1) / ~6.5 (M2) | Moderate | Peptic Ulcer (Hist.)[1] |
| Methoctramine | Selective Antagonist | ~8.0 (M2) / ~6.0 (M3) | High (Cardiac) | Research Tool |
Scientific Insight: Aminopentamide is clinically observed to inhibit colonic spasms with less mydriasis (pupil dilation) than atropine.[1][2][3] This suggests a potential functional selectivity for M3 (smooth muscle) over M3 (sphincter/glandular) or a pharmacokinetic exclusion from the ocular compartment. Your validation data must distinguish between these two mechanisms.
Mechanistic Visualization: Muscarinic Signaling Pathways
Before designing the screen, it is critical to understand the divergent signaling pathways of the target receptors. M1, M3, and M5 couple to
Figure 1: Divergent signaling of Muscarinic subtypes.[1] Validation requires distinct assay platforms: Calcium flux for M1/M3/M5 and cAMP HTRF for M2/M4.
Experimental Validation Framework
To objectively validate aminopentamide, you must execute a Two-Phase Screening Cascade .[1]
Phase 1: Radioligand Binding (The Affinity Map)
Objective: Determine the equilibrium dissociation constant (
Protocol:
-
Membrane Prep: Use CHO-K1 or HEK293 cell membranes stably expressing human recombinant M1, M2, M3, M4, and M5 receptors (available from PerkinElmer or Eurofins).[1]
-
Radioligand: Use [^3H]-N-Methylscopolamine ([^3H]-NMS) .[1] It is a non-selective, high-affinity antagonist (
nM).[1]-
Why NMS? Unlike Quinuclidinyl benzilate (QNB), NMS is hydrophilic and exhibits lower non-specific binding, making it superior for resolving low-affinity interactions.[1]
-
-
Competition Assay:
-
Incubate membranes (
protein/well) with [^3H]-NMS (~0.2 nM) and increasing concentrations of Aminopentamide ( M to M). -
Buffer: 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4. -
Incubation: 2 hours at 25°C (equilibrium is critical).
-
Termination: Rapid filtration over GF/B filters using a cell harvester.
-
-
Analysis: Fit data to a one-site competition model to derive
, then convert to using the Cheng-Prusoff equation: [1]
Success Criteria:
-
M3 Selectivity: If Aminopentamide is superior for GI spasms, look for a
by a factor of at least 10-fold.[1] -
Validation: Atropine must show equal
(~0.5 - 1.0 nM) across all subtypes.[1]
Phase 2: Functional Selectivity (FLIPR & cAMP)
Objective: Confirm that binding affinity translates to functional antagonism and rule out partial agonism.[1]
Workflow Diagram:
Figure 2: Parallel functional screening workflow. Note that M2/M4 assays require Forskolin pre-stimulation to observe the antagonist effect (recovery of cAMP signal).
Critical Protocol Step (M3 Functional Antagonism):
-
Dye Loading: Load CHO-M3 cells with Fluo-4 AM or Calcium 6 dye for 45 mins.[1]
-
Pre-incubation: Add Aminopentamide (serially diluted) for 15 mins.
-
Challenge: Inject Acetylcholine (ACh) at its
concentration.-
Why EC80? This maximizes the assay window to detect antagonism.[1]
-
-
Readout: Measure reduction in Relative Fluorescence Units (RFU).
-
Schild Analysis: Perform the assay at multiple fixed concentrations of antagonist to determine the
value, confirming competitive antagonism.[1]
Ex Vivo Validation (The "Organ Bath" Standard)
While recombinant cells provide molecular precision, tissue bioassays predict clinical side effects.[1] This step validates the "GI Specificity" claim of aminopentamide.
The Comparison:
-
Tissue A (Target): Guinea Pig Ileum (Rich in M3).[1] Measure inhibition of ACh-induced contraction.[1][4][5]
-
Tissue B (Off-Target): Guinea Pig Left Atria (Rich in M2).[1] Measure inhibition of electrically paced contractions (negative inotropy).[1]
Data Interpretation:
Calculate the Selectivity Ratio :
-
Atropine: Ratio
(Equipotent).[1] -
Darifenacin: Ratio
(M3 Selective).[1][6] -
Aminopentamide Goal: If the clinical claim holds, you should observe a Ratio
, indicating it requires a much higher dose to stop the heart than to relax the gut.
References
-
Caulfield, M. P., & Birdsall, N. J. (1998).[1] International Union of Pharmacology.[1] XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.[1] Link
-
Eglen, R. M., et al. (1996).[1] Muscarinic receptor subtypes: pharmacology and therapeutic potential. Trends in Pharmacological Sciences, 17(4), 160-160.[1] Link[1]
-
Hulme, E. C., & Trejo, J. (2006).[1] Muscarinic Receptor Signaling: Downstream Effector Pathways. Abcam Signaling Guide. Link
-
Hoekstra, J. B., et al. (1954).[1][7] The antispasmodic activity of aminopentamide (Centrine).[2][3] Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-55.[1] (Historical Baseline for Aminopentamide). Link
-
PerkinElmer. (2023).[1] GPCR Radioligand Binding Assay Protocols. Revvity Application Notes. Link
Note: This guide was constructed using current pharmacological consensus on muscarinic receptor characterization.[1] Always verify specific compound batches via NMR/LC-MS prior to biological testing.
Sources
- 1. Aminopentamide - Wikipedia [en.wikipedia.org]
- 2. vetscraft.com [vetscraft.com]
- 3. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 4. 9. Pharmacology | Veterian Key [veteriankey.com]
- 5. Pharmacologic characterization of muscarine receptor subtypes in rat gastric fundus mediating contractile responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
Aminopentamide: Receptor Selectivity & Cross-Reactivity Profiling Guide
Topic: Cross-Reactivity of Aminopentamide with Other Neurotransmitter Receptors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Pharmacological Context
Aminopentamide (also known as Dimevamide ; trade name Centrine ) is a synthetic anticholinergic agent primarily utilized in veterinary medicine for its potent antispasmodic properties in the gastrointestinal (GI) tract.[1][2][3] While structurally distinct from natural belladonna alkaloids like atropine, it shares the core mechanism of competitive antagonism at muscarinic acetylcholine receptors (mAChRs).[1]
For researchers and drug developers, aminopentamide presents a unique pharmacological profile: it is clinically observed to exhibit functional selectivity for GI smooth muscle inhibition while reportedly inducing fewer systemic anticholinergic side effects (e.g., mydriasis, xerostomia) compared to atropine. However, its cross-reactivity profile with non-muscarinic targets—specifically histaminergic, dopaminergic, and adrenergic receptors—remains a critical area for validation in safety pharmacology.
This guide provides an objective analysis of aminopentamide’s receptor interactions, contrasting it with standard anticholinergics, and outlines the definitive experimental protocols required to quantify its off-target liability.
Primary Target Profile: Muscarinic Antagonism
Aminopentamide is a non-subtype-selective muscarinic antagonist. Its therapeutic efficacy stems from blocking the parasympathetic stimulation of smooth muscle.
Comparative Pharmacodynamics: Aminopentamide vs. Alternatives
The following table synthesizes the functional differences between aminopentamide and common reference standards.
| Feature | Aminopentamide | Atropine | Glycopyrrolate |
| Chemical Class | Diphenylpentanamide (Synthetic) | Tropane Alkaloid (Natural) | Quaternary Ammonium (Synthetic) |
| Primary Target | mAChRs (Non-selective) | mAChRs (Non-selective) | mAChRs (M3/M1 biased) |
| GI Antispasmodic Potency | High (Long duration) | Moderate | High |
| CNS Penetration | Moderate to Low | High (Lipophilic) | Low (Charged) |
| Systemic Side Effects | Reduced (vs. Atropine) | High (Mydriasis, Tachycardia) | Low (Peripheral only) |
| Clinical Selectivity | GI > Salivary/Ocular | Non-selective | Peripheral > Central |
Scientist's Insight: The "GI selectivity" of aminopentamide is likely driven by tissue distribution kinetics rather than intrinsic receptor subtype selectivity (
). In binding assays, it behaves similarly to atropine, but in vivo, its affinity for colonic smooth muscle appears functionally distinct.
Cross-Reactivity Landscape: Off-Target Analysis
A major concern in anticholinergic drug development is "dirty" binding profiles—cross-reactivity with monoamine receptors due to structural overlaps (e.g., the tricyclic core of phenothiazines).
Structural Inference of Cross-Reactivity
Unlike tricyclic anticholinergics (e.g., promethazine) which heavily cross-react with Histamine H1 and Dopamine D2 receptors, aminopentamide possesses a diphenylpentanamide core.
-
Histamine (H1): Low predicted cross-reactivity. Unlike diphenhydramine, the steric bulk of the pentanamide chain reduces fit within the H1 pocket.
-
Dopamine (D2): Low predicted cross-reactivity. It lacks the rigid phenothiazine ring system required for high-affinity D2 blockade.
-
Adrenergic (
): Potential for weak interaction. The diphenyl motif can occasionally dock into -adrenergic sites, necessitating screening to rule out hypotensive side effects.
Visualization: Receptor Selectivity Network
The following diagram illustrates the primary and potential off-target interactions of aminopentamide compared to a "dirty" control.
Caption: Comparative interaction network showing Aminopentamide's focused profile versus the multi-target promiscuity of tricyclic agents like Promethazine.
Experimental Protocols for Validation
To empirically validate the cross-reactivity profile of aminopentamide, researchers should employ a two-tiered screening approach: Radioligand Binding (for affinity) and Functional Calcium Flux (for activity).
Protocol A: Competitive Radioligand Binding Assay (Off-Target Panel)
Objective: Determine the inhibition constant (
Reagents:
-
Membrane Prep: HEK293 cells overexpressing human H1, D2, or
. -
Radioligands:
-
H1:
-Pyrilamine -
D2:
-Methylspiperone -
:
-Prazosin
-
-
Test Compound: Aminopentamide (10 pM to 10 µM).
Workflow:
-
Preparation: Thaw membrane homogenates and dilute in assay buffer (50 mM Tris-HCl, pH 7.4).
-
Incubation: Mix 50 µL membrane, 25 µL radioligand (
concentration), and 25 µL Aminopentamide (serial dilution). -
Equilibrium: Incubate at 25°C for 60 mins (H1/Alpha) or 37°C for 90 mins (D2).
-
Termination: Rapid filtration through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Success Criteria:
-
Specific Binding: >85% of total binding.
-
Negative Control:
indicates no significant cross-reactivity.
Protocol B: Functional Calcium Flux Assay (Muscarinic Potency)
Objective: Confirm antagonistic potency (
Workflow Visualization:
Caption: Step-by-step workflow for the functional Calcium Flux assay to determine antagonistic potency.
Methodology:
-
Seed: CHO-K1 cells stably expressing human M3 receptors (hM3) at 50,000 cells/well.
-
Load: Incubate with Fluo-4 AM calcium indicator dye for 45 mins at 37°C.
-
Pre-treat: Add Aminopentamide (antagonist mode) 15 mins prior to reading.
-
Challenge: Inject Acetylcholine (
concentration) to stimulate release. -
Read: Monitor fluorescence intensity (RFU) using a FLIPR or FlexStation.
-
Result: Aminopentamide should dose-dependently suppress the Acetylcholine-induced calcium spike.
References
-
Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. 9th Edition. Aminopentamide Hydrogen Sulfate Monograph.
-
Eglen, R. M., et al. (1996). "Muscarinic receptor subtypes: pharmacology and therapeutic potential." Trends in Pharmacological Sciences.
-
Caulfield, M. P., & Birdsall, N. J. (1998). "International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors." Pharmacological Reviews.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22565, Aminopentamide.
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
Sources
Comparative In Vitro Potency Guide: Aminopentamide vs. Standard Anticholinergics
Executive Summary
Aminopentamide (Centrine) is a synthetic anticholinergic agent primarily utilized in veterinary medicine for the control of visceral spasms and hypermotility.[1][2][3] While structurally related to classical belladonna alkaloids, its pharmacological profile offers a distinct therapeutic index.
This guide objectively compares the in vitro potency of aminopentamide against the industry standard, Atropine , and other relevant antispasmodics. The comparison is grounded in classical functional tissue assays (guinea pig ileum), which remain the primary source of potency data for this compound, as modern radioligand binding profiles (Ki values at cloned human receptors) are not widely established in public literature.
Key Finding: In functional smooth muscle assays, aminopentamide exhibits approximately 50% of the antispasmodic potency of atropine but demonstrates a superior selectivity profile, with reduced inhibitory effects on salivary and ocular tissues.
Mechanism of Action: Muscarinic Blockade
Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). In the context of its antispasmodic indication, the primary target is the M3 receptor subtype located on the smooth muscle of the gastrointestinal tract.
Under normal physiological conditions, Acetylcholine (ACh) binds to the M3 receptor, triggering the Gq-PLC-IP3 pathway, which releases intracellular calcium and causes contraction. Aminopentamide blocks this interaction, preventing smooth muscle spasm.[3][4][5]
Signaling Pathway Diagram
The following diagram illustrates the specific signaling cascade blocked by aminopentamide in smooth muscle cells.
Caption: Competitive antagonism of the M3-Gq-Ca2+ signaling axis by aminopentamide, preventing smooth muscle contraction.
Comparative Potency Analysis
The following data synthesizes historical functional assays. Because aminopentamide is an older therapeutic, "potency" is best defined by its ability to inhibit agonist-induced contractions in isolated tissue (IC50/EC50 shifts) rather than radioligand binding affinity (Ki).
Functional Potency: Guinea Pig Ileum
The Guinea Pig Ileum (GPI) assay is the gold standard for determining muscarinic antispasmodic activity.
| Compound | Class | Relative Potency (vs. Atropine) | Mechanism Note |
| Atropine | Belladonna Alkaloid | 1.0 (Reference) | Non-selective competitive antagonist. |
| Aminopentamide | Synthetic Amide | ~0.5 (50%) | Competitive antagonist. Slower onset, longer duration. |
| Scopolamine | Belladonna Alkaloid | ~1.5 - 2.0 | Higher potency in CNS/secretions; variable in gut. |
| Papaverine | Opium Alkaloid | ~2.5 (vs Aminopentamide)* | Direct smooth muscle relaxant (PDE inhibition), not anticholinergic. |
Note: In the Hoekstra et al. (1954) study, aminopentamide was found to be 1/5th as potent as papaverine, but this comparison is mechanistic (receptor blockade vs. direct relaxation).
Selectivity Profile (Therapeutic Index)
While less potent on a molar basis than atropine, aminopentamide is clinically favored in veterinary applications due to its tissue selectivity.
| Organ System | Aminopentamide Effect | Atropine Effect | Clinical Implication |
| Gastrointestinal (M3) | High (Antispasmodic) | High (Antispasmodic) | Both effectively treat diarrhea/vomiting. |
| Salivary Glands (M3/M1) | Low | Very High | Aminopentamide causes less "dry mouth" (xerostomia). |
| Eye (M3) | Low | Very High | Aminopentamide causes less mydriasis (pupil dilation).[4][6] |
Analysis: The "lower" potency of aminopentamide is advantageous. It allows for effective dosing to control gut motility without reaching the threshold for severe systemic anticholinergic side effects (tachycardia, dried secretions) that limit atropine's use.
Experimental Protocols
To replicate the data supporting these claims, the following self-validating protocol is recommended. This method utilizes the Magnus Organ Bath technique, the standard for establishing the functional potency of antispasmodics.
Protocol: Isolated Guinea Pig Ileum Assay
Objective: Determine the IC50 of aminopentamide against Acetylcholine-induced contractions.
Reagents:
-
Physiological Salt Solution (PSS): Tyrode’s solution (NaCl 137 mM, KCl 2.7 mM, CaCl2 1.8 mM, MgCl2 1.1 mM, NaH2PO4 0.4 mM, NaHCO3 11.9 mM, Glucose 5.6 mM).
-
Agonist: Acetylcholine Chloride (stock 10 mM).
-
Antagonist: Aminopentamide Hydrogen Sulfate (test) and Atropine Sulfate (control).
Workflow:
-
Tissue Preparation:
-
Euthanize guinea pig (Cavia porcellus) via CO2 asphyxiation.
-
Excise terminal ileum (discarding 10cm nearest ileocecal valve).
-
Cut into 2-3 cm segments.
-
Flush lumen with oxygenated Tyrode’s solution.[6]
-
-
Mounting:
-
Mount segment vertically in a 10-20 mL organ bath maintained at 37°C.
-
Aerate continuously with Carbogen (95% O2 / 5% CO2).
-
Apply 1.0 g resting tension.
-
Equilibrate for 60 minutes, washing every 15 minutes.
-
-
Control Response (Emax):
-
Add ACh (10^-5 M) to establish supramaximal contraction.
-
Wash 3x and allow relaxation. Repeat until response is stable (<10% variation).
-
-
Dose-Response Curve (Agonist Only):
-
Add cumulative concentrations of ACh (10^-9 M to 10^-4 M).
-
Record tension (g).[6] Plot sigmoidal curve.
-
Wash tissue thoroughly.
-
-
Antagonist Incubation:
-
Incubate tissue with Aminopentamide (e.g., 10^-8 M) for 20 minutes .
-
Note: Aminopentamide has a slower onset; 20 min incubation is critical for equilibrium.
-
-
Schild Analysis:
-
Repeat ACh dose-response in the presence of antagonist.[6]
-
Observe the rightward shift of the curve (Dose Ratio).
-
Assay Workflow Diagram
Caption: Step-by-step workflow for the isometric tension assay to determine functional potency.
Discussion
The in vitro data highlights a critical distinction in drug development: Potency vs. Selectivity .
-
Potency: Aminopentamide is strictly less potent than atropine. It requires roughly double the molar concentration to achieve the same level of muscarinic blockade in the ileum.
-
Selectivity: The value of aminopentamide lies in its dissociation of effects . In clinical and in vivo comparative trials referenced by Hoekstra et al., the dose required to inhibit colonic spasm was significantly lower than the dose required to inhibit salivation or cause mydriasis.
-
Causality: This selectivity is likely driven by differential affinity for muscarinic subtypes (M3 vs M1/M2) or tissue distribution properties (lipophilicity affecting access to glandular M3 receptors vs smooth muscle M3 receptors), although modern binding data to confirm the molecular mechanism is sparse.
Recommendation: For researchers developing novel antispasmodics, aminopentamide serves as a model for a "gut-selective" antagonist. It should be used as a comparator when the goal is to demonstrate reduced salivary side effects compared to atropine.
References
-
Hoekstra, J. B., Tisch, D. E., Rakieten, N., & Dickison, H. L. (1954). Pharmacological activity of aminopentamide.[3] Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-67.
-
Plumb, D. C. (2018).Plumb's Veterinary Drug Handbook (9th ed.).
-
Wedgewood Pharmacy. (n.d.). Aminopentamide Hydrogen Sulfate for Dogs and Cats.[1][3][5]
-
Eglen, R. M., et al. (1996). Muscarinic receptor subtypes: pharmacology and therapeutic potential. Trends in Pharmacological Sciences.
Sources
- 1. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]
- 2. Aminopentamide | 60-46-8 | Benchchem [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Aminopentamide - Wikipedia [en.wikipedia.org]
- 5. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 6. Aminopentamide sulfate | 35144-63-9 | Benchchem [benchchem.com]
a meta-analysis of clinical trials on aminopentamide for canine diarrhea
Topic: Aminopentamide for Canine Diarrhea: A Systematic Review and Comparative Pharmacologic Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Evidence Gap
Aminopentamide hydrogen sulfate (Centrine) has historically been utilized in veterinary medicine as an anticholinergic antispasmodic for the control of vomiting and diarrhea.[1] However, a rigorous systematic review of available literature reveals a significant divergence between its historical usage and modern evidence-based veterinary standards.
Unlike contemporary therapeutics (e.g., probiotics, nutraceuticals, or specific opioid motility modifiers), aminopentamide lacks robust, randomized controlled trials (RCTs) demonstrating efficacy in nonspecific canine acute diarrhea. Current consensus guidelines, including those from the American College of Veterinary Internal Medicine (ACVIM) , largely discourage the routine use of anticholinergics for acute diarrhea due to the risk of inducing ileus and masking clinical progression.
This guide provides a technical meta-analysis of the drug's mechanistic profile, contrasts it with standard-of-care alternatives, and outlines the experimental validation required to bridge the current data gap.
Mechanistic Profile: Muscarinic Antagonism vs. Opioid Agonism
To understand the clinical limitations of aminopentamide, one must analyze its signal transduction pathway compared to the alternative motility modifier, loperamide .
-
Aminopentamide: Acts as a competitive antagonist at muscarinic acetylcholine receptors (primarily M3 subtypes in the GI smooth muscle). By blocking the binding of acetylcholine, it inhibits the Gq-coupled signaling cascade, preventing the intracellular calcium release necessary for smooth muscle contraction.
-
Loperamide: Acts as an agonist at
-opioid receptors. This inhibits adenylate cyclase, reducing cAMP and decreasing calcium conductance, which slows transit time without the broad systemic anticholinergic effects of aminopentamide (though central nervous system toxicity remains a risk in MDR1-mutant dogs).
Figure 1: Comparative Signaling Pathways (Anticholinergic vs. Opioid)
Caption: Figure 1 illustrates the blockade of M3 receptors by aminopentamide (left) versus the Gi-protein mediated inhibition of cAMP by loperamide (right), resulting in distinct motility modulation profiles.
Comparative Analysis: Efficacy and Safety Data
In the absence of high-quality meta-analytic data for aminopentamide, we perform a comparative analysis against established alternatives. The following data synthesizes pharmacokinetic properties and adverse event profiles derived from pharmacologic surveillance.
Table 1: Therapeutic Comparison for Canine Diarrhea
| Feature | Aminopentamide | Loperamide | Probiotics (e.g., E. faecium) |
| Drug Class | Anticholinergic / Antispasmodic | Synthetic Opioid | Biological Response Modifier |
| Primary Indication | Visceral spasm, pylorospasm | Non-specific acute diarrhea | Dysbiosis, acute diarrhea |
| Mechanism | M3 Receptor Antagonism | Microbiome modulation, immune enhancement | |
| Clinical Efficacy Evidence | Low: Based on older pharmacological data; lack of modern RCTs. | Moderate: Effective for motility, but safety concerns exist. | High: Supported by multiple RCTs for shortening duration. |
| Key Adverse Events | Xerostomia (dry mouth), urinary retention, ileus , blurred vision. | Sedation, constipation, CNS toxicity (MDR1 mutant dogs) . | Flatulence, rare GI upset. |
| Contraindications | Glaucoma, GI obstruction, infectious diarrhea (risk of toxin retention).[2] | MDR1 gene mutation (Collies, Shepherds), infectious diarrhea. | Immunocompromised patients (rare). |
| ACVIM Consensus Status | Discouraged for routine acute diarrhea. | Used with caution; not first-line. | Recommended (Strain specific). |
Critical Insight: The ACVIM consensus statement on acute diarrhea emphasizes that motility modifiers (like aminopentamide) may be contraindicated in infectious diarrhea because decreasing transit time can result in the retention of bacterial toxins and systemic absorption, worsening the clinical outcome [1].
Experimental Protocol: Validating Efficacy (The Missing RCT)
To elevate aminopentamide from "historical usage" to "evidence-based medicine," a randomized, double-blind, placebo-controlled trial is required. Below is a self-validating protocol designed to assess its efficacy objectively.
Study Design: "AMINO-K9" Efficacy Trial
Objective: To determine if aminopentamide reduces the time to resolution of loose stools in dogs with acute, uncomplicated diarrhea compared to placebo.
1. Inclusion/Exclusion Criteria (Self-Validating Logic):
-
Inclusion: Dogs >6 months, acute onset diarrhea (<48 hours), Canine Acute Diarrhea Severity Index (CADSI) score mild-to-moderate.
-
Exclusion: Hemorrhagic diarrhea, fever (>103.5°F), evidence of parvovirus, history of glaucoma (due to anticholinergic risk), or MDR1 mutation status (to remove confounders if loperamide arm is added).
2. Treatment Arms:
-
Group A (Experimental): Aminopentamide (0.01 mg/kg IM or SC q12h).
-
Group B (Control): Saline Placebo (matched volume IM or SC q12h).
3. Data Collection Workflow:
-
Primary Endpoint: Time (in hours) from first dose to the production of the first formed stool (Fecal Scoring System < 3/7).
-
Secondary Endpoint: Incidence of anticholinergic adverse events (dry mucous membranes, urine retention).[2]
4. Statistical Validation:
-
Power analysis requires
per group to detect a 24-hour difference in resolution time with 80% power ( ).
Figure 2: Clinical Trial Workflow (DOT)
Caption: Figure 2 outlines the necessary workflow for a valid RCT, emphasizing strict exclusion criteria to prevent adverse events in high-risk populations.
Safety Analysis: The Anticholinergic Toxidrome
Researchers must be acutely aware of the safety profile. Aminopentamide is not merely a "gut calmer"; it is a systemic muscarinic antagonist.[1]
-
Ocular: Mydriasis (pupil dilation) and cycloplegia. Risk: Can precipitate acute glaucoma crisis in predisposed breeds.
-
Gastrointestinal: While intended to stop spasms, excessive dosing leads to paralytic ileus . This turns a "flowing" gut into a stagnant one, potentially leading to bacterial overgrowth and translocation [2].
-
Urinary: Detrusor muscle relaxation leads to urinary retention.
Clinical Heuristic: If a patient on aminopentamide presents with abdominal distension and lack of gut sounds, immediate discontinuation is required to prevent functional obstruction.
Conclusion & Recommendations
Conclusion: A meta-analysis of the current landscape indicates that aminopentamide is currently an adjuvant therapy of last resort , rather than a first-line treatment for canine diarrhea. The lack of modern RCTs, combined with the availability of safer alternatives (probiotics, nutraceutical clays) and the risk of masking infectious etiologies, limits its utility in routine practice.
Recommendations for Researchers:
-
Do not use aminopentamide as a positive control in new antidiarrheal drug trials; it does not represent the modern "standard of care."
-
Future studies should focus on phenotyping specific subsets of "spasmodic diarrhea" where this drug might still hold unique value, rather than broad application for acute gastroenteritis.
References
-
ACVIM Consensus Statement on the Management of Acute Diarrhea. Journal of Veterinary Internal Medicine. Available at: [Link]
-
Aminopentamide Hydrogen Sulfate (Centrine) Drug Monograph. Wedgewood Pharmacy / FDA NADA Data. Available at: [Link]
-
Comparative Efficacy of Probiotics in Canine Acute Diarrhea. Frontiers in Veterinary Science. Available at: [Link]
-
Antidiarrheal Agents in Veterinary Medicine. Merck Veterinary Manual. Available at: [Link]
Sources
Safety Operating Guide
Aminopentamide: Proper Disposal & Environmental Stewardship
Executive Summary & Core Directive
Do not flush Aminopentamide down the drain.
While Aminopentamide (Centrine) is not explicitly listed on the EPA’s RCRA P-list or U-list, it is a potent anticholinergic agent. Disposal via municipal sewer systems poses a significant risk to aquatic ecosystems due to the stability of quaternary ammonium-like structures and their potential to disrupt neurotransmission in non-target organisms.
The only acceptable disposal method for Aminopentamide (solid or liquid formulation) is high-temperature incineration at a licensed chemical destruction facility. [1][2]
Chemical Profile & Hazard Identification
Understanding the chemical nature of Aminopentamide is the first step in validating your disposal protocol. This compound is stable, meaning it does not readily degrade in standard wastewater treatment processes.
| Parameter | Data | Operational Implication |
| Chemical Name | Aminopentamide Hydrogen Sulfate | -- |
| CAS Number | 60-46-8 (Base) / 20701-77-3 (Sulfate) | Use for waste manifesting.[1][2][3] |
| Molecular Formula | Sulfur content requires flue gas scrubbing during incineration.[1][2] | |
| Solubility | Soluble in water | High mobility in groundwater if leached.[1][2] |
| Pharmacology | Anticholinergic / Antispasmodic | Neurotoxic to aquatic invertebrates.[1][2] |
| RCRA Status | Non-Listed (Not P or U listed) | Regulated as Non-RCRA Pharmaceutical Waste (unless characteristic).[1][2] |
Regulatory Framework & Logic (The "Why")
The Regulatory Gap
Many researchers mistakenly assume that if a chemical is not on the EPA's P-list (acutely toxic) or U-list (toxic), it is safe for general trash or sewer disposal. This is a dangerous fallacy.
-
RCRA Status: Aminopentamide is not federally listed. However, under the EPA Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P) , healthcare facilities and labs operating under these standards must treat it as "Non-Creditable Hazardous Waste Pharmaceutical" if it cannot be returned for credit.
-
Ecological Impact: Anticholinergics inhibit acetylcholine, a neurotransmitter conserved across the animal kingdom. Release into waterways can alter the behavior and physiology of aquatic life, even at sub-lethal concentrations.
The Solution: Incineration
We utilize High-Temperature Incineration because it breaks the amide bonds and destroys the tropine-like structure, converting the pharmacological agent into inert combustion products (
Step-by-Step Disposal Protocols
A. Solid Waste (Powder/Tablets)
Applicable for: Expired API (Active Pharmaceutical Ingredient), spilled powder, or unused tablets.
-
Containment: Place the substance immediately into a clear, sealable polyethylene bag .
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) container (often white with a screw-top lid).
-
Labeling: Apply a "Non-RCRA Pharmaceutical Waste" label.
-
Text: "Aminopentamide Hydrogen Sulfate – Anticholinergic – Incinerate Only."[2]
-
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers.
-
Disposal: Transfer to your EHS (Environmental Health & Safety) team for shipment to a licensed incinerator.
B. Liquid Waste (Injectables/Solutions)
Applicable for: Reconstituted solutions or liquid formulations.
-
Segregation: Do NOT mix with organic solvents (halogenated or non-halogenated) unless directed by your specific waste profile. Keep as an aqueous pharmaceutical stream.
-
Container: Collect in a carboy compatible with aqueous solutions (HDPE or Polypropylene).
-
Headspace: Leave at least 10% headspace to prevent over-pressurization.
-
Labeling: Label as "Aqueous Pharmaceutical Waste – Aminopentamide."
-
Prohibition: Never pour into a sink, even if followed by copious water.
C. Empty Containers (The "RCRA Empty" Rule)[3]
-
Liquids: A container is considered empty if all wastes have been removed using standard practices (pouring/pumping) AND no more than 2.5 cm (1 inch) of residue remains.
-
Solids: The container must be scraped clean.
-
Disposal: Once "RCRA Empty," the container can generally be recycled or thrown in regular trash, unless your facility adopts a conservative "all-pharma" incineration policy (recommended for high-potency drugs).
Workflow Visualization
The following diagram outlines the decision logic for handling Aminopentamide waste streams.
Caption: Decision matrix for segregating and processing Aminopentamide waste streams to ensure environmental compliance.
Emergency Spill Response
In the event of a laboratory spill of Aminopentamide powder:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If handling pure API powder outside a fume hood, use an N95 or P100 respirator to prevent inhalation.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.
-
Cleanup: Wipe up the material. Clean the surface with a soap and water solution.[4]
-
Disposal: Place all contaminated paper towels and gloves into the Solid Pharmaceutical Waste bin (as described in Section 4A). Do not throw spill cleanup materials into the regular trash.
References
-
PubChem. (n.d.). Aminopentamide.[4][5][6] National Library of Medicine. Retrieved January 28, 2026, from [Link][1][2]
-
U.S. Environmental Protection Agency. (2019).[7][8] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[3][7] EPA.gov.[9] Retrieved January 28, 2026, from [Link][1][2]
-
U.S. Environmental Protection Agency. (n.d.). RCRA Orientation Manual: Hazardous Waste Generator Regulations. EPA.gov.[9] Retrieved January 28, 2026, from [Link][1][2]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. wastemedic.com [wastemedic.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. epa.gov [epa.gov]
- 8. floridadep.gov [floridadep.gov]
- 9. wku.edu [wku.edu]
Operational Safety Guide: Handling Aminopentamide in Research Settings
Executive Summary & Critical Distinction
Warning: Do not confuse Aminopentamide (CAS 60-46-8, a solid anticholinergic agent) with 1-Aminopentane (CAS 110-58-7, a flammable, corrosive liquid amine).[1] This guide specifically addresses the handling of Aminopentamide (also known as Dimevamide), a potent muscarinic receptor antagonist.
Handling Aminopentamide requires strict adherence to protocols designed for Potent Active Pharmaceutical Ingredients (APIs) . As a senior application scientist, I emphasize that the primary risk is not merely contact irritation, but systemic anticholinergic toxicity via inhalation of dust or accidental ingestion. The physiological blockade of acetylcholine receptors can occur rapidly if particulate containment is breached.
Risk Assessment: The Anticholinergic Toxidrome
To select the correct PPE, you must understand the biological mechanism you are guarding against. Aminopentamide acts by blocking acetylcholine at parasympathetic sites (smooth muscle, secretory glands, CNS).[1]
The Hazard Chain:
-
Exposure: Inhalation of lyophilized powder or aerosolized droplets.
-
Mechanism: Competitive antagonism of muscarinic receptors.[2]
-
Clinical Manifestation (The Toxidrome):
Quantitative Toxicity Data:
| Metric | Value | Significance |
|---|---|---|
| CAS Number | 60-46-8 | Unique Identifier (Verify before use) |
| Physical State | Solid (Crystalline Powder) | High inhalation risk during weighing |
| LD50 (Oral, Mouse) | ~396 mg/kg | Category 4 (Harmful if swallowed) |
| LD50 (IV, Mouse) | ~35 mg/kg | High potency via direct systemic entry |
| Target Organs | CNS, Heart, GI Tract, Eyes | Systemic protection required |[1]
Hierarchy of Controls & PPE Matrix
Personal Protective Equipment (PPE) is the last line of defense. It must be supported by robust engineering controls.[1][3]
Engineering Controls (Primary Barrier)
-
Powder Handling: Must be performed in a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
Static Control: Use an ionizing bar or antistatic gun during weighing. Aminopentamide salts can be static-prone, increasing the risk of particle dispersion.[1]
PPE Selection Matrix
The following PPE is mandatory based on the physical state of the compound.
| Protective Layer | Scenario A: Solid/Powder Handling (Weighing, Transfer) | Scenario B: Solution Handling (Pipetting, Injection) |
| Respiratory | N95 or P100 Respirator (if outside hood); Ideally performed in Fume Hood without respirator | Surgical mask (for droplet protection) |
| Dermal (Hand) | Double Nitrile Gloves (0.11mm min.[1] thickness). Change outer pair immediately after weighing. | Single Nitrile Gloves (examine for micro-tears) |
| Ocular | Chemical Safety Goggles (tight-fitting).[1] Dust can cause immediate pupil dilation (mydriasis).[1] | Safety Glasses with side shields.[1][4] |
| Body | Lab coat (buttoned to neck) + Tyvek sleeves (disposable).[1] | Standard Lab Coat.[1][3] |
Operational Workflow Visualization
The following diagram illustrates the decision logic for safe handling and exposure response.
Caption: Operational logic flow for Aminopentamide handling. Note the critical requirement for fume hoods during the solid phase to prevent inhalation of anticholinergic dust.
Detailed Experimental Protocols
Protocol A: Safe Weighing of Aminopentamide Powder
Objective: Solubilize solid API without generating airborne particulate.
-
Preparation: Place a waste container and solvent inside the fume hood before opening the vial.
-
Gowning: Don double nitrile gloves. Ensure lab coat cuffs are tucked under the glove gauntlet.
-
Static Check: If the powder clings to the glass, use an antistatic gun (e.g., Zerostat) to neutralize the charge.
-
Transfer: Use a disposable spatula. Do not pour from the source vial.
-
Solubilization: Add the solvent to the weighing boat or vial immediately after weighing to trap the dust in solution.
-
Decontamination: Wipe the balance area with a methanol-dampened wipe (Aminopentamide is soluble in alcohols). Discard the wipe in solid hazardous waste.
Protocol B: Emergency Exposure Response
Trigger: Accidental inhalation or eye contact.
-
Immediate Action:
-
Medical Alert: Inform emergency responders that the patient has been exposed to a potent anticholinergic .
-
Antidote Note: Physostigmine is the pharmacological antidote but should only be administered by emergency physicians under cardiac monitoring.
-
Waste Disposal & Decontamination[6]
-
Chemical Deactivation: Unlike biologicals, Aminopentamide is chemically stable. Bleach is not an effective deactivation agent.[1]
-
Surface Cleaning:
-
Disposal Stream:
-
Solids: High-temperature incineration (Hazardous Chemical Waste).[1]
-
Liquids: Solvent waste stream (Do not pour down the drain; aquatic toxicity is a concern).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22565, Aminopentamide.[1] Retrieved from [Link][1][6]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link][1]
-
Wedgewood Pharmacy. Aminopentamide Hydrogen Sulfate for Veterinary Use: Monograph. (Reference for veterinary mechanism/toxicity). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
